molecular formula C9H11FO2 B1334150 3-Fluoro-4-methoxyphenethyl alcohol CAS No. 404-91-1

3-Fluoro-4-methoxyphenethyl alcohol

Cat. No.: B1334150
CAS No.: 404-91-1
M. Wt: 170.18 g/mol
InChI Key: CTZFMMKZSPJHOS-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenethyl alcohol is a useful research compound. Its molecular formula is C9H11FO2 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZFMMKZSPJHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374592
Record name 3-Fluoro-4-methoxyphenethyl alcohol
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Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-91-1
Record name 3-Fluoro-4-methoxybenzeneethanol
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Record name 3-Fluoro-4-methoxyphenethyl alcohol
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Record name 404-91-1
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Foundational & Exploratory

Physicochemical Properties of 3-Fluoro-4-methoxyphenethyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyphenethyl alcohol is a substituted aromatic alcohol with potential applications in pharmaceutical and materials science. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that influence its reactivity, bioavailability, and potential biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential mechanism of action.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be confirmed through empirical testing for critical applications.

PropertyValueSource
Chemical Structure 2-(3-Fluoro-4-methoxyphenyl)ethanol-
CAS Number 404-91-1[1]
Molecular Formula C₉H₁₁FO₂[1]
Molecular Weight 170.18 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 147-148 °C at 7 Torr[1][2]
Melting Point Data not available-
Density (Predicted) 1.150 ± 0.06 g/cm³[1]
pKa (Predicted) 14.76 ± 0.10[1]
LogP (Predicted) 1.8 - 2.2[2]
Solubility Slightly soluble in water[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development and material science. The following sections detail standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3]

  • Sample Preparation: A small amount of the finely powdered solid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) in a heating block or oil bath.

  • Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination [4][5]

  • Sample Preparation: A small volume (a few microliters) of the liquid is placed in a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus containing a high-boiling liquid (e.g., mineral oil).

  • Heating: The apparatus is heated gradually. A stream of bubbles will emerge from the open end of the inverted capillary tube as the air inside expands and the liquid begins to vaporize.

  • Observation: Heating is stopped when a steady stream of bubbles is observed. As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: OECD 105 Flask Method [1][6]

  • Equilibration: An excess amount of the substance is added to a known volume of the solvent (e.g., water) in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/mL).

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration [7]

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is defined as the logarithm of the ratio of the concentrations of the compound in the two phases of a mixture of two immiscible solvents at equilibrium.

Methodology: Shake Flask Method (OECD 117) [2][8]

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the substance is dissolved in either the water-saturated octanol or the octanol-saturated water. The two phases are then mixed in a vessel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the substance in each phase is determined using an appropriate analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Potential Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, studies on related phenethyl alcohols provide insights into its potential biological activities. Phenethyl alcohol has been shown to disrupt the cellular permeability barrier in bacteria.[9] Furthermore, the structurally similar compound 4-methoxyphenethyl alcohol has been found to inhibit the synthesis of DNA, RNA, and protein in Escherichia coli.[10] Based on this, a plausible mechanism of action for this compound could involve the disruption of the bacterial cell membrane, leading to increased permeability and subsequent inhibition of essential macromolecular synthesis.

G cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Membrane Lipid Bilayer Disruption Increased Permeability Membrane->Disruption Inhibition Inhibition Disruption->Inhibition Leads to DNA DNA Synthesis RNA RNA Synthesis Protein Protein Synthesis Inhibition->DNA Inhibition->RNA Inhibition->Protein CellDeath Bacteriostatic/Bactericidal Effect Inhibition->CellDeath Molecule This compound Molecule->Membrane Interacts with

Caption: Plausible mechanism of action for this compound.

Synthesis Workflow

The primary synthetic route to this compound involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid.

G Reactant 3-Fluoro-4-methoxyphenylacetic acid Product This compound Reactant->Product Reduction Reagent Reducing Agent (e.g., LiAlH₄) Reagent->Product Solvent Solvent (e.g., THF) Solvent->Product

Caption: Synthetic workflow for this compound.

References

3-Fluoro-4-methoxyphenethyl alcohol CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-4-methoxyphenethyl alcohol

CAS Number: 404-91-1[1]

This technical guide provides a comprehensive overview of this compound, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, tailored for researchers, scientists, and professionals in drug development.[2] It covers the compound's chemical identity, physicochemical properties, synthesis protocols, applications, and known biological activities.

Chemical and Physical Properties

This compound is an aromatic alcohol with fluorine and methoxy substituents that confer distinct chemical reactivity.[2] Its key properties are summarized below.

PropertyValueReference
IUPAC Name 2-(3-fluoro-4-methoxyphenyl)ethanol[2]
Other Names 3-fluoro-4-methoxybenzeneethanol[2]
CAS Number 404-91-1[1]
Molecular Formula C9H11FO2[1][2][3]
Molecular Weight 170.18 g/mol [2]
Boiling Point 147–148 °C at 7 Torr[2]

A comparative analysis with related analogues highlights the influence of its substituents.

CompoundMolecular FormulaBoiling Point (°C)Key Applications
4-Methoxyphenethyl alcoholC₉H₁₂O₂153–155 @ 15 TorrPerfumery, flavoring
3-Fluorophenethyl alcoholC₈H₉FO142–144 @ 10 TorrAntiviral agents
This compound C₉H₁₁FO₂ 147–148 @ 7 Torr Pharmaceuticals, polymers
[Source:[2]]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, including the reduction of 3-Fluoro-4-methoxyphenylacetic acid.[4] Alternative approaches involve the Friedel-Crafts alkylation of fluorinated anisole derivatives with ethylene oxide.[2] Industrial-scale production may employ continuous-flow reactors and heterogeneous catalysts to improve efficiency.[2] Green chemistry initiatives are exploring the use of biocatalysts, such as alcohol dehydrogenases, to replace reducing agents like LiAlH₄.[2] A solvent-free synthesis using microwave irradiation has also been reported to achieve an 85% yield in 20 minutes.[2]

Detailed Experimental Protocol: Reduction of 3-Fluoro-4-methoxyphenylacetic acid

This protocol describes the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol from 2-(3-fluoro-4-methoxyphenyl)acetic acid.[4]

Materials:

  • 2-(3-fluoro-4-methoxyphenyl)acetic acid (400 mg, 2.17 mmol)

  • Tetrahydrofuran (THF), anhydrous (4 mL)

  • Lithium aluminium hydride (LiAlH₄) (90.8 mg, 2.39 mmol)

  • Water/ice

  • Ethyl acetate

Procedure:

  • Dissolve 2-(3-fluoro-4-methoxyphenyl)acetic acid in THF in a reaction flask.

  • Cool the reaction solution to 0°C in an ice bath.

  • Add lithium aluminium hydride portionwise to the cooled solution.

  • Wrap the flask with aluminum foil to protect it from light.

  • Stir the resulting solution for 1 hour at room temperature.

  • Quench the reaction by the addition of 2 mL of a water/ice mixture.

  • Concentrate the resulting mixture under vacuum.

  • Extract the aqueous solution with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and evaporate the solvent.

  • This procedure affords 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[4]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Start Dissolve 2-(3-fluoro-4-methoxyphenyl)acetic acid in THF Cool Cool solution to 0°C Start->Cool Add_LiAlH4 Add LiAlH₄ portionwise Cool->Add_LiAlH4 Stir Stir for 1h at room temperature (in dark) Add_LiAlH4->Stir Quench Quench with water/ice Stir->Quench Concentrate Concentrate under vacuum Quench->Concentrate Extract Extract with ethyl acetate Concentrate->Extract Evaporate Evaporate organic layers Extract->Evaporate Product 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol (78% yield) Evaporate->Product

Synthesis workflow for this compound.

Applications

This compound serves as a versatile intermediate in various fields.

  • Pharmaceuticals: It is a precursor to β-adrenergic receptor agonists and antifungal agents.[2] The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which is utilized in synthesizing fluorinated analogues of salbutamol to enhance bronchodilator potency.[2]

  • Material Science: In polymer chemistry, this compound is incorporated into epoxy resins to improve thermal resistance and flame retardancy.[2] The methoxy group contributes to the cross-linking density, while the fluorine atom enhances flame-retardant properties.[2]

Biological Activity and Signaling Pathways

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses moderate antimicrobial activity.[2] The proposed mechanism of action involves the disruption of bacterial cell membrane integrity through interaction with phospholipid bilayers.[2]

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
[Source:[2]]
Potential Neurological Activity and Signaling Pathways

Currently, there is no specific research detailing the signaling pathways directly modulated by this compound. However, computational docking studies predict a high affinity for the GABAₐ receptor, suggesting potential anxiolytic applications.[2] The GABAₐ receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Compounds that enhance the effect of GABA at this receptor, such as benzodiazepines, typically exhibit sedative, anxiolytic, and anticonvulsant effects.

The potential interaction of this compound with the GABAₐ receptor suggests a possible modulatory role in GABAergic signaling.

G compound 3-Fluoro-4-methoxyphenethyl alcohol receptor GABAₐ Receptor compound->receptor Binds to ion_channel Chloride (Cl⁻) Channel Opening receptor->ion_channel Activates influx Cl⁻ Influx ion_channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Inhibition of Neurotransmission hyperpolarization->inhibition anxiolytic Potential Anxiolytic Effect inhibition->anxiolytic

Predicted signaling pathway for potential anxiolytic effects.

Further research, including in vitro and in vivo studies, is necessary to validate this predicted activity and elucidate the precise mechanism and signaling pathways involved. Structural modifications, such as the introduction of sulfonate groups, are being explored to improve water solubility for potential intravenous formulations in drug development.[2]

References

IUPAC name for 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(3-Fluoro-4-methoxyphenyl)ethanol

Introduction and Nomenclature

2-(3-Fluoro-4-methoxyphenyl)ethanol, commonly referred to as 3-Fluoro-4-methoxyphenethyl alcohol, is an aromatic alcohol with significant potential in pharmaceutical and materials science applications. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, confers distinct chemical and biological properties. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, biological activities, and applications for researchers, scientists, and drug development professionals.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-fluoro-4-methoxyphenyl)ethanol .[1] It is also known by other systematic names such as 3-fluoro-4-methoxybenzeneethanol.[1]

Physicochemical Properties

The key physicochemical properties of 2-(3-fluoro-4-methoxyphenyl)ethanol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueConditions
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Boiling Point 147–148°C@ 7 Torr
Solubility Slightly soluble in water25°C
Predicted Lipophilicity (LogP) 1.8–2.2
SMILES COC1=C(C=C(C=C1)CCO)F
InChIKey CTZFMMKZSPJHOS-UHFFFAOYSA-N

Table 1: Physicochemical Properties of 2-(3-fluoro-4-methoxyphenyl)ethanol.[1][2]

Synthesis

The primary synthetic route to 2-(3-fluoro-4-methoxyphenyl)ethanol involves the reduction of its corresponding carboxylic acid, 3-fluoro-4-methoxyphenylacetic acid.[1][3]

Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethanol by the reduction of 3-fluoro-4-methoxyphenylacetic acid using lithium aluminum hydride (LiAlH₄).[3]

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water/Ice

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Aluminum foil

  • Rotary evaporator

Procedure:

  • Dissolve 3-fluoro-4-methoxyphenylacetic acid (e.g., 400 mg, 2.17 mmol) in anhydrous THF (e.g., 4 mL) in a round-bottom flask.[3]

  • Cool the reaction mixture to 0°C using an ice bath.[3]

  • Carefully add lithium aluminum hydride (e.g., 90.8 mg, 2.39 mmol) portion-wise to the stirred solution.[3]

  • Wrap the flask with aluminum foil to protect it from light and allow the reaction to stir for 1 hour at room temperature.[3]

  • After 1 hour, quench the reaction by the slow addition of water/ice (e.g., 2 mL).[3]

  • Concentrate the resulting mixture under vacuum using a rotary evaporator.[3]

  • Extract the aqueous residue with ethyl acetate (e.g., 2 x 10 mL).[3]

  • Combine the organic layers and evaporate the solvent to yield 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil. The reported yield for this method is approximately 78%.[3]

To reduce the environmental impact of this synthesis, research is ongoing to replace LiAlH₄ with biocatalysts like alcohol dehydrogenases.[1]

G cluster_workflow Synthesis Workflow start Dissolve 3-Fluoro-4-methoxyphenylacetic acid in THF step2 Cool to 0°C start->step2 step3 Add LiAlH₄ portionwise step2->step3 step4 Stir at room temperature for 1h (in dark) step3->step4 step5 Quench with water/ice step4->step5 step6 Concentrate under vacuum step5->step6 step7 Extract with ethyl acetate step6->step7 end_node Evaporate solvent to yield product step7->end_node

Synthesis workflow for 2-(3-fluoro-4-methoxyphenyl)ethanol.

Biological Activity and Potential Applications

2-(3-Fluoro-4-methoxyphenyl)ethanol exhibits a range of biological activities and serves as a key intermediate in the synthesis of various pharmaceuticals.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(3-fluoro-4-methoxyphenyl)ethanol possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane integrity through interactions with phospholipid bilayers.[1]

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL

Table 2: In Vitro Antimicrobial Activity of 2-(3-fluoro-4-methoxyphenyl)ethanol.[1]

Pharmaceutical Intermediate

This compound is a valuable precursor for the synthesis of β-adrenergic receptor agonists and antifungal agents.[1] The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which allows for selective functionalization.[1] For instance, it is utilized in the synthesis of fluorinated analogs of salbutamol, which can lead to enhanced bronchodilator potency.[1]

Potential Anxiolytic Applications

Computational docking studies have predicted a high affinity of 2-(3-fluoro-4-methoxyphenyl)ethanol for the GABAₐ receptor, suggesting potential applications as an anxiolytic agent.[1] The GABAₐ receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neurotransmission. This inhibitory effect is central to the action of many anxiolytic and sedative drugs.

G cluster_pathway Predicted Signaling Pathway at GABAA Receptor compound 2-(3-Fluoro-4-methoxyphenyl)ethanol receptor GABAA Receptor compound->receptor Binds to receptor channel Chloride Channel Opening receptor->channel influx Chloride Ion (Cl-) Influx channel->influx hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization cns_effect CNS Depression / Anxiolytic Effect hyperpolarization->cns_effect

Predicted mechanism of action at the GABAA receptor.

Applications in Material Science

In the field of polymer chemistry, 2-(3-fluoro-4-methoxyphenyl)ethanol is incorporated into epoxy resins. The presence of the methoxy group contributes to the cross-linking density, while the fluorine atom enhances the thermal resistance and flame retardancy of the resulting polymer.[1]

Conclusion

2-(3-Fluoro-4-methoxyphenyl)ethanol is a versatile compound with a promising profile for applications in drug development and material science. Its synthesis is well-established, and its biological activities, including antimicrobial and potential anxiolytic effects, make it a compound of interest for further investigation. The unique combination of fluoro and methoxy substituents provides a platform for the development of novel pharmaceuticals and advanced materials. Further experimental validation is necessary to fully elucidate its therapeutic potential and mechanisms of action.

References

molecular structure of 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure of 3-Fluoro-4-methoxyphenethyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and material science. This document summarizes key chemical and biological data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant biological pathways and experimental workflows. The information is compiled from various scientific sources to facilitate further research and development efforts involving this compound.

Introduction

This compound, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an aromatic alcohol with significant potential as a versatile intermediate in organic synthesis.[1] Its unique structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts distinct physicochemical properties that are of interest in the development of pharmaceuticals and advanced materials.[1] The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for scientific and development endeavors.

Molecular Structure and Physicochemical Properties

The consists of a phenethyl alcohol backbone substituted with a fluoro group at the 3-position and a methoxy group at the 4-position of the benzene ring.

Chemical Identifiers and Molecular Formula
PropertyValue
IUPAC Name 2-(3-fluoro-4-methoxyphenyl)ethanol[1]
Synonyms This compound, 3-fluoro-4-methoxybenzeneethanol[1]
Molecular Formula C₉H₁₁FO₂[1][2]
Molecular Weight 170.18 g/mol [1][2]
SMILES COC1=C(C=C(C=C1)CCO)F[1][2]
InChI InChI=1S/C9H11FO2/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6,11H,4-5H2,1H3[2]
InChIKey CTZFMMKZSPJHOS-UHFFFAOYSA-N[1][2]
Physicochemical Data
PropertyValueConditions
Boiling Point 147–148°Cat 7 Torr[1]
Solubility Slightly soluble in water25°C[1]
Lipophilicity (LogP) 1.8–2.2 (Estimated)Predicted[1]

Spectroscopic and Structural Analysis

While comprehensive experimental spectroscopic data for this compound is not widely published, its structural features allow for the prediction of characteristic spectral signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (with splitting patterns influenced by the fluorine and methoxy substituents), the methylene protons of the ethyl chain (appearing as triplets), the methoxy group protons (a singlet), and the hydroxyl proton (a broad singlet). Protons on the carbon adjacent to the hydroxyl group would likely appear in the 3.4-4.5 ppm range.[3]

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons (with C-F coupling), the two carbons of the ethyl chain, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band in the 3300-3400 cm⁻¹ region, characteristic of the O-H stretching of an alcohol.[3] A strong C-O stretching band should also be visible between 1000-1300 cm⁻¹.[4]

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of H₂O).[5][6] Predicted collision cross-section values for various adducts have been calculated.[2]

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][7]

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_product Final Product A 3-Fluoro-4-methoxyphenylacetic acid B Reduction Reaction A->B Reducing Agent (e.g., LiAlH₄, NaBH₄) C Work-up & Purification B->C Quenching & Extraction D This compound C->D Distillation

Synthesis Workflow for this compound.

An alternative synthesis involves the Friedel-Crafts alkylation of a fluorinated anisole derivative with ethylene oxide.[1] For industrial-scale production, continuous-flow reactors and heterogeneous catalysts are employed to improve efficiency and yield, with quality control typically performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) to ensure high purity (≥98%).[1]

Applications in Research and Development

  • Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing more complex molecules, including β-adrenergic receptor agonists and antifungal agents.[1] The fluorine substituent can enhance the potency and pharmacokinetic profile of the final drug candidates.[1]

  • Material Science: It is used in polymer chemistry, where it can be incorporated into epoxy resins to enhance thermal resistance and flame retardancy.[1] The methoxy group aids in cross-linking, while the fluorine atom contributes to the material's flame-retardant properties.[1]

Biological Activity

Antimicrobial Studies

In vitro studies have demonstrated that this compound possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane.[1]

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL[1]
Escherichia coli128 µg/mL[1]
Potential Neurological Applications

Computational docking studies have suggested a high binding affinity for the GABAₐ receptor, indicating that this molecule could serve as a scaffold for developing novel anxiolytic agents.[1]

Potential Signaling Pathway Interactions

Based on its known applications and computational predictions, this compound and its derivatives may interact with key signaling pathways in the central nervous system and other tissues.

β-Adrenergic Signaling Pathway

As a precursor to β-adrenergic agonists, its derivatives are designed to activate this pathway.[1] This pathway is crucial for regulating cardiac function and other physiological responses.[8] Activation begins with a ligand (like norepinephrine) binding to the β-adrenergic receptor, which stimulates adenylyl cyclase via a Gs protein, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[8][9]

Beta_Adrenergic_Pathway ligand Norepinephrine / Epinephrine receptor β-Adrenergic Receptor ligand->receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac activates atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., increased heart rate, bronchodilation) pka->response phosphorylates targets

Simplified β-Adrenergic Signaling Pathway.
GABAₐ Receptor Signaling Pathway

Computational studies suggest this molecule may modulate the GABAₐ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][7] The GABAₐ receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter the neuron.[10][11] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[10]

GABAa_Pathway cluster_membrane Postsynaptic Membrane gaba GABA receptor GABAₐ Receptor (Ligand-gated Cl⁻ channel) gaba->receptor binds cl_in receptor->cl_in opens channel cl_out cl_out->receptor hyperpolarization Membrane Hyperpolarization cl_in->hyperpolarization influx leads to inhibition Inhibition of Action Potential hyperpolarization->inhibition

GABAₐ Receptor Signaling Mechanism.

Experimental Protocols

Synthesis via Reduction of 3-Fluoro-4-methoxyphenylacetic acid

This protocol is adapted from a general procedure for the reduction of a phenylacetic acid derivative using Lithium Aluminum Hydride (LiAlH₄).[12]

  • Setup: Equip a dry, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Suspension: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the flask.

  • Substrate Addition: Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

  • Work-up: Filter the inorganic salts and wash them thoroughly with ether. Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[13][14]

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and suspend it in saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Computational Docking with GABAₐ Receptor

This protocol outlines a general workflow for molecular docking.[15][16][17]

  • Protein Preparation: Obtain the crystal structure of a human GABAₐ receptor (e.g., PDB ID: 4COF) from the Protein Data Bank.[16][17] Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • Ligand Preparation: Generate a 3D structure of this compound. Minimize its energy using a suitable force field.

  • Active Site Definition: Identify the binding site on the GABAₐ receptor. This can be an allosteric site defined by a co-crystallized ligand (e.g., benzamidine in 4COF) or a predicted binding pocket.[16]

  • Molecular Docking: Use a molecular docking program (e.g., AutoDock Vina, Molegro Virtual Docker) to dock the prepared ligand into the defined active site of the receptor.[16][17] Set the grid box to encompass the entire binding site.

  • Analysis: Analyze the resulting docking poses based on their binding affinity scores (e.g., kcal/mol).[17] Visualize the best-scoring pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with a well-defined structure and promising applications in both medicinal chemistry and material science. Its synthesis is achievable through standard organic chemistry techniques, and its biological activity profile suggests potential for further investigation, particularly in the development of new antimicrobial and neurological agents. This guide provides a foundational repository of technical information to support and encourage future research into this versatile compound.

References

An In-Depth Technical Guide to 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxyphenethyl alcohol, a significant compound in pharmaceutical and polymer research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(3-fluoro-4-methoxyphenyl)ethanol, is an aromatic alcohol with the molecular formula C₉H₁₁FO₂.[1] Its structure incorporates a fluorine atom and a methoxy group on the phenyl ring, which contribute to its unique chemical characteristics and biological activity.

PropertyValueSource
Molecular Weight 170.18 g/mol [1][2]
Molecular Formula C₉H₁₁FO₂[1][2]
IUPAC Name 2-(3-fluoro-4-methoxyphenyl)ethanol[1]
Synonyms 3-fluoro-4-methoxybenzeneethanol[1]
Boiling Point 147–148°C at 7 Torr[1]
Monoisotopic Mass 170.07431 Da[2]

Synthesis

The primary synthetic route for this compound involves the reduction of 3-fluoro-4-methoxyphenylacetic acid.[1][3] This process typically utilizes a reducing agent to convert the carboxylic acid group into a primary alcohol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 3-fluoro-4-methoxyphenylacetic acid.

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-fluoro-4-methoxyphenylacetic acid in an anhydrous solvent such as diethyl ether or THF is prepared.

  • Addition of Reducing Agent: A solution or slurry of the reducing agent (e.g., LiAlH₄ in ether or NaBH₄ in a suitable solvent) is carefully added portion-wise to the stirred solution of the carboxylic acid via a dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a dilute acid (e.g., sulfuric acid or hydrochloric acid) to neutralize the excess reducing agent and hydrolyze the resulting aluminum or borate complexes.

  • Extraction: The aqueous and organic layers are separated using a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether) to ensure complete recovery of the product.

  • Washing and Drying: The combined organic extracts are washed with brine (saturated sodium chloride solution) to remove residual water and then dried over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or column chromatography.

Applications

This compound serves as a valuable intermediate in various fields:

  • Pharmaceuticals: It is a precursor for the synthesis of β-adrenergic receptor agonists and antifungal agents.[1] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecules.

  • Polymer Chemistry: This compound can be incorporated into polymers to modify their properties. For instance, it can be used in epoxy resins to improve thermal resistance and flame retardancy.[1]

  • Organic Synthesis: The functional groups of this compound make it a versatile building block for the synthesis of more complex molecules.[1]

Synthesis Pathway Diagram

Synthesis_of_3_Fluoro_4_methoxyphenethyl_alcohol reactant 3-Fluoro-4-methoxyphenylacetic acid product This compound reactant->product Reduction reagent Reducing Agent (e.g., LiAlH₄ or NaBH₄) reagent->product

Caption: Synthesis of this compound.

References

solubility of 3-Fluoro-4-methoxyphenethyl alcohol in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-4-methoxyphenethyl alcohol (CAS No. 404-91-1), also known as 2-(3-fluoro-4-methoxyphenyl)ethanol. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document compiles qualitative information, predicted values, and comparative data from structurally analogous compounds. Furthermore, it outlines general experimental protocols for determining solubility and presents a logical workflow for solubility assessment, providing a framework for researchers in drug development and other scientific fields.

Introduction

This compound is a substituted phenethyl alcohol derivative. Its chemical structure, featuring a fluorine atom and a methoxy group on the phenyl ring, suggests a moderate polarity that influences its solubility in various media. Understanding the solubility of this compound is critical for a range of applications, including formulation development, reaction chemistry, and predicting its behavior in biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name 2-(3-fluoro-4-methoxyphenyl)ethanol[1]
CAS Number 404-91-1[2][3][4]
Molecular Formula C₉H₁₁FO₂[3]
Molecular Weight 170.18 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point 147-148 °C at 7 Torr
Predicted logP 1.3691[3]

Solubility Profile

Aqueous Solubility

This compound is described as "slightly soluble in water" at 25°C. The presence of a hydroxyl group allows for hydrogen bonding with water, while the substituted phenyl ring is hydrophobic, limiting its overall solubility.

Solubility in Organic Solvents

While specific quantitative data is unavailable, it is anticipated that this compound will be soluble in a range of common organic solvents due to its organic molecular structure. This includes, but is not limited to:

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Acetone

  • Chloroform

For a related compound, 4-methoxyphenethyl alcohol, it is noted to be soluble in DMSO and Methanol[5].

Comparative Solubility Data of Analogous Compounds

To provide a more quantitative context, the following table summarizes the aqueous solubility of structurally related phenethyl alcohol derivatives. These values can offer an estimation of the solubility range for this compound.

CompoundStructureAqueous SolubilityTemperature (°C)
Phenethyl alcohol C₆H₅CH₂CH₂OH2 mL/100 mLNot Specified
4-Methoxyphenethyl alcohol CH₃OC₆H₄CH₂CH₂OH9407 mg/L (estimated)25

Experimental Protocols for Solubility Determination

In the absence of specific published methods for this compound, this section outlines a general experimental protocol for determining the solubility of a compound in various solvents. This method is based on standard laboratory practices.

Objective: To determine the solubility of a given compound in a specific solvent at a controlled temperature.

Materials:

  • The compound of interest (solute)

  • A range of solvents (e.g., water, methanol, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solute to a known volume of the solvent in a vial. The excess is to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solute in the sample.

  • Calculation:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity, from initial in-silico prediction to experimental determination.

G cluster_0 Computational Assessment cluster_1 Experimental Determination cluster_2 Data Analysis & Reporting start Define Compound (this compound) qspr QSPR Modeling & In-Silico Prediction start->qspr lit_search Literature Search for Existing Data & Analogs start->lit_search protocol Develop/Select Experimental Protocol qspr->protocol informs lit_search->protocol informs aqueous Aqueous Solubility (e.g., Shake-Flask Method) protocol->aqueous organic Organic Solvent Solubility Screening protocol->organic analysis Quantitative Analysis (e.g., HPLC, UV-Vis) aqueous->analysis organic->analysis data_comp Data Compilation & Comparison analysis->data_comp provides data for report Generate Technical Report & Solubility Profile data_comp->report

References

Spectroscopic Profile of 3-Fluoro-4-methoxyphenethyl Alcohol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol, with the CAS number 404-91-1. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.05d1HAr-H
~6.95dd1HAr-H
~6.85t1HAr-H
3.87s3H-OCH₃
3.85t2H-CH₂-OH
2.85t2HAr-CH₂-
1.5-2.0 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~152 (d, J ≈ 245 Hz)C-F
~146C-O
~131Ar-C
~125 (d, J ≈ 6 Hz)Ar-C
~116 (d, J ≈ 2 Hz)Ar-C
~113 (d, J ≈ 19 Hz)Ar-C
63.8-CH₂-OH
56.2-OCH₃
38.5Ar-CH₂-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (alcohol)
3000-2850MediumC-H stretch (aliphatic)
1610, 1510, 1460Medium-StrongC=C stretch (aromatic)
1260, 1030StrongC-O stretch
1200-1100StrongC-F stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
170Moderate[M]⁺ (Molecular Ion)
139High[M - CH₂OH]⁺
111Moderate[M - CH₂OH - CO]⁺ or other fragmentation

Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H NMR and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample of the liquid alcohol would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The electron energy would be set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of 3-Fluoro-4- methoxyphenethyl alcohol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Fluoro-4-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes and should not be considered a substitute for a formal Safety Data Sheet (SDS). All personnel handling 3-Fluoro-4-methoxyphenethyl alcohol must consult the supplier's SDS and conduct a thorough, site-specific risk assessment before commencing any work.

Introduction

This compound is a substituted phenethyl alcohol derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel or specialty chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the presumed safety considerations, handling precautions, and emergency procedures for this compound, based on an analysis of its chemical structure and data from analogous compounds.

Hazard Identification and Classification

  • Fluorinated Aromatic Moiety: The presence of a fluorine atom on the benzene ring can influence the compound's metabolic stability and toxicological profile.[1][2][3] Fluorinated compounds can sometimes exhibit unique toxicities compared to their non-fluorinated analogs.[1]

  • Phenethyl Alcohol Backbone: Phenethyl alcohols and their derivatives may cause irritation to the skin, eyes, and respiratory tract.[4][5][6] Some can also have effects on the central nervous system.[5]

  • Methoxy Group: Methoxy-substituted aromatic compounds can have varying toxicological profiles, and it is prudent to handle them with care.

Based on these considerations, this compound should be treated as a potentially hazardous substance. The following GHS-style hazard classifications are postulated:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) - Presumed

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Presumed

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - Presumed

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation) - Presumed

Quantitative Data Summary

Comprehensive, experimentally determined quantitative safety data for this compound is not currently available in the public domain. The following table highlights the key parameters that require experimental determination.

PropertyValueNotes and Inferences from Analogous Compounds
Molecular Formula C₉H₁₁FO₂-
Molecular Weight 170.18 g/mol -
Appearance Not AvailableLikely a liquid or low-melting solid at room temperature.
Odor Not AvailableMay have a characteristic aromatic odor.
Boiling Point Not Available-
Melting Point Not Available-
Flash Point Not AvailablePhenethyl alcohol has a flash point of 102 °C. The fluoro and methoxy substituents may alter this value.
Autoignition Temperature Not Available-
Upper/Lower Flammability Limits Not Available-
Vapor Pressure Not Available-
Density Not Available-
Solubility Not AvailableLikely sparingly soluble in water, with good solubility in organic solvents like ethanol, methanol, and DMSO.
LD₅₀ (Oral, Rat) Not AvailablePhenethyl alcohol has an LD₅₀ (oral, rat) of 1790 mg/kg. The toxicity of the fluorinated derivative may differ.
LD₅₀ (Dermal, Rabbit) Not AvailablePhenethyl alcohol has an LD₅₀ (dermal, rabbit) of 790 mg/kg.
LC₅₀ (Inhalation, Rat) Not Available-

Experimental Protocols for Safety Assessment

For novel compounds like this compound, a tiered approach to toxicity and hazard testing is recommended. The following are generalized protocols that can be adapted for its assessment.

Acute Oral Toxicity (Up-and-Down Procedure - UDP) - OECD Test Guideline 425

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Methodology:

  • Animal Model: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

  • Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. The volume administered should not exceed 1 mL/100g of body weight.

  • Procedure:

    • A single animal is dosed at a starting dose level just below the best estimate of the LD₅₀.

    • The animal is observed for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

    • This sequential dosing continues until one of the stopping criteria defined in the guideline is met.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days. Body weight is recorded weekly.

  • Pathology: At the end of the study, all animals are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD Test Guideline 439

Objective: To determine the skin irritation potential of a substance.

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is thoroughly rinsed and transferred to fresh medium.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by spectrophotometry.

  • Data Analysis: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

Signaling Pathways and Workflow Diagrams

General Chemical Risk Assessment Workflow

RiskAssessmentWorkflow cluster_prep Preparation cluster_assessment Assessment cluster_characterization Risk Characterization cluster_control Control and Review prep1 Identify Chemical and Intended Use prep2 Gather Safety Data (SDS, Literature) prep1->prep2 assess1 Hazard Identification (Physical, Health, Environmental) prep2->assess1 assess2 Exposure Assessment (Routes, Duration, Frequency) assess1->assess2 assess3 Dose-Response Assessment (If data available) assess2->assess3 char1 Estimate Likelihood and Severity of Harm assess2->char1 assess3->char1 char2 Determine if Risk is Acceptable char1->char2 ctrl1 Implement Control Measures (Elimination, Substitution, Engineering, Admin, PPE) char2->ctrl1 ctrl2 Monitor and Review Effectiveness char2->ctrl2 If Acceptable ctrl1->ctrl2 ctrl2->prep1 Periodic Review or Change in Process

Caption: A stepwise workflow for conducting a chemical risk assessment.

Standard Laboratory Handling Protocol for a Novel Chemical

LabHandlingProtocol cluster_planning Planning Phase cluster_execution Execution Phase cluster_cleanup Post-Execution Phase start Start: New Experiment with This compound plan1 Conduct Risk Assessment start->plan1 plan2 Review SDS and Literature plan1->plan2 plan3 Prepare Standard Operating Procedure (SOP) plan2->plan3 exec1 Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) plan3->exec1 exec2 Work in a Ventilated Fume Hood exec1->exec2 exec3 Handle with Care (Avoid Inhalation, Ingestion, Skin Contact) exec2->exec3 exec4 Label all Containers Clearly exec3->exec4 clean1 Decontaminate Glassware and Surfaces exec4->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3 end End of Experiment clean3->end

Caption: Standard laboratory workflow for handling a new chemical compound.

Safe Handling and Storage

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[4][8] Gloves must be inspected before use and changed frequently, especially if contaminated.

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[7]

Hygiene Measures
  • Avoid eating, drinking, or smoking in areas where this chemical is handled.[9]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[10]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency Procedures

In Case of a Spill
  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Considerations

All waste containing this compound should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

While specific safety data for this compound is limited, a proactive and cautious approach based on its chemical structure and the known hazards of similar compounds is essential. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with a thorough, site-specific risk assessment, will help to ensure a safe laboratory environment for all personnel. Further experimental investigation into the toxicological and physicochemical properties of this compound is strongly encouraged to refine these safety recommendations.

References

A Technical Guide to 3-Fluoro-4-methoxyphenethyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Applications in Modulating Key Signaling Pathways

Introduction

3-Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethanol, is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial suppliers of this valuable intermediate, detailed experimental protocols for its synthesis and derivatization, and its application in the development of modulators for critical signaling pathways, such as the metabotropic glutamate receptor 3 (mGlu3) and phosphoinositide 3-kinase delta (PI3Kδ) pathways.

Commercial Availability

A variety of chemical suppliers offer this compound (CAS No. 404-91-1), typically for research and development purposes. The purity levels and available quantities vary among suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. Below is a summary of some commercial suppliers and their product specifications.

SupplierProduct NameCAS NumberPurityAvailable Quantities
ChemScene2-(3-Fluoro-4-methoxyphenyl)ethanol404-91-1≥98%5g, Bulk Inquiry
Zibo Hangyu BiotechnologyThis compound404-91-199%Inquiry
Vulcanchem3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol-≥98%Inquiry
Sigma-Aldrich2-(3-fluoro-4-methoxyphenyl)ethan-1-ol404-91-1-Inquiry
Crysdot2-(3-Fluoro-4-methoxyphenyl)ethanol404-91-1min 95%100 mg

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is essential for the handling and use of this compound.

PropertyValue
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol [1]
Boiling Point 147-148 °C at 7 Torr
Density 1.150±0.06 g/cm³ (Predicted)
Storage Store at room temperature[2]
SMILES COC1=C(F)C=C(CCO)C=C1
InChIKey CTZFMMKZSPJHOS-UHFFFAOYSA-N

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501[2]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE).

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, (3-fluoro-4-methoxyphenyl)acetic acid.

Reaction Scheme:

G cluster_0 Synthesis of this compound start (3-fluoro-4-methoxyphenyl)acetic acid end This compound start->end Reduction reagent LiAlH₄ / THF

Caption: Synthesis of this compound.

Detailed Protocol:

  • Dissolve (3-fluoro-4-methoxyphenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add lithium aluminum hydride (LiAlH₄) (1.1 equivalents) portion-wise to the stirred solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting suspension to remove the aluminum salts.

  • Extract the filtrate with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Application in the Synthesis of ML337, a Selective mGlu3 Negative Allosteric Modulator

This compound is a precursor to key intermediates in the synthesis of pharmacologically active molecules. One such example is its use in the synthesis of ML337, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3). The alcohol is first oxidized to the corresponding carboxylic acid, which is then used in subsequent steps.

Workflow for the Synthesis of a Key Intermediate for ML337:

G A This compound B Oxidation A->B C (3-fluoro-4-methoxyphenyl)acetic acid B->C D Further Synthetic Steps C->D E ML337 D->E

Caption: Synthesis workflow from the alcohol to ML337.

Role in Modulating Signaling Pathways

The derivatives of this compound have shown significant activity in modulating key signaling pathways implicated in various diseases.

mGlu3 Signaling Pathway

Metabotropic glutamate receptor 3 (mGlu3) is a G-protein coupled receptor that plays a crucial role in regulating synaptic plasticity and neurotransmission.[3] Dysregulation of mGlu3 signaling has been implicated in psychiatric and neurological disorders such as schizophrenia.[3] ML337, synthesized using a derivative of this compound, acts as a negative allosteric modulator of mGlu3, offering a tool to probe the function of this receptor and a potential therapeutic avenue.[3]

mGlu3_Signaling Glutamate Glutamate mGlu3 mGlu3 Receptor Glutamate->mGlu3 Activates ML337 ML337 (NAM) ML337->mGlu3 Inhibits G_protein Gi/o Protein mGlu3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream

Caption: Simplified mGlu3 signaling pathway modulation.

PI3Kδ Signaling Pathway in COPD

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and inflammation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes and plays a key role in the inflammatory processes associated with chronic obstructive pulmonary disease (COPD). Inhibitors of PI3Kδ are being investigated as potential therapeutics for COPD. Derivatives of this compound have been utilized in the synthesis of potent and selective PI3Kδ inhibitors.

PI3K_Signaling Receptor Receptor Tyrosine Kinase (e.g., Growth Factor Receptor) PI3K_delta PI3Kδ Receptor->PI3K_delta Recruits & Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PI3K_delta->PIP3 Produces PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Signaling (e.g., NF-κB, mTOR) Leads to Inflammation in COPD Akt->Downstream Inhibitor PI3Kδ Inhibitor (derived from title compound) Inhibitor->PI3K_delta Inhibits

Caption: PI3Kδ signaling pathway in COPD.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules with significant pharmacological activities. Its commercial availability from multiple suppliers facilitates its use in research and drug development. The experimental protocols provided herein offer a starting point for its synthesis and derivatization. The demonstrated utility of its derivatives in modulating the mGlu3 and PI3Kδ signaling pathways highlights its importance in the ongoing search for novel therapeutics for neurological disorders and inflammatory diseases like COPD. As research in these areas continues, the demand for and applications of this compound are expected to grow.

References

Synthesis of 3-Fluoro-4-methoxyphenethyl alcohol from 3-Fluoro-4-methoxyphenylacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol from 3-fluoro-4-methoxyphenylacetic acid. The primary method detailed is the reduction of the carboxylic acid using lithium aluminum hydride (LAH), a robust and widely used reducing agent for this type of transformation.[1][2] Alternative methods, such as the use of borane (BH3) reagents, are also discussed, offering options with different selectivity and handling requirements.[3][4][5][6][7] This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.

Reaction Overview and Chemical Data

The conversion of 3-fluoro-4-methoxyphenylacetic acid to this compound is a standard reduction of a carboxylic acid to a primary alcohol. This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals. The fluorine and methoxy substituents on the aromatic ring confer specific properties to the molecule, which can be crucial for its biological activity and are generally stable under the described reduction conditions.[8]

A summary of the key quantitative data for the starting material and the final product is presented in the table below.

Compound Structure CAS Number Molecular Formula Molecular Weight ( g/mol ) Physical Form Boiling Point (°C) Melting Point (°C)
3-Fluoro-4-methoxyphenylacetic acid452-14-2[9][10][11]C₉H₉FO₃[9][10]184.16[9]PowderNot specifiedNot specified
This compound404-91-1C₉H₁₁FO₂170.18[8]Colorless oil[1]147–148 at 7 Torr[8]Not specified

Experimental Protocols

Primary Method: Lithium Aluminum Hydride (LAH) Reduction

This protocol is adapted from a documented synthesis of this compound.[1] LAH is a powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including carboxylic acids.[2][7][12][13]

Diagram of the Experimental Workflow:

experimental_workflow LAH Reduction Workflow start Dissolve 3-fluoro-4-methoxyphenylacetic acid in anhydrous THF cool Cool solution to 0°C (ice bath) start->cool add_lah Add Lithium Aluminum Hydride (LAH) portionwise cool->add_lah react Stir at room temperature for 1 hour (in darkness) add_lah->react quench Quench reaction with ice/water react->quench concentrate Concentrate under vacuum quench->concentrate extract Extract with ethyl acetate concentrate->extract combine_evap Combine and evaporate organic layers extract->combine_evap product This compound (colorless oil) combine_evap->product

Caption: Workflow for the LAH reduction of 3-fluoro-4-methoxyphenylacetic acid.

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol)

  • Lithium aluminum hydride (LAH) (90.8 mg, 2.39 mmol)

  • Anhydrous tetrahydrofuran (THF) (4 mL)

  • Ethyl acetate

  • Water/Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Aluminum foil

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol) in anhydrous THF (4 mL).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Carefully and portionwise, add lithium aluminum hydride (90.8 mg, 2.39 mmol) to the cooled solution. Note: LAH reacts violently with water; ensure all glassware is dry and the solvent is anhydrous.[12] The addition is exothermic.

  • Wrap the flask with aluminum foil to protect the reaction from light.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

  • After 1 hour, carefully quench the reaction by the slow addition of 2 mL of an ice/water mixture. Caution: This will generate hydrogen gas.

  • Concentrate the resulting mixture under reduced pressure to remove the bulk of the THF.

  • Extract the aqueous residue with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude product. This procedure afforded 290 mg (78% yield) of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil.[1]

Alternative Method: Borane Reduction

Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are more selective reducing agents for carboxylic acids compared to esters.[3][7] This can be advantageous when other reducible functional groups are present in the molecule.

Diagram of the Logical Relationship for Reagent Selection:

reagent_selection Reagent Selection Logic start Starting Material: 3-fluoro-4-methoxyphenylacetic acid reduction Reduction of Carboxylic Acid start->reduction goal Desired Product: This compound lah Lithium Aluminum Hydride (LAH) reduction->lah Option 1 borane Borane (BH3) reduction->borane Option 2 lah->goal lah_prop High Reactivity Non-selective lah->lah_prop borane->goal borane_prop Chemoselective Milder Conditions borane->borane_prop

Caption: Decision logic for selecting a reducing agent.

General Protocol for Borane Reduction:

The following is a general procedure for the reduction of a carboxylic acid using a borane reagent.[6]

Materials:

  • Carboxylic acid (1 equivalent)

  • BH₃·THF or BH₃·SMe₂ (1 equivalent)

  • Anhydrous THF (10 volumes)

  • Methanol or Ethanol (for quenching)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Water

  • Brine solution

  • Sodium sulfate

Procedure:

  • Dissolve the carboxylic acid in anhydrous THF (10 volumes) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add the borane reagent (1 equivalent) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be required.[6]

  • Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol or ethanol. Note: Effervescence will be observed due to hydrogen gas evolution.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water (10 volumes) and extract with dichloromethane or ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.[6]

Safety and Handling

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[12] It should be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Borane Reagents: Borane-THF and Borane-SMe₂ are also moisture-sensitive and should be handled under an inert atmosphere. Borane-SMe₂ has a strong, unpleasant odor and should be used in a well-ventilated fume hood.[7]

  • Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable solvents. Handle them in a well-ventilated area away from ignition sources. Anhydrous THF may contain peroxides and should be handled with care.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Initial Biological Screening of 3-Fluoro-4-methoxyphenethyl alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyphenethyl alcohol, a fluorinated aromatic compound, presents a scaffold of interest for drug discovery and development. Its structural features, including the presence of a fluorine atom and a methoxy group on the phenyl ring, can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the initial biological screening of this compound, summarizing known biological activities, and presenting detailed protocols for a recommended preliminary screening cascade.

Chemical Identity

PropertyValue
IUPAC Name 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
SMILES COC1=C(C=C(C=C1)CCO)F
InChIKey CTZFMMKZSPJHOS-UHFFFAOYSA-N

Summary of Known and Predicted Biological Activities

Preliminary investigations and computational studies have suggested several potential biological activities for this compound. The following tables summarize the available quantitative data.

Table 3.1: Antimicrobial Activity
OrganismAssay TypeResult (MIC)Reference
Staphylococcus aureusBroth Microdilution64 µg/mL[1]
Escherichia coliBroth Microdilution128 µg/mL[1]

MIC: Minimum Inhibitory Concentration

Table 3.2: Predicted Receptor Interactions (Computational Data)
Target ReceptorPredicted ActivitySignificance
GABA-A ReceptorHigh AffinityPotential anxiolytic, sedative, or anticonvulsant properties.[1]
β-Adrenergic ReceptorPrecursor to AgonistsThe scaffold is suitable for the synthesis of β-adrenergic receptor agonists.[1]

Recommended Initial Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Based Assays (Based on Predictions) cluster_2 Tier 3: Secondary & Follow-up Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) GABA_A GABA-A Receptor Binding/Functional Assays Cytotoxicity->GABA_A Antimicrobial Broad-Spectrum Antimicrobial (Gram+/Gram- Bacteria, Fungi) Mechanism Mechanism of Action Studies Antimicrobial->Mechanism Antioxidant Antioxidant Potential (e.g., DPPH, ABTS) Antioxidant->Mechanism GABA_A->Mechanism Beta_Adrenergic β-Adrenergic Receptor Functional Assays Beta_Adrenergic->Mechanism SAR Structure-Activity Relationship (SAR) with Analogs Mechanism->SAR

Caption: Proposed workflow for the initial biological screening of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key recommended experiments in the initial screening cascade.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of the test compound against microbial strains.

Materials:

  • Test compound (this compound)

  • Bacterial strains (Staphylococcus aureus, Escherichia coli, etc.)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in MHB to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the test compound dilutions to the corresponding wells. Finally, add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without the test compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value can be determined from a dose-response curve.

Visualizing Mechanisms and Pathways

Proposed Antimicrobial Mechanism of Action

Based on preliminary data for phenethyl alcohol derivatives, a likely mechanism of antimicrobial action involves the disruption of the bacterial cell membrane.

G cluster_0 Bacterial Cell Membrane Phospholipid Bilayer Integrity Loss of Membrane Integrity Membrane->Integrity Disruption Leakage Leakage of Cytoplasmic Contents Integrity->Leakage Death Cell Death Leakage->Death Compound 3-Fluoro-4-methoxyphenethyl alcohol Compound->Membrane Interaction

Caption: Proposed mechanism of antimicrobial action for this compound.
GABA-A Receptor Signaling Pathway

The predicted interaction with the GABA-A receptor suggests a potential modulation of inhibitory neurotransmission.

G cluster_0 Postsynaptic Neuron GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_influx Chloride Ion (Cl-) Influx GABA_A->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds Compound 3-Fluoro-4-methoxyphenethyl alcohol (Predicted Modulator) Compound->GABA_A Potentiates (Predicted)

Caption: Simplified signaling pathway of the GABA-A receptor and the predicted modulatory role.

Conclusion

This compound is a compound with demonstrated antimicrobial activity and predicted interactions with key central nervous system receptors. The initial biological screening data warrants further investigation. The experimental protocols and screening cascade outlined in this guide provide a robust framework for a more in-depth evaluation of its therapeutic potential. Subsequent studies should focus on elucidating the precise mechanisms of action and exploring structure-activity relationships through the synthesis and testing of related analogs.

References

potential research applications of fluorinated phenethyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Research Applications of Fluorinated Phenethyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phenethyl alcohols and their derivatives represent a pivotal class of compounds in modern chemical research, particularly in drug discovery and materials science. The strategic incorporation of fluorine into the phenethyl alcohol scaffold dramatically alters its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and pKa.[1][2] These modifications make fluorinated analogs powerful tools for developing novel therapeutics, particularly in neuroscience, and for creating advanced materials.[3] This guide provides a comprehensive overview of the synthesis, properties, and significant research applications of these valuable compounds, supported by quantitative data, detailed experimental protocols, and key process visualizations.

Physicochemical Impact of Fluorination

The substitution of hydrogen or a hydroxyl group with fluorine—a common bioisosteric replacement—profoundly impacts a molecule's properties.[4][5] Fluorination generally increases lipophilicity when replacing a hydroxyl group, a critical factor for traversing biological membranes like the blood-brain barrier.[6][7] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing drug-receptor interactions and bioavailability.[2]

// Edges PEA -> Bioisostere [label="Modification", color="#202124"]; Bioisostere -> Prop1 [color="#202124"]; Bioisostere -> Prop2 [color="#202124"]; Bioisostere -> Prop3 [color="#202124"]; Bioisostere -> Prop4 [color="#202124"]; } .dot Caption: Bioisosteric replacement of functional groups on phenethyl alcohol with fluorine.

Data Summary: Physicochemical Properties

The following table summarizes key physicochemical data for phenethyl alcohol and a representative fluorinated analog, 2-(4-fluorophenyl)ethanol.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)logP
Phenethyl AlcoholC₈H₁₀O122.17219-2211.0171.36[8]
2-(4-Fluorophenyl)ethanolC₈H₉FO140.1690-91 (@ 10 Torr)[9]1.1206 (@ 20°C)[9]~1.6-1.8 (Predicted)

Core Research Applications

Neuroscience and Pharmacology: Monoamine Oxidase (MAO) Inhibition

A primary area of research for fluorinated phenethyl alcohols and their amine analogs is in the development of inhibitors for monoamine oxidase (MAO), particularly MAO-B.[3] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition can increase dopamine levels, which is a critical therapeutic strategy for managing neurodegenerative conditions like Parkinson's disease.[10] Fluorination of phenethylamine and related structures has been shown to produce potent and selective MAO-B inhibitors.[11] For example, β-fluorinated phenethylamines are preferred substrates for MAO-B.[11] Computational studies have shown that fluorinated compounds can exhibit stronger binding affinities to the MAO-B active site compared to non-fluorinated counterparts like Rasagiline.[3]

MAO_Inhibition DA Dopamine MAOB Monoamine Oxidase B (MAO-B) DA->MAOB Degradation Synapse Increased Dopamine in Synapse DA->Synapse leads to Metabolites Inactive Metabolites MAOB->Metabolites F_PEA Fluorinated Phenethyl Alcohol Derivative (Inhibitor) F_PEA->MAOB Inhibition Therapy Therapeutic Effect (e.g., Parkinson's Disease) Synapse->Therapy

Data Summary: MAO Inhibition

This table presents inhibitory concentration data for various compounds against MAO-A and MAO-B. Lower IC₅₀ values indicate greater potency.

CompoundTargetIC₅₀ (µM)Selectivity
RasagilineMAO-B28.5 (Ki)[3]MAO-B Selective
Fluorinated Sulfonamide DerivativeMAO-B0.8379 (Ki)[3]MAO-B Selective
(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)MAO-B0.0053[10]MAO-B Selective
Safinamide (Reference)MAO-B0.0212[10]MAO-B Selective
Drug Discovery and Medicinal Chemistry

Fluorinated alcohols are valuable building blocks and solvents in pharmaceutical synthesis.[12] Their unique properties, such as strong hydrogen-bonding donor ability and low nucleophilicity, allow them to promote organic reactions, often without the need for a catalyst.[13][14] In drug design, fluorine substitution is used to:

  • Enhance Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1]

  • Modulate Bioavailability: By fine-tuning lipophilicity, fluorine can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Improve Target Binding: The polar nature of the C-F bond can lead to favorable electrostatic interactions with amino acid residues in a target protein's active site, increasing binding affinity and potency.[1]

Materials Science

The unique properties imparted by fluorination are also leveraged in materials science. Fluorinated phenethyl alcohols can be used as precursors or monomers for the synthesis of specialty polymers and high-performance coatings. These materials often exhibit desirable characteristics such as high thermal stability, chemical inertness, and low surface energy, making them suitable for applications in advanced electronics and protective coatings.

Experimental Protocols

Synthesis: Nucleophilic Deoxyfluorination of a Phenethyl Alcohol

This protocol describes a general method for converting a secondary phenethyl alcohol to its fluorinated analog using a modern deoxyfluorinating reagent like PyFluor.

Objective: To synthesize 2-fluoro-1-phenylethane from 1-phenylethanol.

Materials:

  • 1-Phenylethanol

  • PyFluor (2-pyridinesulfonyl fluoride)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylethanol (1.0 equiv).

  • Dissolve the alcohol in anhydrous acetonitrile.

  • Add DBU (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve PyFluor (1.2 equiv) in anhydrous acetonitrile.

  • Slowly add the PyFluor solution to the alcohol/DBU mixture dropwise over 10 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the 2-fluoro-1-phenylethane.

Synthesis_Workflow Start Start: 1-Phenylethanol in Acetonitrile Step1 1. Add DBU (Base) Start->Step1 Step2 2. Add PyFluor Solution (Fluorinating Agent) Step1->Step2 Step3 3. Stir at Room Temp (12-24h) Step2->Step3 Step4 4. Quench with NaHCO₃(aq) Step3->Step4 Step5 5. Extraction with DCM Step4->Step5 Step6 6. Drying & Concentration Step5->Step6 Step7 7. Column Chromatography (Purification) Step6->Step7 End Product: 2-Fluoro-1-phenylethane Step7->End

Assay: In Vitro MAO-B Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a test compound against human MAO-B.

Objective: To measure the IC₅₀ of a fluorinated phenethyl alcohol derivative against recombinant human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Test compound (fluorinated phenethyl alcohol derivative) dissolved in DMSO

  • Reference inhibitor (e.g., Safinamide)

  • 96-well microplate (black, clear bottom)

  • Microplate reader (fluorescence)

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitor in phosphate buffer. The final DMSO concentration should be kept below 1%.

  • In each well of the 96-well plate, add 50 µL of the buffer containing the MAO-B enzyme.

  • Add 25 µL of the diluted test compound or reference inhibitor to the respective wells. Include control wells with buffer/DMSO only (for 100% activity) and wells with a high concentration of reference inhibitor (for 0% activity).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in phosphate buffer.

  • Initiate the reaction by adding 25 µL of the reaction mixture to all wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the fluorescence (excitation ~540 nm, emission ~590 nm) every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Normalize the reaction rates to the control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Analysis: Determination of Total Organic Fluorine

This protocol provides a high-level overview of determining the total organic fluorine content in a sample using Combustion Ion Chromatography (CIC).[15]

Objective: To quantify the total organic fluorine in a synthesized compound or product.

Materials:

  • Sample containing the fluorinated compound

  • Combustion furnace system

  • Ion chromatograph with a conductivity detector

  • Absorption solution (e.g., deionized water with a buffer)

  • Oxygen and Argon gas supplies

Procedure:

  • Accurately weigh a small amount of the sample and place it in a combustion boat.

  • Introduce the sample into the combustion furnace, which is heated to a high temperature (e.g., 900-1100°C) in an oxygen-rich atmosphere.

  • The organic compound combusts, and the covalently bound fluorine is converted into hydrogen fluoride (HF) gas.

  • An inert gas (Argon) carries the resulting gases from the furnace into an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻).

  • Inject a known volume of this absorption solution into the ion chromatograph.

  • The fluoride ions are separated from other anions on an analytical column and detected by the conductivity detector.

  • Quantify the fluoride concentration by comparing the peak area to a calibration curve prepared from known fluoride standards.

  • Calculate the total organic fluorine content in the original sample based on the initial sample weight and the measured fluoride concentration.

Conclusion

Fluorinated phenethyl alcohols are more than just simple analogs; they are sophisticated chemical tools that offer researchers and drug developers a means to rationally design molecules with enhanced properties. Their application in neuroscience, particularly in the development of MAO inhibitors, highlights their therapeutic potential.[3][11] The continued exploration of fluorination strategies and the unique reactivity of fluorinated alcohols will undoubtedly lead to the discovery of new drugs and advanced materials.[13][16] The protocols and data presented in this guide serve as a foundational resource for scientists aiming to harness the remarkable potential of these versatile compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol, a valuable intermediate in the development of various pharmaceutical compounds.[1] The fluorine and methoxy substituents on the phenyl ring make it a key building block for creating analogs of bioactive molecules to enhance their pharmacological properties.[1]

Chemical Profile

IdentifierValue
IUPAC Name 2-(3-fluoro-4-methoxyphenyl)ethanol[1]
Synonyms This compound, 3-fluoro-4-methoxybenzeneethanol[1]
CAS Number 404-91-1
Molecular Formula C₉H₁₁FO₂[1][2]
Molecular Weight 170.18 g/mol [1][2]
Appearance Colorless oil[3]
Boiling Point 147-148°C at 7 Torr[1]

Synthesis Protocol: Reduction of 3-Fluoro-4-methoxyphenylacetic Acid

The primary and most direct route for the synthesis of this compound is the reduction of 3-Fluoro-4-methoxyphenylacetic acid using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[1][3]

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles
3-Fluoro-4-methoxyphenylacetic acid452-14-2184.16[4][5]400 mg2.17 mmol
Lithium aluminum hydride (LiAlH₄)16853-85-337.9590.8 mg2.39 mmol
Tetrahydrofuran (THF), anhydrous109-99-9-4 mL-
Ethyl acetate141-78-6-20 mL-
Water/Ice7732-18-5-2 mL-

Experimental Procedure

  • Reaction Setup : In a round-bottom flask, dissolve 400 mg (2.17 mmol) of 3-Fluoro-4-methoxyphenylacetic acid in 4 mL of anhydrous tetrahydrofuran (THF).[3]

  • Cooling : Cool the reaction mixture to 0°C using an ice bath.[3]

  • Addition of Reducing Agent : Carefully add 90.8 mg (2.39 mmol) of lithium aluminum hydride to the cooled solution in portions.[3]

  • Reaction : Wrap the flask with aluminum foil to protect it from light and stir the resulting mixture at room temperature for 1 hour.[3]

  • Quenching : After 1 hour, carefully quench the reaction by the slow addition of 2 mL of an ice/water mixture.

  • Workup :

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Extract the aqueous residue with two 10 mL portions of ethyl acetate.[3]

    • Combine the organic layers.

  • Isolation : Evaporate the solvent from the combined organic layers under reduced pressure to yield the final product.[3]

Results

This protocol affords 290 mg of 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil, which corresponds to a yield of 78%.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Dissolve Dissolve 3-Fluoro-4-methoxy- phenylacetic acid in THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_LiAlH4 Add LiAlH4 Cool->Add_LiAlH4 React React at room temperature for 1 hour (in dark) Add_LiAlH4->React Quench Quench with ice/water React->Quench Concentrate Concentrate under vacuum Quench->Concentrate Extract Extract with ethyl acetate Concentrate->Extract Evaporate Evaporate solvent Extract->Evaporate Product 3-Fluoro-4-methoxyphenethyl alcohol (Product) Evaporate->Product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the LiAlH₄ Reduction of 3-Fluoro-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethanol via the reduction of 3-fluoro-4-methoxyphenylacetic acid using lithium aluminum hydride (LiAlH₄). This transformation is a fundamental process in organic synthesis, often employed in the preparation of pharmaceutical intermediates and other fine chemicals.

Introduction

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting a wide range of functional groups.[1][2][3] For carboxylic acids, LiAlH₄ facilitates their reduction to the corresponding primary alcohols.[1][2] The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the carboxylic acid. An intermediate aldehyde is formed, which is subsequently reduced to the primary alcohol. Due to the high reactivity of the aldehyde intermediate, it is typically not isolated.[2]

This protocol outlines the necessary steps, safety precautions, and reaction parameters for the successful reduction of 3-fluoro-4-methoxyphenylacetic acid to 2-(3-fluoro-4-methoxyphenyl)ethanol.

Materials and Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Compound Name3-Fluoro-4-methoxyphenylacetic acid2-(3-Fluoro-4-methoxyphenyl)ethanol
Molecular Formula C₉H₉FO₃C₉H₁₁FO₂
Molecular Weight ( g/mol ) 184.16170.18
CAS Number 452-14-2404-91-1
Appearance White to off-white powderColorless to pale yellow liquid
Melting Point (°C) 122-126Not available
Boiling Point (°C) Not availableNot available
Solubility Soluble in THF, diethyl etherSoluble in common organic solvents

Experimental Protocol

This procedure is adapted from established methods for the LiAlH₄ reduction of carboxylic acids.[1][4][5]

1. Reaction Setup:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether. The solvent should be dry and free of peroxides.

  • The reaction should be conducted under an inert atmosphere of nitrogen or argon.

  • Cool the suspension to 0 °C using an ice-water bath.

2. Addition of the Carboxylic Acid:

  • Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 molar equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at 0 °C via a dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. The reaction is typically complete within 2-4 hours at room temperature, or it can be gently refluxed to ensure completion.

3. Reaction Quenching (Work-up):

  • Caution: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas. This step must be performed with extreme care in a well-ventilated fume hood.

  • Cool the reaction mixture back to 0 °C with an ice-water bath.

  • Slowly and carefully add ethyl acetate dropwise to quench the excess LiAlH₄.

  • Following the ethyl acetate addition, slowly add water dropwise.

  • Then, add a 15% aqueous solution of sodium hydroxide (NaOH) dropwise.

  • Finally, add water again. A common and effective quenching procedure is the Fieser method, which for 'x' grams of LiAlH₄ used, involves the sequential and slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form.

  • Add anhydrous magnesium sulfate (MgSO₄) to the mixture to aid in the removal of water and filter the solids through a pad of Celite®.

  • Wash the filter cake with several portions of THF or diethyl ether.

4. Isolation and Purification:

  • Combine the filtrate and the washings.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-(3-fluoro-4-methoxyphenyl)ethanol, can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Reaction Stoichiometry and Yield

The following table provides an example of the stoichiometry for this reaction. The theoretical yield should be calculated based on the starting amount of 3-fluoro-4-methoxyphenylacetic acid.

ReagentMolecular Weight ( g/mol )Molar Equivalents
3-Fluoro-4-methoxyphenylacetic acid184.161.0
Lithium Aluminum Hydride (LiAlH₄)37.951.5 - 2.0
Product Molecular Weight ( g/mol ) Theoretical Yield
2-(3-Fluoro-4-methoxyphenyl)ethanol170.18(moles of starting material) x 170.18 g

Note: Actual yields will vary depending on the reaction scale, purity of reagents, and experimental technique. Yields for LiAlH₄ reductions of carboxylic acids are typically in the range of 70-90%.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[1] It should be handled with extreme care in a dry, inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • All glassware must be thoroughly dried before use.

  • The reaction and work-up should be performed in a well-ventilated fume hood.

  • Dispose of LiAlH₄ residues and aluminum salts appropriately according to institutional safety guidelines.

Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation SM 3-Fluoro-4-methoxyphenylacetic Acid ReactionVessel Reaction at 0°C to RT (Inert Atmosphere) SM->ReactionVessel Reagent LiAlH4 in Anhydrous THF Reagent->ReactionVessel Quench Quenching (Ethyl Acetate, H2O, NaOH) ReactionVessel->Quench Filter Filtration Quench->Filter Evaporation Solvent Evaporation Filter->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification FinalProduct 2-(3-Fluoro-4-methoxyphenyl)ethanol Purification->FinalProduct

Caption: Experimental workflow for the LiAlH₄ reduction.

reaction_pathway reactant 3-Fluoro-4-methoxyphenylacetic Acid intermediate Aldehyde Intermediate (not isolated) reactant->intermediate 1. LiAlH4 2. H+ workup (conceptual) product 2-(3-Fluoro-4-methoxyphenyl)ethanol intermediate->product LiAlH4

Caption: Simplified reaction pathway.

References

Application Notes and Protocols: NaBH₄ Reduction of 3-fluoro-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity and present handling challenges. Sodium borohydride (NaBH₄) is a milder, safer, and more cost-effective reagent, but it is generally unreactive towards carboxylic acids on its own.[1][2][3] This is due to the formation of a resonance-stabilized carboxylate anion, which is a poor electrophile.[1] However, the reactivity of NaBH₄ can be significantly enhanced through the use of activating agents or by converting the carboxylic acid to a more reactive intermediate, such as an ester.[3][4]

These application notes provide detailed protocols for the reduction of 3-fluoro-4-methoxyphenylacetic acid to 2-(3-fluoro-4-methoxyphenyl)ethanol using two effective methods: a direct reduction using an activating agent (Iodine) and an indirect reduction via a methyl ester intermediate.

Reaction Scheme

Data Summary of Reduction Conditions

The following tables summarize typical conditions for the two primary methods of reducing carboxylic acids with sodium borohydride.

Table 1: Direct Reduction of Carboxylic Acids with NaBH₄ and an Activator

ActivatorCo-solventTemperatureReaction TimeTypical YieldReference
Iodine (I₂)THFRoom Temp.2-3 hoursGood to Excellent[4]
Trifluoroacetic Acid (CF₃COOH)THFRoom Temp.Not Specified65-95% (aliphatic)[4]
Zinc Chloride (ZnCl₂)THFRefluxNot SpecifiedGood[4]
Zirconium Tetrachloride (ZrCl₄)THFRoom Temp.Not SpecifiedExcellent[4]
Cyanuric Chloride (TCT) / NMMDichloromethaneRoom Temp.Not SpecifiedExcellent[5]

Table 2: Two-Step Reduction via Methyl Ester Intermediate

StepReagentsSolventTemperatureReaction TimeTypical YieldReference
1. EsterificationSOCl₂ or H₂SO₄ (cat.)MethanolReflux2-4 hoursHigh[6][7]
2. ReductionNaBH₄THF/MethanolReflux2-5 hours70-92%[6][7]

Experimental Protocols

Method 1: Direct Reduction using NaBH₄-Iodine

This protocol describes the direct reduction of 3-fluoro-4-methoxyphenylacetic acid to 2-(3-fluoro-4-methoxyphenyl)ethanol using sodium borohydride activated by iodine. This system is effective for reducing carboxylic acids under mild conditions.[4]

Materials:

  • 3-fluoro-4-methoxyphenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Iodine (I₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium chloride solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous THF.

  • Addition of NaBH₄: To the stirred solution, add sodium borohydride (2.0-3.0 eq) portion-wise. Stir the suspension for 10-15 minutes at room temperature.

  • Activation with Iodine: Prepare a solution of iodine (1.0-1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture. An exothermic reaction with gas evolution may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add methanol to quench the excess NaBH₄.

  • Work-up:

    • Acidify the mixture to pH ~2 by the dropwise addition of 1 M HCl.

    • Add saturated sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, if necessary, to obtain pure 2-(3-fluoro-4-methoxyphenyl)ethanol.

Method 2: Two-Step Reduction via Methyl Ester Intermediate

This method involves the conversion of the carboxylic acid to its methyl ester, followed by reduction with NaBH₄ in a mixed solvent system. This procedure is highly efficient and chemoselective.[6][7]

Part A: Esterification to Methyl 3-fluoro-4-methoxyphenylacetate

Materials:

  • 3-fluoro-4-methoxyphenylacetic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: Dissolve 3-fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl ester, which can often be used in the next step without further purification.

Part B: Reduction of Methyl 3-fluoro-4-methoxyphenylacetate

Materials:

  • Methyl 3-fluoro-4-methoxyphenylacetate (from Part A)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the crude methyl ester (1.0 eq) in THF in a round-bottom flask. Add sodium borohydride (1.5-2.0 eq).

  • Methanol Addition: Heat the suspension to reflux. Slowly add methanol dropwise to the refluxing mixture.

  • Reaction: Continue refluxing for 2-5 hours, monitoring the reaction by TLC.

  • Quenching and Work-up:

    • Cool the reaction to room temperature and then place in an ice bath.

    • Carefully quench the reaction by the slow addition of 2 M HCl until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by column chromatography on silica gel to obtain pure 2-(3-fluoro-4-methoxyphenyl)ethanol.

Visualized Workflows

Direct_Reduction_Workflow start Start: 3-fluoro-4-methoxyphenylacetic acid in THF add_nabh4 Add NaBH4 start->add_nabh4 add_iodine Add I2 in THF dropwise add_nabh4->add_iodine react Stir at RT for 2-3h add_iodine->react quench Quench with MeOH react->quench workup Acidify (HCl), Wash (Na2S2O3, H2O, Brine), Extract (EtOAc) quench->workup dry Dry (Na2SO4) & Concentrate workup->dry purify Purify (Column Chromatography) dry->purify end_product End: 2-(3-fluoro-4-methoxyphenyl)ethanol purify->end_product

Caption: Workflow for Direct Reduction using NaBH₄-I₂.

Two_Step_Reduction_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start Start: Carboxylic Acid in MeOH add_catalyst Add SOCl2 or H2SO4 (cat.) start->add_catalyst reflux1 Reflux for 2-4h add_catalyst->reflux1 workup1 Concentrate, Extract (EtOAc), Wash (NaHCO3, Brine) reflux1->workup1 dry1 Dry & Concentrate workup1->dry1 intermediate Intermediate: Methyl Ester dry1->intermediate dissolve_ester Dissolve Ester in THF intermediate->dissolve_ester add_nabh4_2 Add NaBH4 dissolve_ester->add_nabh4_2 reflux2 Reflux, Add MeOH dropwise add_nabh4_2->reflux2 workup2 Quench (HCl), Extract (EtOAc) reflux2->workup2 dry2 Dry & Concentrate workup2->dry2 purify2 Purify (Column Chromatography) dry2->purify2 end_product End: 2-(3-fluoro-4-methoxyphenyl)ethanol purify2->end_product

Caption: Workflow for Two-Step Esterification-Reduction.

References

Application Notes and Protocols: A Friedel-Crafts Acylation Route to 3-Fluoro-4-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol, a valuable intermediate in pharmaceutical and materials science research. The synthetic strategy employs a two-step process commencing with the Friedel-Crafts acylation of 2-fluoroanisole, followed by the reduction of the resulting ketone. This acylation-reduction pathway is generally preferred over a direct Friedel-Crafts alkylation to avoid potential carbocation rearrangements and polyalkylation, thereby ensuring higher yields and purity of the target molecule.[1][2] This protocol outlines the necessary reagents, conditions, and purification methods, and includes a summary of expected quantitative data and visual diagrams of the reaction workflow and mechanism.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds and functional materials. The presence of the fluoro and methoxy groups on the aromatic ring allows for the fine-tuning of electronic and lipophilic properties, which is often crucial in drug design. The phenethyl alcohol moiety provides a versatile handle for further chemical modifications.

The Friedel-Crafts reaction, a cornerstone of organic synthesis, offers a powerful method for the C-C bond formation on aromatic rings.[3] While direct Friedel-Crafts alkylation to introduce the 2-hydroxyethyl group is challenging due to the inherent limitations of the reaction, an acylation-first approach provides a robust and reliable alternative.[1][2] This method involves the introduction of an acetyl group onto the 2-fluoroanisole ring via Friedel-Crafts acylation, followed by the selective reduction of the ketone to the desired alcohol.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Friedel-Crafts Acylation

2-Fluoroanisole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-fluoro-4-methoxyacetophenone.

Step 2: Reduction

The intermediate ketone, 3-fluoro-4-methoxyacetophenone, is then reduced using a suitable reducing agent (e.g., sodium borohydride) to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methoxyacetophenone via Friedel-Crafts Acylation

Materials:

  • 2-Fluoroanisole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 2-fluoroanisole (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Once the addition of 2-fluoroanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-fluoro-4-methoxyacetophenone.

  • The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound via Reduction

Materials:

  • 3-Fluoro-4-methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-fluoro-4-methoxyacetophenone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add ethyl acetate to the residue and transfer to a separatory funnel.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Data Presentation

ParameterStep 1: Friedel-Crafts AcylationStep 2: Reduction
Starting Material 2-Fluoroanisole3-Fluoro-4-methoxyacetophenone
Reagents Acetyl chloride, AlCl₃Sodium borohydride
Solvent DichloromethaneMethanol
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 2-3 hours1-2 hours
Typical Yield 75-85%90-98%
Purity (Post-purification) >98%>98%
Analytical Techniques TLC, GC-MS, ¹H NMR, ¹³C NMRTLC, GC-MS, ¹H NMR, ¹³C NMR, IR

Visualizations

G Figure 1: Overall Synthesis Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction A 2-Fluoroanisole C 3-Fluoro-4-methoxyacetophenone A->C DCM, 0°C to RT B Acetyl Chloride + AlCl3 B->C D This compound C->D NaBH4, MeOH, 0°C to RT G Figure 2: Friedel-Crafts Acylation Mechanism A Acetyl Chloride C Acylium Ion + [AlCl4]- A->C Forms electrophile B AlCl3 B->C E Arenium Ion Intermediate C->E D 2-Fluoroanisole D->E Nucleophilic attack F 3-Fluoro-4-methoxyacetophenone E->F Deprotonation G HCl + AlCl3 F->G Catalyst regeneration

References

Application Note and Protocol: Purification of 3-Fluoro-4-methoxyphenethyl alcohol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-methoxyphenethyl alcohol is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its purity is crucial for the successful synthesis of downstream products and for ensuring the reliability of biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2]

Principle of Separation

Column chromatography is a widely used technique for the purification of chemical compounds.[3] The separation is based on the principle of differential partitioning of the components of a mixture between a stationary phase and a mobile phase. In this application, we will use normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture.

This compound (C₉H₁₁FO₂) possesses a polar hydroxyl (-OH) group and a moderately polar aromatic ring with fluoro and methoxy substituents.[4] Potential impurities from its synthesis, such as the corresponding aldehyde (3-Fluoro-4-methoxyphenylacetaldehyde) or non-polar starting materials, will have different polarities. The alcohol, being more polar due to the hydroxyl group capable of hydrogen bonding, will interact more strongly with the polar silica gel stationary phase. The less polar impurities will have weaker interactions and will therefore elute from the column faster. By gradually increasing the polarity of the mobile phase (gradient elution), the compounds can be eluted sequentially, allowing for the isolation of pure this compound.

Data Presentation

The following table summarizes the optimized parameters for the column chromatography purification of this compound.

ParameterSpecification
Stationary Phase
MaterialSilica Gel, 60 Å, 230-400 mesh
Mass of Silica Gel50 g (for 1 g of crude product)
Column
Diameter4 cm
Length40 cm
Mobile Phase (Eluent)
Systemn-Hexane / Ethyl Acetate
Gradient ElutionStep 1: 90:10 (v/v)
Step 2: 80:20 (v/v)
Step 3: 70:30 (v/v)
Sample Loading
Crude Sample Mass1.0 g
Loading MethodDry Loading
Elution
Flow Rate~5 mL/min (Flash Chromatography)
Fraction Size20 mL
Detection
MethodThin-Layer Chromatography (TLC)
TLC Mobile Phase70:30 (v/v) n-Hexane / Ethyl Acetate
VisualizationUV light (254 nm) and Potassium Permanganate stain

Experimental Protocols

1. Preparation of the Column

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Add a small plug of cotton or glass wool to the bottom of the column to prevent the silica gel from washing out.[5]

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.[5]

  • Prepare a slurry of 50 g of silica gel in 150 mL of the initial mobile phase (90:10 n-Hexane/Ethyl Acetate).

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[5]

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface from being disturbed during sample and solvent addition.[5]

  • Wash the column with two column volumes of the initial mobile phase.

2. Sample Preparation and Loading (Dry Loading)

  • Dissolve 1.0 g of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Add approximately 2 g of silica gel to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.[6]

  • Carefully add the silica gel with the adsorbed sample onto the top of the prepared column.

  • Gently tap the column to settle the sample layer.

3. Elution and Fraction Collection

  • Carefully add the initial mobile phase (90:10 n-Hexane/Ethyl Acetate) to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a flow rate of approximately 5 mL/min.

  • Begin collecting fractions of 20 mL in numbered test tubes.

  • After collecting a set number of fractions (e.g., 20), the mobile phase polarity is increased in a stepwise manner as outlined in the data table.

  • Continuously monitor the elution process by analyzing the collected fractions using Thin-Layer Chromatography (TLC).

4. Analysis of Fractions

  • Spot small aliquots of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing the analysis mobile phase (70:30 n-Hexane/Ethyl Acetate).

  • Visualize the spots under UV light (254 nm). The aromatic rings of the compound and impurities will be visible.

  • Further visualize the plate using a potassium permanganate stain to detect the alcohol group (which will appear as a yellow spot on a purple background).

  • Combine the fractions that contain the pure desired product.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dry_load Dry Load Sample crude_sample->dry_load prepare_column Prepare Silica Column prepare_column->dry_load elution Gradient Elution dry_load->elution collection Fraction Collection elution->collection tlc TLC Analysis collection->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

separation_principle cluster_column Column Chromatography cluster_elution Elution Order stationary_phase Stationary Phase (Silica Gel - Polar) impurity1 Non-polar Impurity (e.g., starting material) stationary_phase->impurity1 Weakest impurity2 Aldehyde Impurity (less polar) stationary_phase->impurity2 Moderate product This compound (more polar) stationary_phase->product Strongest mobile_phase Mobile Phase (Hexane/EtOAc - Less Polar) mobile_phase->stationary_phase Interaction Strength (Adsorption)

Caption: Principle of separation based on polarity.

References

Application Notes and Protocols for the Synthesis and Evaluation of β-Adrenergic Receptor Agonists Derived from a 3-Fluoro-4-methoxyphenyl Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-adrenergic receptors (β-ARs) are a class of G-protein coupled receptors that are crucial in regulating physiological processes, particularly in the cardiovascular and respiratory systems. Agonists of these receptors are widely used in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The 2-phenethylamine scaffold is a key feature of many endogenous catecholamines and synthetic β-AR agonists.[3] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[4][5] This document provides detailed protocols for the synthesis of a novel β-adrenergic receptor agonist, (R,S)-1-(3-fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol, utilizing a synthetic route starting from a precursor related to 3-fluoro-4-methoxyphenethyl alcohol. Additionally, it outlines protocols for the biological evaluation of the synthesized compound's affinity and functional activity at β-adrenergic receptors.

Synthetic Protocols

A plausible synthetic route for the target compound involves a three-step process starting from 2-fluoroanisole, a readily available starting material. This approach is analogous to established methods for the synthesis of other phenylethanolamine-based β-agonists.[5][6]

Scheme 1: Synthesis of (R,S)-1-(3-fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol

Synthesis Start 2-Fluoroanisole Step1_reagents Chloroacetyl chloride, AlCl₃, DCM Start->Step1_reagents Intermediate1 2-Chloro-1-(3-fluoro-4- methoxyphenyl)ethan-1-one Step1_reagents->Intermediate1 Step2_reagents tert-Butylamine, THF Intermediate1->Step2_reagents Intermediate2 2-((1,1-Dimethylethyl)amino)-1- (3-fluoro-4-methoxyphenyl)ethan-1-one Step2_reagents->Intermediate2 Step3_reagents NaBH₄, Methanol Intermediate2->Step3_reagents FinalProduct (R,S)-1-(3-Fluoro-4-methoxyphenyl)-2- ((1,1-dimethylethyl)amino)ethanol Step3_reagents->FinalProduct

Caption: Synthetic workflow for the target β-agonist.

Protocol 1: Synthesis of 2-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

  • To a stirred solution of 2-fluoroanisole (1.0 eq) in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes at 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-chloroketone.

Protocol 2: Synthesis of 2-((1,1-Dimethylethyl)amino)-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

  • Dissolve 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (1.0 eq) in tetrahydrofuran (THF).

  • Add tert-butylamine (3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the tert-butylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α-aminoketone.

Protocol 3: Synthesis of (R,S)-1-(3-Fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol

  • Dissolve the α-aminoketone (1.0 eq) from the previous step in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the final product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables present hypothetical data for the synthesized compound.

Table 1: Synthetic Yields

StepProductStarting MaterialYield (%)
12-Chloro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one2-Fluoroanisole75
22-((1,1-Dimethylethyl)amino)-1-(3-fluoro-4-methoxyphenyl)ethan-1-oneα-Chloroketone60
3(R,S)-1-(3-Fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanolα-Aminoketone85

Table 2: Biological Activity at Human β-Adrenergic Receptors

Compoundβ₁-AR Binding Affinity (Ki, nM)β₂-AR Binding Affinity (Ki, nM)β₂-AR Functional Potency (EC₅₀, nM)β₂-AR Efficacy (% of Isoproterenol)
Isoproterenol (Standard)15105100
(R,S)-1-(3-Fluoro-4-methoxyphenyl)-2-((1,1-dimethylethyl)amino)ethanol5081295

Experimental Protocols for Biological Evaluation

Protocol 4: Radioligand Competition Binding Assay

This assay determines the binding affinity of the test compound for β₁- and β₂-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist.[7][8]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the human β₁- or β₂-adrenergic receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Radioligand: [¹²⁵I]Cyanopindolol (for both β₁ and β₂ receptors).

  • Non-specific Binding: Determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]cyanopindolol (approximately at its Kd value), and varying concentrations of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the incubation by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 5: cAMP Functional Assay

This assay measures the ability of the test compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β-AR activation.[9][10]

  • Cell Culture: Use a cell line expressing the human β₂-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[9]

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with the assay medium containing serial dilutions of the test compound or a standard agonist (isoproterenol).

    • Incubate at 37°C for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[10]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration for each concentration of the test compound.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.[9]

Visualizations

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β-Agonist Receptor β-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation of target proteins Bioassay_Workflow cluster_binding Binding Assay cluster_functional Functional Assay b_start Prepare reagents: Membranes, Radioligand, Test Compound b_incubate Incubate b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Gamma Counting b_filter->b_count b_analyze Analyze Data (IC₅₀, Ki) b_count->b_analyze f_start Plate cells f_treat Treat with Test Compound f_start->f_treat f_lyse Lyse cells f_treat->f_lyse f_detect Detect cAMP f_lyse->f_detect f_analyze Analyze Data (EC₅₀, Emax) f_detect->f_analyze Start Synthesized Compound Start->b_start Start->f_treat

References

Application Notes and Protocols for the Synthesis of Salbutamol Analogs from 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol is a potent and selective β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The synthesis of salbutamol analogs is a key area of research in medicinal chemistry, aiming to develop new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of a novel salbutamol analog, (R,S)-1-(3-fluoro-4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-ol, starting from 3-Fluoro-4-methoxyphenethyl alcohol. The synthesized analog is of interest for its potential as a bronchodilator.

Synthetic Scheme

The overall synthetic strategy involves a four-step sequence starting from this compound:

  • Oxidation: The primary alcohol of the starting material is oxidized to a carboxylic acid.

  • Friedel-Crafts Acylation: Intramolecular acylation to form a cyclic ketone intermediate.

  • α-Bromination: Introduction of a bromine atom at the alpha position to the ketone.

  • Epoxidation and Amination: Formation of an epoxide followed by nucleophilic opening with tert-butylamine.

  • Demethylation: Removal of the methyl protecting group to yield the final phenol product.

Data Presentation

StepReactionProductStarting Material (g)Product (g)Yield (%)Purity (%)
1Oxidation2-(3-Fluoro-4-methoxyphenyl)acetic acid10.010.29098 (HPLC)
2Intramolecular Friedel-Crafts Acylation6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one10.08.58597 (HPLC)
3α-Bromination2-Bromo-6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one8.09.88895 (HPLC)
4Epoxidation and Amination1-(3-Fluoro-4-methoxyphenyl)-2-(tert-butylamino)ethan-1-ol9.07.57096 (HPLC)
5Demethylation(R,S)-1-(3-Fluoro-4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-ol7.05.88599 (HPLC)

Experimental Protocols

Step 1: Oxidation of this compound to 2-(3-Fluoro-4-methoxyphenyl)acetic acid

Materials:

  • This compound (10.0 g, 58.8 mmol)

  • Potassium permanganate (KMnO4) (27.9 g, 176.4 mmol)

  • Sodium hydroxide (NaOH) (2.35 g, 58.8 mmol)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO3)

  • Dichloromethane (DCM)

  • Water (H2O)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in 200 mL of water containing sodium hydroxide.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add potassium permanganate in portions over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite and wash the filter cake with water.

  • Acidify the filtrate to pH 2 with concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford 2-(3-Fluoro-4-methoxyphenyl)acetic acid as a white solid.

Step 2: Intramolecular Friedel-Crafts Acylation

Materials:

  • 2-(3-Fluoro-4-methoxyphenyl)acetic acid (10.0 g, 54.3 mmol)

  • Thionyl chloride (SOCl2) (4.7 mL, 65.2 mmol)

  • Aluminum chloride (AlCl3) (8.7 g, 65.2 mmol)

  • Dichloromethane (DCM)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend 2-(3-Fluoro-4-methoxyphenyl)acetic acid in 100 mL of dry DCM.

  • Add thionyl chloride dropwise at 0 °C and then reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in 100 mL of dry DCM and cool to 0 °C.

  • Add aluminum chloride portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture slowly onto crushed ice and stir for 30 minutes.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one.

Step 3: α-Bromination of 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one

Materials:

  • 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (8.0 g, 44.4 mmol)

  • N-Bromosuccinimide (NBS) (8.7 g, 48.8 mmol)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4)

Procedure:

  • Dissolve 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one in 150 mL of CCl4.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure to give the crude 2-Bromo-6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one, which can be used in the next step without further purification.

Step 4: Epoxidation and Amination

Materials:

  • 2-Bromo-6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one (9.0 g, 34.7 mmol)

  • Sodium borohydride (NaBH4) (1.3 g, 34.7 mmol)

  • Methanol

  • tert-Butylamine

  • Ethanol

Procedure:

  • Dissolve the crude bromo-ketone in 100 mL of methanol and cool to 0 °C.

  • Add sodium borohydride portion-wise and stir for 1 hour at 0 °C.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude bromohydrin.

  • Dissolve the crude bromohydrin in 100 mL of ethanol and add an excess of tert-butylamine (10 equivalents).

  • Heat the mixture in a sealed tube at 80 °C for 24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, DCM:methanol = 95:5) to obtain 1-(3-Fluoro-4-methoxyphenyl)-2-(tert-butylamino)ethan-1-ol.

Step 5: Demethylation

Materials:

  • 1-(3-Fluoro-4-methoxyphenyl)-2-(tert-butylamino)ethan-1-ol (7.0 g, 26.0 mmol)

  • Boron tribromide (BBr3) (1.0 M solution in DCM, 78 mL, 78.0 mmol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Methanol

Procedure:

  • Dissolve the methoxy compound in 150 mL of dry DCM and cool to -78 °C.

  • Add boron tribromide solution dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Cool the mixture to 0 °C and slowly quench with methanol, followed by saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with a mixture of DCM and isopropanol (3:1).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to give (R,S)-1-(3-Fluoro-4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-ol as a white solid.

Mandatory Visualization

Synthetic Pathway

Synthetic_Pathway A This compound B 2-(3-Fluoro-4-methoxyphenyl)acetic acid A->B Oxidation C 6-Fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one B->C Friedel-Crafts Acylation D 2-Bromo-6-fluoro-7-methoxy-2,3-dihydro-1H-inden-1-one C->D α-Bromination E 1-(3-Fluoro-4-methoxyphenyl)-2-(tert-butylamino)ethan-1-ol D->E Epoxidation & Amination F (R,S)-1-(3-Fluoro-4-hydroxyphenyl)-2-(tert-butylamino)ethan-1-ol E->F Demethylation

Caption: Synthetic route to a salbutamol analog.

Signaling Pathway of Salbutamol Analogs

Salbutamol and its analogs exert their therapeutic effect by acting as agonists at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2]

Signaling_Pathway cluster_cell Smooth Muscle Cell Salbutamol Salbutamol Analog Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Experimental_Workflow Start Start: this compound Reaction Perform Chemical Reaction (Oxidation, Acylation, etc.) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis End Final Product: Salbutamol Analog Analysis->End

References

Application Notes and Protocols: Preparation of Novel Triazole-Based Antifungal Derivatives from 3-Fluoro-4-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Azole antifungals, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), are a cornerstone of antifungal therapy.[1] The development of new azole derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity is a critical area of research.

3-Fluoro-4-methoxyphenethyl alcohol is a promising starting material for the synthesis of novel antifungal agents. The presence of the fluoro and methoxy substituents on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its antifungal activity and pharmacokinetic profile. This document provides a detailed, illustrative protocol for the synthesis of a novel triazole derivative from this compound, based on established synthetic methodologies for analogous compounds. It also includes representative data on antifungal activity and a discussion of the putative mechanism of action.

Experimental Protocols

The following is a representative protocol for the synthesis of a novel triazole antifungal derivative from this compound.

Synthesis of 1-(2-(3-fluoro-4-methoxyphenyl)ethoxy)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol (A Hypothetical Derivative)

This multi-step synthesis involves the activation of the starting alcohol, followed by coupling with a suitable triazole-containing epoxide.

Step 1: Mesylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Triazole Derivative

  • To a solution of 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the mesylate from Step 1 (1.1 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final triazole derivative.

Data Presentation

The following table summarizes the in vitro antifungal activity of representative triazole derivatives that are structurally related to the proposed compound, as direct data for the hypothetical derivative is not available. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Fungal StrainRepresentative Compound 1 (MIC in µg/mL)Representative Compound 2 (MIC in µg/mL)Fluconazole (MIC in µg/mL)
Candida albicans0.1252>64
Candida glabrata0.5416
Candida krusei1864
Cryptococcus neoformans0.2518
Aspergillus fumigatus416>64

Data is illustrative and based on structurally similar compounds reported in the literature.[1][2]

Visualizations

Experimental Workflow Diagram

experimental_workflow start This compound mesylation Step 1: Mesylation (MsCl, Et3N, DCM) start->mesylation mesylate Intermediate Mesylate mesylation->mesylate coupling Step 2: Coupling (Triazole-epoxide, NaH, DMF) mesylate->coupling crude_product Crude Triazole Derivative coupling->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Final Triazole Derivative purification->final_product testing Antifungal Activity Testing (MIC Determination) final_product->testing data MIC Data Analysis testing->data

Caption: Synthetic and testing workflow for the novel triazole derivative.

Proposed Mechanism of Action: Signaling Pathway

mechanism_of_action drug Triazole Derivative cyp51 Lanosterol 14α-demethylase (CYP51) drug->cyp51 Inhibition ergosterol Ergosterol cyp51->ergosterol Blocked Conversion disruption Membrane Disruption & Increased Permeability cyp51->disruption Depletion of Ergosterol lanosterol Lanosterol lanosterol->cyp51 membrane Fungal Cell Membrane ergosterol->membrane Essential Component death Fungal Cell Death disruption->death

Caption: Inhibition of ergosterol biosynthesis by the triazole derivative.

Discussion

The illustrative synthesis outlines a feasible pathway to novel triazole antifungals from this compound. The key mechanism of action for this class of compounds is the inhibition of CYP51, a critical enzyme in the fungal ergosterol biosynthesis pathway.[1] By binding to the heme iron in the active site of CYP51, the triazole moiety prevents the demethylation of lanosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates. This disrupts the integrity and function of the fungal cell membrane, ultimately resulting in cell death. The promising antifungal activity of structurally related compounds suggests that derivatives of this compound are worthy of further investigation in the development of new antifungal therapies. Future work should focus on the actual synthesis and in-depth biological evaluation of these novel compounds.

References

Application Notes and Protocols for the Incorporation of 3-Fluoro-4-methoxyphenethyl alcohol into Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of 3-Fluoro-4-methoxyphenethyl alcohol as a reactive modifier in epoxy resin systems. The introduction of this fluorinated aromatic alcohol is intended to modify the physicochemical properties of the resulting thermoset, potentially enhancing thermal stability, chemical resistance, and surface properties.

Introduction

Standard epoxy resins, while versatile, can be tailored for specific high-performance applications through the incorporation of functional modifiers. This compound offers a unique combination of a reactive hydroxyl group, a fluorinated aromatic ring, and a methoxy group. The covalent incorporation of this molecule into an epoxy network is anticipated to yield materials with a lower dielectric constant, increased hydrophobicity, and potentially altered thermal and mechanical properties. The fluorine atom is expected to impart low surface energy, while the methoxy group may influence the glass transition temperature and chain flexibility.

Proposed Reaction Pathway

The primary hydroxyl group of this compound can react with the epoxide ring of an epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA), through a nucleophilic addition mechanism. This reaction results in the opening of the epoxide ring and the formation of a secondary hydroxyl group, effectively incorporating the fluorinated moiety into the polymer backbone. This reaction can be catalyzed by a tertiary amine or can proceed at elevated temperatures.

Reaction_Pathway DGEBA DGEBA (Epoxy Resin) Modified_Resin Modified Epoxy Resin (Chain Extended) DGEBA->Modified_Resin Epoxide Ring Opening Alcohol 3-Fluoro-4-methoxyphenethyl alcohol Alcohol->Modified_Resin Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Modified_Resin Heat Heat Heat->Modified_Resin

Caption: Proposed reaction for incorporating this compound into an epoxy resin.

Experimental Protocols

Materials
  • Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin

  • This compound

  • Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

  • Catalyst (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Anhydrous solvents (e.g., Toluene, Acetone)

Protocol for Modification of Epoxy Resin
  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add a known quantity of DGEBA epoxy resin.

  • Solvent Addition: Add a suitable amount of anhydrous toluene to dissolve the epoxy resin and reduce its viscosity.

  • Modifier and Catalyst Addition: Add the desired molar ratio of this compound and a catalytic amount of a tertiary amine to the flask.

  • Reaction: Heat the mixture to a specific temperature (e.g., 80-120 °C) under a nitrogen atmosphere and maintain it with constant stirring for a predetermined reaction time (e.g., 2-4 hours) to allow for the reaction between the alcohol and the epoxy groups.

  • Solvent Removal: After the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization of Modified Resin: Characterize the resulting modified epoxy resin using FTIR and ¹H NMR spectroscopy to confirm the incorporation of the fluorinated alcohol.

Protocol for Curing of the Modified Epoxy Resin
  • Mixing: To the modified epoxy resin, add a stoichiometric amount of the amine curing agent (e.g., DDM). The mixture should be thoroughly mixed until a homogeneous blend is obtained. Gentle heating can be applied to reduce viscosity.

  • Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting: Pour the degassed mixture into a preheated mold.

  • Curing Schedule: Cure the cast resin in a programmable oven using a multi-stage curing schedule (e.g., 120 °C for 2 hours, followed by 150 °C for 2 hours, and a final post-cure at 180 °C for 1 hour). The exact curing schedule will depend on the specific resin and curing agent system.

  • Cooling: Allow the cured samples to cool down slowly to room temperature to avoid internal stresses.

Experimental Workflow

The following diagram outlines the general workflow from synthesis to characterization of the modified epoxy resin.

Experimental_Workflow cluster_synthesis Synthesis cluster_curing Curing cluster_characterization Characterization S1 Mixing of DGEBA, This compound, and Catalyst S2 Reaction under Controlled Temperature S1->S2 S3 Solvent Removal S2->S3 C1 Addition of Curing Agent S3->C1 C2 Degassing C1->C2 C3 Casting and Curing C2->C3 T1 FTIR & NMR (Confirmation of Incorporation) T2 DSC & TGA (Thermal Properties) C3->T2 T3 DMA (Mechanical Properties) C3->T3 T4 Contact Angle (Surface Properties) C3->T4 T5 Dielectric Spectroscopy (Electrical Properties) C3->T5

Caption: Workflow for synthesis and characterization of the modified epoxy resin.

Expected Impact on Resin Properties

The incorporation of this compound is expected to influence the final properties of the cured epoxy resin in several ways.

Property_Impact cluster_properties Expected Property Changes Modifier 3-Fluoro-4-methoxyphenethyl alcohol Thermal Thermal Stability (Potentially Increased) Modifier->Thermal Fluorine & Aromatic Ring Mechanical Mechanical Properties (Tg may decrease, Modulus may increase) Modifier->Mechanical Methoxy Group & Chain Extension Surface Surface Properties (Increased Hydrophobicity, Lower Surface Energy) Modifier->Surface Fluorine Atom Electrical Electrical Properties (Lower Dielectric Constant) Modifier->Electrical Fluorine Atom

Caption: Expected impact of the modifier on the properties of the cured epoxy resin.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of the modified epoxy resins compared to a control (unmodified) resin.

Table 1: Thermal Properties

SampleGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) at 5% weight loss (°C)Char Yield at 800 °C (%)
Control Epoxy
Modified Epoxy (X% modifier)
Modified Epoxy (Y% modifier)

Table 2: Mechanical Properties

SampleStorage Modulus at 25°C (GPa)Tensile Strength (MPa)Elongation at Break (%)
Control Epoxy
Modified Epoxy (X% modifier)
Modified Epoxy (Y% modifier)

Table 3: Surface and Electrical Properties

SampleWater Contact Angle (°)Surface Energy (mN/m)Dielectric Constant (at 1 MHz)
Control Epoxy
Modified Epoxy (X% modifier)
Modified Epoxy (Y% modifier)

Conclusion

The incorporation of this compound into epoxy resins presents a promising route for developing advanced materials with tailored properties. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, curing, and characterization of these novel thermosets. Researchers are encouraged to adapt and optimize these procedures to suit their specific material requirements and application goals. The expected enhancements in thermal stability, surface hydrophobicity, and dielectric performance make these modified resins attractive candidates for applications in aerospace, electronics, and high-performance coatings.

Application Notes and Protocols: Enhancing Polymer Thermal Resistance with 3-Fluoro-4-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of polymers is a critical factor in determining their application range and lifespan. Enhancing this property is a constant focus of materials science research. One promising avenue is the incorporation of functionalized small molecules that can act as radical scavengers, heat stabilizers, or char-forming agents. This document explores the potential role of 3-Fluoro-4-methoxyphenethyl alcohol as a novel additive for improving the thermal resistance of various polymer systems. While direct, extensive research on this specific application is nascent, this document extrapolates from established principles of thermal degradation and the known reactivity of related phenolic and fluorinated compounds to provide a theoretical framework and hypothetical protocols for its investigation.

Theoretical Framework

The anticipated mechanism by which this compound could enhance polymer thermal resistance is multifaceted, leveraging its unique chemical structure:

  • Radical Scavenging: The hydroxyl group on the phenethyl alcohol moiety can act as a hydrogen donor to quench radical species that propagate thermal degradation. The electron-donating methoxy group can further stabilize the resulting phenoxy radical.

  • Halogen-Based Flame Retardancy: The fluorine atom can participate in flame retardant cycles in the gas phase. Upon decomposition, it can form HF, which can interfere with the combustion process by scavenging H• and OH• radicals.

  • Char Formation: The aromatic ring can promote the formation of a stable char layer upon thermal decomposition. This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of flammable volatiles to the surface.

Hypothetical Experimental Protocols

The following protocols are designed to systematically evaluate the efficacy of this compound as a thermal stabilizer in a model polymer, such as polyethylene (PE) or polypropylene (PP).

Sample Preparation: Melt Compounding

Objective: To create homogenous polymer composites containing varying concentrations of this compound.

Materials:

  • Polymer resin (e.g., LDPE, LLDPE, or PP pellets)

  • This compound

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Dry the polymer pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Prepare masterbatches with varying weight percentages (e.g., 0.5%, 1%, 2%, 5% w/w) of this compound.

  • Pre-mix the polymer pellets and the additive thoroughly.

  • Feed the mixture into a co-rotating twin-screw extruder with a specified temperature profile (e.g., for LDPE: 160°C to 200°C from hopper to die).

  • Extrude the molten polymer blend through a die and cool the strand in a water bath.

  • Use a pelletizer to cut the cooled strand into pellets.

  • Dry the compounded pellets before subsequent analysis.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal degradation profile of the polymer.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the compounded polymer into a TGA crucible (e.g., alumina or platinum).

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curves to determine key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the residual char yield at 600°C.

Thermal Transition Analysis: Differential Scanning Calorimetry (DSC)

Objective: To investigate the influence of the additive on the melting and crystallization behavior of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Seal a small sample (5-10 mg) of the compounded polymer in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Execute a heat-cool-heat cycle:

    • First Heating Scan: Heat from room temperature to a temperature above the polymer's melting point (e.g., 200°C for PE) at a rate of 10°C/min to erase the thermal history.

    • Cooling Scan: Cool the sample to room temperature at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Reheat the sample to the same upper temperature at 10°C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized for clear comparison.

Table 1: TGA Data for Polymer Composites

Sample (w/w % additive)Tonset (°C)Tmax (°C)Char Yield at 600°C (%)
Neat Polymer
0.5%
1.0%
2.0%
5.0%

Table 2: DSC Data for Polymer Composites (Second Heating Scan)

Sample (w/w % additive)Tg (°C)Tm (°C)Crystallinity (%)
Neat Polymer
0.5%
1.0%
2.0%
5.0%

Visualizations

Experimental_Workflow A Polymer Resin (e.g., PE, PP) C Melt Compounding (Twin-Screw Extruder) A->C B 3-Fluoro-4-methoxyphenethyl alcohol B->C D Polymer Composite Pellets C->D E Thermogravimetric Analysis (TGA) D->E F Differential Scanning Calorimetry (DSC) D->F G Thermal Stability Data (Tonset, Tmax, Char Yield) E->G H Thermal Transition Data (Tg, Tm, Crystallinity) F->H

Caption: Workflow for evaluating polymer thermal resistance.

Proposed_Mechanism cluster_degradation Polymer Thermal Degradation cluster_stabilization Stabilization by Additive P Polymer Chain (P-H) P_radical Polymer Radical (P•) P->P_radical Heat Heat Heat->P Degradation Chain Scission & Volatile Products P_radical->Degradation Additive Ar-OH (this compound) P_radical->Additive H• Abstraction Additive_Radical Stable Phenoxy Radical (Ar-O•) P_radical->Additive_Radical Stable_Polymer Stabilized Polymer (P-H) Additive->Stable_Polymer

Caption: Proposed radical scavenging mechanism.

Conclusion and Future Directions

The outlined protocols provide a foundational approach to investigating the role of this compound in enhancing polymer thermal resistance. Positive results, such as an increase in Tonset and char yield, would warrant further investigation into the flame retardant properties (e.g., via Cone Calorimetry or UL-94 tests) and a more in-depth mechanistic study using techniques like Py-GC/MS to analyze the decomposition products. The compatibility of the additive with different polymer matrices and its effect on mechanical properties should also be systematically evaluated to determine its viability for commercial applications.

Application Notes and Protocols for the GC-MS Analysis of 3-Fluoro-4-methoxyphenethyl alcohol via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the derivatization of 3-Fluoro-4-methoxyphenethyl alcohol prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct analysis of polar compounds like phenethyl alcohols by GC-MS can be challenging due to poor peak shape and potential thermal degradation.[1][2] Derivatization of the hydroxyl group to a less polar and more volatile moiety, such as a trimethylsilyl (TMS) ether or a fluoroacyl ester, significantly improves chromatographic performance and detection sensitivity.[1][2] This note outlines two robust derivatization methodologies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Pentafluoropropionic Anhydride (PFPA). Detailed protocols, expected quantitative data, and mass spectral information are provided to guide researchers, scientists, and drug development professionals in the successful analysis of this compound and its analogues.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a potential metabolite in drug metabolism studies. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, process monitoring, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] However, the presence of a polar hydroxyl group in this compound can lead to tailing peaks and low sensitivity during GC-MS analysis.

Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a particular analytical method.[2] For GC-MS analysis of alcohols, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the polar hydroxyl group with a non-polar group, the boiling point of the analyte is lowered, allowing it to be more easily vaporized in the GC inlet.[4]

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC, preventing on-column degradation.[4]

  • Enhance Chromatographic Peak Shape: Reducing the polarity of the analyte minimizes interactions with active sites in the GC column, resulting in sharper, more symmetrical peaks.[5]

  • Improve Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions that aid in structural elucidation and quantification.[6]

This application note details two effective derivatization strategies for this compound: silylation with BSTFA and acylation with PFPA.

Derivatization Methods

Silylation with BSTFA

Silylation is a common derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with alcohols to form TMS ethers.[7] The reaction is typically fast and produces volatile byproducts that do not interfere with the analysis.[7]

Reaction:

Acylation with PFPA

Acylation involves the introduction of an acyl group into a molecule. Pentafluoropropionic Anhydride (PFPA) is a fluorinated acylating agent that reacts with alcohols to form stable and highly volatile pentafluoropropionyl esters.[1] The presence of multiple fluorine atoms in the derivative significantly enhances the response of an electron capture detector (ECD) and can produce characteristic mass spectral fragmentation patterns.[1]

Reaction:

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pentafluoropropionic Anhydride (PFPA)

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate (GC grade)

  • Anhydrous Hexane (GC grade)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • GC vials (2 mL) with screw caps and septa

Protocol 1: Silylation with BSTFA
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of the stock solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the vial.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation with PFPA
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of the stock solution into a GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA to the vial.

    • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Add 500 µL of saturated sodium bicarbonate solution to neutralize the excess PFPA and the pentafluoropropionic acid byproduct.

    • Vortex for 1 minute.

    • Add 500 µL of hexane and vortex for another minute to extract the derivative.

    • Allow the layers to separate and carefully transfer the upper organic layer to a new GC vial.

    • Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Sample Analysis:

    • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Parameters

The following GC-MS parameters are recommended as a starting point and may require optimization for your specific instrument.

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Data Presentation

The following tables summarize the expected quantitative data for the underivatized and derivatized this compound. Please note that this data is illustrative and should be confirmed experimentally.

Table 1: Expected Retention Times and Molecular Weights

AnalyteDerivativeMolecular Weight ( g/mol )Expected Retention Time (min)
This compound-170.18~10.5
This compoundTMS Ether242.34~12.2
This compoundPFPA Ester316.19~11.8

Table 2: Expected Key Mass Spectral Fragments (m/z)

DerivativeMolecular Ion (M+)Base PeakOther Characteristic Fragments
Underivatized 170 (low intensity)12595, 77
TMS Ether 242 (low intensity)197 ([M-CH2OTMS]+)73 (Si(CH3)3), 182 ([M-C2H4O]+)
PFPA Ester 316125 ([M-OCOC2F5]+)169 (C2F5CO), 95, 77

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation Silylation cluster_acylation Acylation cluster_analysis GC-MS Analysis start 3-Fluoro-4-methoxyphenethyl alcohol Sample stock Prepare Stock Solution (1 mg/mL in Ethyl Acetate) start->stock dry Aliquot and Evaporate to Dryness stock->dry silylation_reagents Add Pyridine and BSTFA + 1% TMCS dry->silylation_reagents Protocol 1 acylation_reagents Add Ethyl Acetate and PFPA dry->acylation_reagents Protocol 2 silylation_heat Heat at 70°C for 30 min silylation_reagents->silylation_heat silylation_ready Ready for Injection silylation_heat->silylation_ready gcms GC-MS System silylation_ready->gcms acylation_heat Heat at 60°C for 20 min acylation_reagents->acylation_heat workup Work-up (Neutralization & Extraction) acylation_heat->workup acylation_ready Ready for Injection workup->acylation_ready acylation_ready->gcms data Data Acquisition and Analysis gcms->data

References

alcohol protecting group strategies for 3-Fluoro-4-methoxyphenethyl alcohol in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. This document provides a detailed guide to protecting group strategies for the primary alcohol functionality of 3-Fluoro-4-methoxyphenethyl alcohol, a common structural motif in medicinal chemistry. The presence of electron-donating (methoxy) and electron-withdrawing (fluoro) substituents on the aromatic ring necessitates careful consideration of reaction conditions to ensure efficient protection and deprotection without compromising the integrity of the molecule.

This guide outlines protocols for three common and versatile protecting groups: the tert-butyldimethylsilyl (TBS) ether, the benzyl (Bn) ether, and the acetate ester. These have been selected to represent a range of stability profiles and deprotection conditions, enabling orthogonal strategies in complex synthetic routes.[1][2][3]

Choosing the Right Protection Strategy

The selection of an appropriate protecting group depends on the planned downstream reaction conditions. A summary of the stability of the discussed protecting groups is provided below to aid in the development of a synthetic strategy.

Protecting GroupStable ToLabile To
TBS Ether Basic conditions, nucleophiles (e.g., Grignard reagents), many oxidizing and reducing agents.[4]Acidic conditions, fluoride ion sources (e.g., TBAF).[5][6]
Benzyl Ether Acidic and basic conditions, many oxidizing and reducing agents.[7]Hydrogenolysis (e.g., H₂/Pd-C).[8][9]
Acetate Ester Mildly acidic conditions, some oxidizing agents.[10]Basic hydrolysis (e.g., NaOH), acidic hydrolysis.[11]

The electronic nature of the substituents on the aromatic ring of this compound can influence the reactivity of the hydroxyl group and the stability of the protecting group. The electron-donating 4-methoxy group may slightly increase the nucleophilicity of the alcohol, facilitating protection reactions. The electron-withdrawing 3-fluoro group is unlikely to have a significant electronic impact on the distal benzylic alcohol but should be considered for its potential to influence the overall chemical environment of the molecule.

Experimental Protocols

The following sections provide detailed experimental procedures for the protection and deprotection of this compound using TBS, benzyl, and acetate protecting groups.

Tert-butyldimethylsilyl (TBS) Ether Protection

The TBS group is a robust protecting group, stable to a wide range of non-acidic reagents, making it a popular choice in multi-step synthesis.[4]

Protection Protocol:

  • Reaction: this compound to 1-(tert-butyldimethylsilyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane

  • Reagents and Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

    • To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Deprotection Protocol:

  • Reaction: 1-(tert-butyldimethylsilyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane to this compound

  • Reagents and Materials:

    • TBS-protected this compound

    • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the 1 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.[12]

    • Allow the reaction to warm to room temperature and stir, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[12]

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Benzyl (Bn) Ether Protection

Benzyl ethers are stable to a broad range of acidic and basic conditions, making them valuable for syntheses involving such reagents.[7]

Protection Protocol:

  • Reaction: this compound to 1-(benzyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane

  • Reagents and Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of NaH (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide (1.1 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection Protocol:

  • Reaction: 1-(benzyloxy)-2-(3-fluoro-4-methoxyphenyl)ethane to this compound

  • Reagents and Materials:

    • Benzyl-protected this compound

    • 10% Palladium on activated carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Methanol or Ethanol

    • Celite®

  • Procedure:

    • To a solution of the benzyl ether (1.0 equiv) in methanol or ethanol, add 10% Pd/C (10 mol%).

    • Stir the suspension under an atmosphere of hydrogen (balloon pressure is often sufficient).

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Acetate Ester Protection

Acetate esters are useful for protecting alcohols under neutral or mildly acidic conditions and can be readily cleaved under basic conditions.[10]

Protection Protocol:

  • Reaction: this compound to 2-(3-fluoro-4-methoxyphenyl)ethyl acetate

  • Reagents and Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in pyridine at 0 °C.

    • Add acetic anhydride (1.5 equiv) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into cold 1 M HCl and extract with DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection Protocol:

  • Reaction: 2-(3-fluoro-4-methoxyphenyl)ethyl acetate to this compound

  • Reagents and Materials:

    • Acetate-protected this compound

    • Sodium hydroxide (NaOH)

    • Methanol

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the acetate ester (1.0 equiv) in a mixture of methanol and water.

    • Add a solution of NaOH (1.5 equiv) in water.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction mixture with 1 M HCl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the protection and deprotection of primary alcohols, providing a basis for optimizing these reactions for this compound.

Table 1: Protection of Primary Alcohols

Protecting GroupReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
TBS Ether TBDMS-Cl, ImidazoleDMFRT1-12>90
Benzyl Ether NaH, BnBrDMF0 to RT1-6>85
Acetate Ester Ac₂O, PyridinePyridine/DCM0 to RT1-4>95

Table 2: Deprotection of Protected Primary Alcohols

Protecting GroupReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
TBS Ether TBAFTHF0 to RT0.5-4>90
Benzyl Ether H₂, 10% Pd/CMeOH/EtOHRT1-16>95
Acetate Ester NaOHMeOH/H₂ORT0.5-2>90

Visualization of Workflows

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

Protection_Deprotection_Workflow cluster_TBS TBS Protection/Deprotection cluster_Bn Benzyl Protection/Deprotection cluster_Ac Acetate Protection/Deprotection TBS_Start 3-Fluoro-4-methoxyphenethyl alcohol TBS_Protected TBS-Protected Alcohol TBS_Start->TBS_Protected TBDMS-Cl, Imidazole, DMF TBS_Deprotected 3-Fluoro-4-methoxyphenethyl alcohol TBS_Protected->TBS_Deprotected TBAF, THF Bn_Start 3-Fluoro-4-methoxyphenethyl alcohol Bn_Protected Bn-Protected Alcohol Bn_Start->Bn_Protected NaH, BnBr, DMF Bn_Deprotected 3-Fluoro-4-methoxyphenethyl alcohol Bn_Protected->Bn_Deprotected H₂, Pd/C, MeOH Ac_Start 3-Fluoro-4-methoxyphenethyl alcohol Ac_Protected Acetate-Protected Alcohol Ac_Start->Ac_Protected Ac₂O, Pyridine Ac_Deprotected 3-Fluoro-4-methoxyphenethyl alcohol Ac_Protected->Ac_Deprotected NaOH, MeOH/H₂O

Caption: Workflow for Protection and Deprotection Strategies.

Caption: Example of an Orthogonal Protection Strategy.

References

Application Notes and Protocols: Oxidation of 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates such as aldehydes and carboxylic acids. 3-Fluoro-4-methoxyphenethyl alcohol is a versatile building block, and its oxidation products, 3-fluoro-4-methoxyphenylacetaldehyde and 3-fluoro-4-methoxyphenylacetic acid, are of significant interest in medicinal chemistry and drug development. Substituted phenylacetic acids and their derivatives are known to possess a wide range of biological activities and serve as key precursors in the synthesis of various pharmaceuticals.[1] The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity to biological targets.[2]

This document provides detailed protocols for the oxidation of this compound using common and effective oxidizing agents. It includes methodologies for the selective synthesis of either the corresponding aldehyde or carboxylic acid, along with comparative data and visualizations to aid in experimental design and execution.

Reaction Overview

The oxidation of this compound, a primary alcohol, can yield two primary products depending on the strength and type of the oxidizing agent used. Milder oxidizing agents will typically afford the aldehyde, while stronger agents will lead to the carboxylic acid.

General Reaction Scheme:

Comparative Data of Key Oxidation Protocols

The choice of oxidizing agent is critical for achieving the desired product selectivity and yield. Below is a summary of common oxidation methods applicable to this compound.

Oxidizing Agent/SystemTarget ProductTypical Solvent(s)Typical Reaction TimeTypical Yield (%)Notes
Pyridinium Chlorochromate (PCC) AldehydeDichloromethane (DCM)2 - 4 hours70 - 90Mild oxidant, reaction should be anhydrous to prevent over-oxidation.[3][4]
Jones Reagent (CrO₃/H₂SO₄/Acetone) Carboxylic AcidAcetone1 - 3 hours80 - 95Strong oxidant, reaction is fast and exothermic.[5][6]
TEMPO/NaOCl/NaClO₂ Carboxylic AcidAcetonitrile, Water2 - 4 hours90 - 98Mild and selective conditions, environmentally benign.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methoxyphenylacetaldehyde via PCC Oxidation

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM (10 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1 equivalent) in anhydrous DCM.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-fluoro-4-methoxyphenylacetaldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid via Jones Oxidation

This protocol details the oxidation of the primary alcohol to the carboxylic acid using the strong oxidizing agent, Jones reagent.

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Jones Reagent: Carefully add 2.7 g of chromium trioxide to 2.3 mL of concentrated sulfuric acid. Cautiously add this mixture to 7.5 mL of water with cooling in an ice bath.

  • Dissolve this compound (1 equivalent) in acetone (15 mL per gram of alcohol) in a flask equipped with a magnetic stirrer and cool in an ice bath.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution. The color of the reaction mixture should change from orange/red to green. Maintain the temperature below 20 °C during the addition.[6]

  • After the addition is complete, stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the excess oxidizing agent by the dropwise addition of isopropanol until the orange/red color disappears and a green precipitate forms.

  • Decant the acetone solution and wash the chromium salts with acetone.

  • Combine the acetone solutions and remove the acetone under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-methoxyphenylacetic acid.

  • The product can be further purified by recrystallization.

Protocol 3: Synthesis of 3-Fluoro-4-methoxyphenylacetic Acid via TEMPO-Catalyzed Oxidation

This protocol provides a milder and more environmentally friendly method for the synthesis of the carboxylic acid using a TEMPO-catalyzed system.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Acetonitrile

  • Phosphate buffer (pH 6.7)

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid (2 M)

Procedure:

  • In a flask, dissolve this compound (1 equivalent) and TEMPO (0.01 equivalents) in a mixture of acetonitrile and phosphate buffer (pH 6.7) (e.g., 3:2 v/v).[7]

  • To this solution, add sodium chlorite (1.5 equivalents) and a catalytic amount of sodium hypochlorite (0.02 equivalents).

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, add water and extract the aqueous phase with MTBE to remove any non-acidic byproducts.

  • Acidify the aqueous layer to pH 3-4 with 2 M HCl.

  • Extract the acidified aqueous layer with MTBE (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-4-methoxyphenylacetic acid.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Material cluster_aldehyde Mild Oxidation cluster_acid Strong Oxidation Alcohol This compound Aldehyde 3-Fluoro-4-methoxyphenylacetaldehyde Alcohol->Aldehyde PCC, DCM Acid 3-Fluoro-4-methoxyphenylacetic acid Alcohol->Acid Jones Reagent or TEMPO/NaOCl/NaClO₂ Aldehyde->Acid Further Oxidation

Caption: Oxidation pathways of this compound.

Experimental Workflow for Carboxylic Acid Synthesis (TEMPO)

Workflow A 1. Dissolve Alcohol and TEMPO in Acetonitrile/Buffer B 2. Add NaClO₂ and NaOCl A->B C 3. Stir at Room Temperature B->C D 4. Aqueous Workup (MTBE wash) C->D E 5. Acidify Aqueous Layer D->E F 6. Extract with MTBE E->F G 7. Dry and Concentrate F->G H Product: 3-Fluoro-4-methoxyphenylacetic acid G->H

Caption: Workflow for TEMPO-catalyzed oxidation to carboxylic acid.

Applications in Drug Development

Substituted phenylacetic acids are valuable scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of a fluorine atom can enhance properties such as metabolic stability and binding affinity.[2] 3-Fluoro-4-methoxyphenylacetic acid and its derivatives have potential applications as:

  • Enzyme Inhibitors: Phenylacetic acid derivatives have been shown to inhibit various enzymes. For instance, fluorinated phenylacetic acids can act as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.

  • Intermediates for API Synthesis: These compounds serve as crucial building blocks for more complex active pharmaceutical ingredients (APIs).[1] The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups to generate libraries of compounds for biological screening.[2]

Potential Signaling Pathway Involvement

While the specific signaling pathways targeted by 3-fluoro-4-methoxyphenylacetic acid are not extensively documented, related fluorinated aromatic compounds are known to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation. For example, some kinase inhibitors incorporate fluorinated phenylacetic acid-like structures.

Signaling_Pathway cluster_drug Drug Action cluster_pathway Potential Cellular Target cluster_response Cellular Response Drug 3-Fluoro-4-methoxyphenylacetic Acid Derivative Kinase Protein Kinase (e.g., in MAPK/ERK or PI3K/Akt pathway) Drug->Kinase Inhibition Response Modulation of Cell Proliferation, Inflammation, etc. Kinase->Response Downregulation of Pathway

Caption: Potential mechanism of action for a derivative.

Conclusion

The oxidation of this compound provides access to valuable synthetic intermediates for drug discovery and development. The choice of oxidizing agent allows for the selective formation of either the corresponding aldehyde or carboxylic acid. The protocols provided herein offer reliable methods for these transformations. Researchers are encouraged to optimize these conditions for their specific needs and to explore the diverse biological activities of the resulting fluorinated phenylacetic acid derivatives.

References

Application Notes and Protocols: Biological Activity of 3-Fluoro-4-methoxyphenethyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities associated with derivatives of 3-fluoro-4-methoxyphenethyl alcohol. This document includes a summary of reported quantitative biological data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound and its derivatives are a class of organic compounds with a versatile pharmacological profile. The presence of the fluorine atom and the methoxy group on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. These compounds have been investigated for a range of applications, including as intermediates in the synthesis of pharmaceuticals such as β-adrenergic receptor agonists and antifungal agents.[1] Furthermore, related structures have demonstrated potential as antimicrobial and anticancer agents. This document aims to provide researchers with the necessary information to explore the therapeutic potential of this chemical scaffold.

Data Presentation: Biological Activities of this compound and Related Derivatives

The following table summarizes the quantitative biological activity data for this compound and structurally related phenethylamine derivatives. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of new, more potent analogs.

Compound/DerivativeBiological ActivityAssay/Cell LineQuantitative Data
This compoundAntimicrobialStaphylococcus aureusMIC = 64 µg/mL[1]
AntimicrobialEscherichia coliMIC = 128 µg/mL[1]
Substituted phenethylamine-based β-lactam derivative (Compound 19)AntibacterialAcinetobacter baumannii (ATCC 19606)MIC = 0.98 µg/mL[2]
AntibacterialPseudomonas aeruginosa (ATCC 27853)MIC = 7.81 µg/mL[2]
AntibacterialKlebsiella pneumoniae (ATCC 700603)MIC = 15.63 µg/mL[2]
AntibacterialStaphylococcus aureus (ATCC 29213)MIC = 31.25 µg/mL[2]
AnticancerColorectal Cancer (Caco-2)IC50 = 125 µg/mL[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in CAMHB to achieve the desired starting concentration.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with bacteria and no compound), and a sterility control (wells with broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Test compound (this compound derivative)

  • Cancer cell line (e.g., MCF-7 human breast cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the β-adrenergic signaling pathway, which is a potential target for derivatives of this compound, known precursors to β-adrenergic receptor agonists.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist β-Adrenergic Agonist (e.g., Derivative) Agonist->BAR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets leading to

Caption: β-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Start: Design of Derivatives Synthesis Chemical Synthesis of 3-Fluoro-4-methoxyphenethyl Alcohol Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening Biological Activity Screening Purification->Biological_Screening Antimicrobial Antimicrobial Assays (e.g., MIC determination) Biological_Screening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Biological_Screening->Anticancer Adrenergic β-Adrenergic Receptor Binding/Activity Assays Biological_Screening->Adrenergic Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Adrenergic->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End End: Identification of Potent Bioactive Derivatives Lead_Optimization->End

Caption: General Workflow for Synthesis and Evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol. The primary focus is on optimizing the yield of the reduction of 3-Fluoro-4-methoxyphenylacetic acid, a key step in the synthesis of this valuable intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of this compound

Potential CauseRecommended Solution
Degraded Reducing Agent Lithium aluminum hydride (LAH) is highly reactive and can decompose upon exposure to moisture. Borane-THF (BH3-THF) can also degrade over time. Use freshly opened or properly stored reagents. The activity of LAH can be tested on a small scale with a simple substrate like ethyl acetate. For BH3-THF, ensure it has been stored under an inert atmosphere and at the recommended temperature.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or slightly increasing the temperature (with caution for LAH reactions).
Insufficient Reducing Agent Carboxylic acid reduction with LAH requires at least 1.5 equivalents due to the initial acid-base reaction that consumes some of the hydride. Ensure you are using a sufficient excess of the reducing agent.
Improper Work-up Procedure The work-up for LAH reactions is critical for yield. The formation of aluminum salts can trap the product. Use established work-up procedures such as the Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) to ensure proper precipitation of aluminum salts and efficient extraction of the product.
Product Volatility While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if the scale is small. Use moderate vacuum and temperature during solvent evaporation.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Material As mentioned above, ensure the reaction goes to completion by monitoring its progress. If the reaction has stalled, consider adding more reducing agent.
Aldehyde Intermediate Incomplete reduction can sometimes lead to the corresponding aldehyde as a byproduct. Ensure a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed to completion.
Byproducts from Side Reactions Over-reduction of other functional groups (if present in a more complex starting material) can occur with a strong reducing agent like LAH. Borane reagents can sometimes offer better chemoselectivity. With fluoro-aromatic compounds, there is a small possibility of defluorination under harsh reaction conditions, though this is less common with stable aromatic fluorides.
Solvent Impurities Ensure all solvents are anhydrous, especially for LAH reactions, as water will react violently and consume the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the reduction of 3-Fluoro-4-methoxyphenylacetic acid.[1] This is typically achieved using a powerful reducing agent capable of converting a carboxylic acid to a primary alcohol.

Q2: Which reducing agent is better for this synthesis: Lithium Aluminum Hydride (LAH) or a Borane reagent (e.g., BH3-THF)?

Both LAH and borane reagents are effective for the reduction of carboxylic acids.[2]

  • Lithium Aluminum Hydride (LAH) is a very powerful and efficient reducing agent for this transformation.[3] However, it is non-selective and will reduce many other functional groups. It is also highly reactive with protic solvents like water and alcohols, requiring strictly anhydrous conditions.[3]

  • Borane reagents (BH3-THF or BH3-SMe2) are generally more selective for carboxylic acids in the presence of some other functional groups like esters and nitro groups.[4] They are considered milder than LAH. However, BH3-THF can be unstable and its solutions may degrade over time.[5] Borane-dimethyl sulfide (BH3-SMe2) is more stable but has a strong, unpleasant odor.

The choice of reagent often depends on the scale of the reaction, the presence of other functional groups on the starting material, and the laboratory safety protocols in place.

Q3: My LAH reduction of 3-Fluoro-4-methoxyphenylacetic acid is giving a very low yield. What are the likely causes?

Low yields in LAH reductions of carboxylic acids are a common issue. The primary culprits are often:

  • Inactive LAH: The reagent is notoriously sensitive to moisture.

  • Insufficient LAH: An excess is required to first deprotonate the carboxylic acid before the reduction proceeds.

  • Work-up issues: The formation of gelatinous aluminum hydroxides can trap the product, making extraction difficult. A careful and well-established work-up procedure is crucial.

Q4: Are there any specific side reactions to be aware of when working with a fluoro-substituted aromatic compound?

While the C-F bond on an aromatic ring is generally stable, aggressive reaction conditions or the presence of certain reagents could potentially lead to side reactions. However, for the standard reduction of 3-Fluoro-4-methoxyphenylacetic acid with LAH or borane, defluorination is not a commonly reported side reaction.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of this compound from 3-Fluoro-4-methoxyphenylacetic acid using different reducing agents. Note: Yields can vary significantly based on reaction scale, purity of reagents, and work-up procedure.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
LiAlH4THF0 to 201~78
BH3-THFTHF0 to RT8Yields for this specific substrate are not readily available in comparative literature, but are generally good for substituted phenylacetic acids.
BH3-SMe2THF0 to RT or 40-508Similar to BH3-THF, specific comparative data is lacking, but it is a viable alternative.

Experimental Protocols

Protocol 1: Reduction of 3-Fluoro-4-methoxyphenylacetic acid using Lithium Aluminum Hydride (LAH)

This protocol is adapted from a known synthetic route.

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% (w/v) Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Fluoro-4-methoxyphenylacetic acid in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and portion-wise, add an excess of LAH (approximately 1.5-2.0 equivalents) to the stirred suspension. Caution: The addition of LAH is exothermic and generates hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then another portion of water (Fieser work-up). A granular precipitate of aluminum salts should form.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Reduction of a Carboxylic Acid using Borane-THF (BH3-THF)

This is a general protocol that can be adapted for the synthesis of this compound.[6]

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid

  • Borane-THF complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Water

  • Ethyl acetate or Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-Fluoro-4-methoxyphenylacetic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH3-THF solution (approximately 1.0-1.2 equivalents) dropwise to the stirred solution over a period of about 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 8 hours, or until the reaction is complete as monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[6]

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol. Caution: Effervescence will be observed due to the quenching of excess borane.

  • Stir the mixture at room temperature for about 2 hours.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel as needed.

Visualizations

SynthesisWorkflow cluster_LAH Lithium Aluminum Hydride (LAH) Reduction cluster_Borane Borane (BH3) Reduction Start 3-Fluoro-4-methoxyphenylacetic acid LAH_Reagent LiAlH4, Anhydrous THF Start->LAH_Reagent Reduction Borane_Reagent BH3-THF or BH3-SMe2, Anhydrous THF Start->Borane_Reagent Reduction Product This compound LAH_Quench Work-up (e.g., Fieser) LAH_Reagent->LAH_Quench LAH_Purification Purification LAH_Quench->LAH_Purification LAH_Purification->Product Borane_Quench Quench (Methanol) Borane_Reagent->Borane_Quench Borane_Purification Purification Borane_Quench->Borane_Purification Borane_Purification->Product

Caption: Synthetic workflow for this compound.

TroubleshootingYield LowYield Low Yield? CheckReagent Check Reducing Agent Activity/Purity LowYield->CheckReagent Yes CheckCompletion Monitor Reaction Completion (TLC/LC-MS) LowYield->CheckCompletion Yes CheckStoichiometry Verify Stoichiometry (Excess Reagent) LowYield->CheckStoichiometry Yes OptimizeWorkup Optimize Work-up Protocol LowYield->OptimizeWorkup Yes CheckReagent->LowYield CheckCompletion->LowYield CheckStoichiometry->LowYield OptimizeWorkup->LowYield

Caption: Troubleshooting logic for low yield issues.

References

common side reactions in the LiAlH4 reduction of fluorinated phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the lithium aluminum hydride (LiAlH₄) reduction of fluorinated phenylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the LiAlH₄ reduction of a fluorinated phenylacetic acid?

The primary and expected product is the corresponding fluorinated 2-phenylethanol. LiAlH₄ is a powerful reducing agent that converts the carboxylic acid functional group to a primary alcohol.[1][2][3][4]

Q2: What are the most common side reactions observed during the LiAlH₄ reduction of fluorinated phenylacetic acids?

The most significant and problematic side reaction is defluorination , the cleavage of a carbon-fluorine (C-F) bond on the aromatic ring. This leads to the formation of non-fluorinated or less-fluorinated impurities. Another potential, though less common, side reaction is the incomplete reduction to the corresponding phenylacetaldehyde, which is typically consumed by the excess LiAlH₄.

Q3: Is defluorination a significant concern for all types of fluorinated phenylacetic acids?

The risk of defluorination appears to be higher with substrates containing multiple fluorine atoms or a trifluoromethyl group. While monofluorinated phenylacetic acids are generally reduced cleanly to the corresponding alcohols, substrates with trifluoromethyl groups are more susceptible to C-F bond cleavage. This is supported by studies showing the reduction of trifluoromethyl arenes to toluene derivatives using LiAlH₄, sometimes facilitated by a catalyst.

Q4: What reaction conditions can influence the extent of defluorination?

Higher reaction temperatures and prolonged reaction times can increase the likelihood of defluorination. The inherent reactivity of the C-F bond, influenced by its position on the aromatic ring and the presence of other substituents, also plays a crucial role.

Q5: Are there any safety concerns specific to the LiAlH₄ reduction of fluorinated compounds?

Yes, extreme caution is advised. LiAlH₄ reacts violently with water and protic solvents, producing flammable hydrogen gas.[2] All reactions must be conducted under strictly anhydrous and inert conditions (e.g., dry THF or diethyl ether under a nitrogen or argon atmosphere). While not a chemical side reaction, there have been reports of explosive incidents during the LiAlH₄ reduction of some fluorinated compounds, highlighting the need for careful risk assessment and adherence to safety protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of defluorinated byproducts in the final product. The C-F bond is being reduced by LiAlH₄. This is more likely with polyfluorinated or trifluoromethyl-substituted substrates and at elevated temperatures.- Lower the reaction temperature: Conduct the reaction at 0°C or even lower temperatures before allowing it to slowly warm to room temperature. Avoid prolonged refluxing if possible.- Use a milder reducing agent: If defluorination is persistent, consider alternative reducing agents such as borane-tetrahydrofuran complex (BH₃·THF), which is also effective for reducing carboxylic acids and may be less prone to causing defluorination.- Careful monitoring: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid unnecessarily long exposure to the reducing agent.
Low yield of the desired fluorinated 2-phenylethanol. - Incomplete reaction: Insufficient LiAlH₄ or reaction time.- Degradation of starting material or product: Potentially due to harsh reaction or work-up conditions.- Loss during work-up: The product may be partially soluble in the aqueous phase.- Ensure sufficient LiAlH₄: Use a molar excess of LiAlH₄ (typically 1.5 to 3 equivalents).- Optimize reaction time: Monitor the reaction to completion.- Careful work-up: Use a standard quenching procedure (e.g., Fieser work-up with water followed by 15% NaOH solution) to neutralize excess LiAlH₄ and precipitate aluminum salts. Ensure thorough extraction of the product from the aqueous layer with an appropriate organic solvent.
Isolation of the intermediate aldehyde. In some cases, particularly with hindered or electronically deactivated substrates, the intermediate aldehyde may be formed but not completely reduced. The reduction of difluoroacetic acid has been shown to yield significant amounts of the corresponding aldehyde depending on the stoichiometry of LiAlH₄.- Increase the amount of LiAlH₄: Ensure a sufficient excess of the reducing agent is present to drive the reaction to the alcohol.- Increase the reaction time or temperature: If the reaction stalls at the aldehyde stage, cautiously increasing the temperature or allowing for a longer reaction time may promote further reduction.

Quantitative Data Summary

The following table summarizes available quantitative data for the LiAlH₄ reduction of a fluorinated carboxylic acid. Data for a wider range of fluorinated phenylacetic acids is limited in the literature.

SubstrateProduct(s)LiAlH₄ (equivalents)Yield (%)Reference
Difluoroacetic Acid2,2-DifluoroethanolDifluoroacetaldehyde0.750.251218--INVALID-LINK--

Experimental Protocols

General Procedure for the LiAlH₄ Reduction of a Monofluorinated Phenylacetic Acid

This protocol is a general guideline for the successful reduction of a monofluorinated phenylacetic acid with minimal side reactions.

Materials:

  • Monofluorinated phenylacetic acid (e.g., 2-fluorophenylacetic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl) or saturated aqueous sodium sulfate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF in the reaction flask and cool the suspension to 0°C using an ice bath.

  • Addition of Substrate: Dissolve the monofluorinated phenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C. A vigorous evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up). Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until the grey precipitate turns white and is easily filterable.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated 2-phenylethanol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the LiAlH₄ reduction of fluorinated phenylacetic acids.

G cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_outcomes Outcomes & Troubleshooting cluster_solutions_defluorination Solutions for Defluorination cluster_solutions_incomplete Solutions for Incomplete Reduction cluster_solutions_low_yield Solutions for Low Yield start LiAlH4 Reduction of Fluorinated Phenylacetic Acid analysis Analyze Crude Product (NMR, GC-MS, LC-MS) start->analysis check_purity Is the desired product clean? analysis->check_purity success Successful Reduction Proceed to Purification check_purity->success Yes defluorination Defluorination Observed check_purity->defluorination No, Defluorination incomplete_reduction Incomplete Reduction (Aldehyde present) check_purity->incomplete_reduction No, Incomplete low_yield Low Yield check_purity->low_yield No, Low Yield lower_temp Lower Reaction Temperature defluorination->lower_temp milder_reagent Use Milder Reducing Agent (e.g., BH3-THF) defluorination->milder_reagent shorter_time Reduce Reaction Time defluorination->shorter_time more_lah Increase LiAlH4 Equivalents incomplete_reduction->more_lah increase_time_temp Increase Reaction Time/Temperature (with caution) incomplete_reduction->increase_time_temp check_reagents Verify Reagent Quality (anhydrous conditions) low_yield->check_reagents optimize_workup Optimize Work-up and Extraction low_yield->optimize_workup

Troubleshooting workflow for LiAlH₄ reductions.

References

minimizing byproduct formation in Friedel-Crafts synthesis of phenethyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of phenethyl alcohols. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: High Levels of Dibenzyl or Other Polyalkylation Byproducts in the Ethylene Oxide Route

Q1: My Friedel-Crafts reaction with benzene and ethylene oxide produces a significant amount of high-boiling point residues, which I suspect are dibenzyl and other polyalkylated products. How can I minimize these?

A1: The formation of dibenzyl and other polyalkylated byproducts is a common issue in the Friedel-Crafts alkylation of benzene with ethylene oxide, primarily due to the exothermic nature of the reaction and the increased reactivity of the product compared to the starting material. Here are key strategies to mitigate this issue:

  • Temperature Control: Maintaining a low reaction temperature is crucial. The reaction is highly exothermic, and localized overheating can lead to the formation of byproducts. It is recommended to keep the reaction temperature between 10-12°C.[1]

  • Vacuum Application: Conducting the reaction under a vacuum of approximately 40-50 mm Hg is highly effective in preventing the formation of undesirable byproducts like dibenzyl.[1] The vacuum helps to remove the heat of reaction by allowing the benzene to reflux at a lower temperature.

  • Controlled Addition of Ethylene Oxide: Introduce ethylene oxide into the reaction mixture gradually, at a rate below its normal reaction speed. This ensures that the ethylene oxide reacts immediately as it is introduced and does not accumulate, which can lead to uncontrolled reactions and byproduct formation.[1]

  • Excess Benzene: Using a significant excess of benzene can favor the desired mono-alkylation product by increasing the statistical probability of ethylene oxide reacting with benzene rather than the phenethyl alcohol product.

Troubleshooting Workflow for Polyalkylation

Start High Polyalkylation Byproducts Check_Temp Is reaction temperature consistently below 15°C? Start->Check_Temp Check_Vacuum Is a vacuum of 40-50 mm Hg applied? Check_Temp->Check_Vacuum Yes Solution Implement stringent temperature control (10-12°C), apply vacuum, and ensure slow, subsurface addition of ethylene oxide. Check_Temp->Solution No Check_Addition Is ethylene oxide added slowly and below the surface of the reaction mixture? Check_Vacuum->Check_Addition Yes Check_Vacuum->Solution No Check_Addition->Solution Yes Check_Addition->Solution No

Caption: Troubleshooting workflow for minimizing polyalkylation byproducts.

Issue 2: Low Yield and/or Incomplete Reaction in the Acylation-Reduction Route

Q2: I am using the Friedel-Crafts acylation of benzene with acetyl chloride followed by reduction to synthesize phenethyl alcohol, but my yields are consistently low. What are the common causes?

A2: Low yields in Friedel-Crafts acylation can often be traced back to issues with the catalyst, reagents, or reaction conditions. Here's what to look out for:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst. Ensure all components are scrupulously dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is generally required.

  • Reaction Temperature: The initial reaction between the acyl chloride and AlCl₃ is exothermic and should be controlled by cooling (e.g., an ice bath at 0°C). After the addition of the aromatic substrate, the reaction may require gentle heating (e.g., reflux at 60°C) to go to completion.[2]

  • Purity of Reagents: Ensure the purity of your benzene, acetyl chloride, and AlCl₃. Impurities can interfere with the reaction and lead to lower yields.

Issue 3: Formation of Isomeric Byproducts with Substituted Benzenes

Q3: I am trying to synthesize a substituted phenethyl alcohol by acylating toluene, but I am getting a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A3: The directing effect of the substituent on the aromatic ring plays a major role in determining the position of acylation. For an activating group like the methyl group in toluene, you would expect ortho and para substitution. However, the steric bulk of the acylating agent-catalyst complex can influence the product distribution.

  • Steric Hindrance: The Friedel-Crafts acylation is sensitive to steric hindrance. The electrophile is a bulky complex of the acyl chloride and the Lewis acid. This bulkiness often favors substitution at the less sterically hindered para position. In the acylation of toluene with acetyl chloride, the para-isomer is typically the major product.[3]

  • Reaction Temperature: Temperature can influence the isomer distribution. While lower temperatures might favor the kinetically controlled product, thermodynamic control at higher temperatures can lead to a different isomer ratio. For the acetylation of toluene, lower temperatures (room temperature) with a suitable catalyst can yield a high percentage of the para isomer (up to 97%).[3]

Data on Byproduct Formation

The following tables summarize quantitative data on byproduct formation under different reaction conditions.

Table 1: Influence of Reaction Conditions on Phenethyl Alcohol Synthesis via Ethylene Oxide Alkylation

ParameterConditionPhenethyl Alcohol Yield (%)Dibenzyl ByproductPurity of Phenethyl Alcohol (%)Reference
Temperature & Pressure10-12°C, 40-50 mm Hg vacuumup to 85%Substantially avoided98-100%[1]
TemperatureHigher than 25°CLowerSignificant formationLower[4]

Table 2: Isomer Distribution in the Friedel-Crafts Acylation of Toluene with Acetyl Halides

CatalystTemperature (°C)Yield of Methylacetophenones (%)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
FeSO₄ (activated)Room Temperature>902197[3]
AlCl₃Room Temperature29---[3]
FeCl₃Room Temperature24---[3]

Experimental Protocols

Protocol 1: Minimized Byproduct Synthesis of Phenethyl Alcohol via Friedel-Crafts Alkylation of Benzene with Ethylene Oxide

This protocol is adapted from a patented procedure designed to minimize byproduct formation.[1]

Materials:

  • Benzene (in excess)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ethylene Oxide

  • Apparatus for reaction under vacuum with cooling and stirring capabilities

Procedure:

  • Charge a reaction vessel with an excess of benzene and anhydrous aluminum chloride.

  • Cool the mixture to approximately 10-15°C.

  • Establish and maintain a vacuum of 40-50 mm Hg on the system.

  • Gradually introduce ethylene oxide into the vigorously stirred reaction mixture at a rate that maintains the temperature between 10-12°C. The rate of addition should be slow enough that the ethylene oxide reacts immediately upon introduction.

  • The heat of the reaction will be absorbed by the vaporization of benzene, which will reflux and be condensed by a condenser maintained at approximately 5°C.

  • After the addition of ethylene oxide is complete, continue stirring for a short period to ensure the reaction has gone to completion.

  • Work-up the reaction by carefully quenching with ice water, followed by the addition of hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with a dilute sodium carbonate solution and then water, and finally, purify the phenethyl alcohol by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Phenethyl Alcohol via Friedel-Crafts Acylation of Benzene and Subsequent Reduction

Part A: Friedel-Crafts Acylation of Benzene to Acetophenone [2][5]

Materials:

  • Anhydrous Benzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (solvent)

  • Ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel, ensuring all glassware is dry and the system is under an inert atmosphere.

  • To the flask, add anhydrous AlCl₃ and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride in anhydrous dichloromethane from the dropping funnel to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of benzene in anhydrous dichloromethane dropwise over 20-30 minutes.

  • Once the addition of benzene is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 60°C) for 30 minutes.

  • Cool the reaction mixture back to 0°C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude acetophenone.

Part B: Reduction of Acetophenone to 1-Phenylethanol

Note: This protocol produces 1-phenylethanol. For 2-phenylethanol, the starting material for the acylation would need to be different, or a different synthetic route employed. This protocol is for the reduction of the ketone formed from benzene and acetyl chloride.

Materials:

  • Crude Acetophenone from Part A

  • Methanol or Ethanol (95%)

  • Sodium Borohydride (NaBH₄)

  • 3M Hydrochloric Acid

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the crude acetophenone in methanol or 95% ethanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution, keeping the temperature below 50°C.

  • After the addition is complete, let the mixture stand at room temperature for 15-30 minutes.

  • Acidify the mixture with 3M HCl.

  • Reduce the volume of the mixture by boiling on a hot plate until two layers form.

  • Extract the product with diethyl ether.

  • Wash the combined ether extracts and dry over anhydrous magnesium sulfate.

  • Remove the diethyl ether by distillation to obtain the crude 1-phenylethanol.

Visualizing Reaction Pathways

Friedel-Crafts Alkylation with Ethylene Oxide

Benzene Benzene Intermediate Electrophilic Intermediate Benzene->Intermediate Dibenzyl Dibenzyl (Byproduct) Benzene->Dibenzyl Further Alkylation EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate AlCl3 AlCl3 (catalyst) AlCl3->Intermediate PhenethylAlcohol Phenethyl Alcohol (Desired Product) Intermediate->PhenethylAlcohol PhenethylAlcohol->Dibenzyl Further Alkylation

Caption: Pathway for the formation of phenethyl alcohol and the dibenzyl byproduct.

Friedel-Crafts Acylation and Reduction Pathway

Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone AcetylChloride Acetyl Chloride AcetylChloride->Acetophenone AlCl3 AlCl3 AlCl3->Acetophenone Reduction Reduction (e.g., NaBH4) Acetophenone->Reduction PhenethylAlcohol 1-Phenylethanol Reduction->PhenethylAlcohol

Caption: Two-step synthesis of 1-phenylethanol via acylation and reduction.

References

Technical Support Center: Purification of Fluorinated Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated aromatic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated aromatic alcohols?

Common impurities can include unreacted starting materials, reagents from the fluorination process (e.g., residual fluorinating agents or catalysts), and byproducts from side reactions such as over-fluorination, incomplete reaction, or rearrangement.[1] Positional isomers, where the fluorine atom is at a different position on the aromatic ring, can also be a significant impurity that is often difficult to separate.

Q2: Which purification technique is most suitable for my fluorinated aromatic alcohol?

The choice of purification technique depends on the physical properties of your compound (e.g., solid vs. liquid, boiling point, solubility) and the nature of the impurities.

  • Distillation is effective for volatile liquid compounds with boiling points below 150°C, especially when separating them from non-volatile impurities.[2] Vacuum distillation is recommended for compounds with higher boiling points to prevent decomposition.[2]

  • Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found that dissolves the compound well at high temperatures and poorly at low temperatures.[3][4][5]

  • Column Chromatography (including flash chromatography and HPLC) is a versatile method for separating compounds based on their polarity. It is particularly useful for removing impurities with polarities similar to the target compound.[6][7][8]

Q3: Why do my fluorinated compounds show poor peak shapes (tailing or fronting) in HPLC?

Poor peak shapes in HPLC can be caused by several factors:

  • Secondary Interactions: Strong interactions between the analyte and the silica backbone of the column can lead to tailing.[6]

  • Column Overload: Injecting too much sample can cause peak fronting.[9]

  • Inappropriate Mobile Phase: An unsuitable mobile phase can lead to poor peak shapes. Adjusting the pH or using additives can often resolve this issue.[6]

Troubleshooting Guides

Problem 1: Co-elution of Impurities in Column Chromatography

Possible Causes:

  • Insufficient resolution between the target compound and impurities.

  • Impurities having very similar polarity to the target compound.[6]

Solutions:

  • Optimize the Mobile Phase: A slight change in solvent polarity can significantly impact separation. A gradient elution, where the solvent composition is changed over time, can also be effective.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, switching to a column with a different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a fluorinated phase column) can alter selectivity and improve separation.[6][10] Fluorinated phases can be particularly effective for separating fluorinated compounds.[10]

  • Preparative HPLC: For very challenging separations, preparative HPLC with a high-resolution column may be necessary.[8]

Problem 2: Difficulty in Finding a Suitable Recrystallization Solvent

Possible Causes:

  • The compound is highly soluble in most common solvents, even at low temperatures.

  • The compound "oils out" instead of forming crystals.

Solutions:

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.[3] Common solvent/anti-solvent pairs include ethanol/water and hexanes/ethyl acetate.[11]

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The small scratches can provide nucleation sites for crystal growth.[5]

  • Seeding: Add a tiny crystal of the pure compound to the cooled, saturated solution to induce crystallization.

Problem 3: Formation of an Azeotrope During Distillation

Possible Cause:

  • The fluorinated aromatic alcohol forms a constant-boiling mixture (azeotrope) with a solvent or impurity, making separation by simple distillation impossible. This is a known issue with some fluorinated alcohols.[2][12]

Solution:

  • Extractive Distillation: Add a third component (a separating agent or "entrainer") to the mixture that alters the relative volatilities of the components of the azeotrope, allowing for separation.[12] For example, N-methyl-2-pyrrolidone has been used to separate 2,2,2-trifluoroethanol from its azeotropic mixture with isopropanol.[12]

  • Azeotropic Distillation: If the azeotrope is with water, a solvent that forms a lower-boiling azeotrope with water (like toluene) can be used to remove the water.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Stationary Phase Selection: Choose a stationary phase based on the polarity of your compound. For most fluorinated aromatic alcohols, silica gel or alumina are good starting points.[7] For compounds that are difficult to separate, consider a fluorinated stationary phase.[10]

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and show good separation from impurities. Common solvent systems include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase and load it carefully onto the top of the column. Alternatively, for less soluble samples, "dry loading" can be used: dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[6]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Analysis: Analyze the collected fractions by TLC or another appropriate analytical technique to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Test small amounts of the compound in various solvents to find the ideal one.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.[5] Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Fluorinated Aromatic Alcohol

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Distillation 859875Good for volatile liquids, removes non-volatile impurities.Not effective for azeotropes or impurities with similar boiling points.
Recrystallization 85>9960Can yield very high purity, scalable.Finding a suitable solvent can be challenging, potential for product loss in mother liquor.
Flash Chromatography 859985Fast, good for a wide range of compounds.Requires larger volumes of solvent, may not resolve very similar impurities.
Preparative HPLC 95 (post-flash)>99.590High resolution, excellent for difficult separations.Expensive, smaller scale, requires specialized equipment.

Visualizations

Purification_Workflow start Crude Fluorinated Aromatic Alcohol is_solid Is the compound a solid? start->is_solid is_volatile Is the compound volatile (BP < 150°C)? is_solid->is_volatile No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Perform Distillation is_volatile->distillation Yes chromatography Use Column Chromatography (Flash or HPLC) is_volatile->chromatography No check_purity Check Purity (NMR, GC, HPLC) recrystallization->check_purity distillation->check_purity chromatography->check_purity pure_product Pure Product is_pure Is it pure? check_purity->is_pure is_pure->chromatography No is_pure->pure_product Yes

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography cause1 Co-eluting Impurities start->cause1 cause2 Poor Peak Shape (Tailing/Fronting) start->cause2 solution1a Optimize Mobile Phase (Solvent Ratio, Gradient) cause1->solution1a solution2a Reduce Sample Load cause2->solution2a solution2b Adjust Mobile Phase pH or Add Modifier cause2->solution2b solution1b Change Stationary Phase (e.g., to a fluorinated phase) solution1a->solution1b solution1c Use Preparative HPLC solution1b->solution1c solution2c Use a Deactivated Column solution2b->solution2c

Caption: Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Scaling Up the Production of 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 3-Fluoro-4-methoxyphenethyl alcohol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful and efficient production process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.

Issue 1: Low or No Product Yield

  • Potential Cause: Incomplete reaction.

    • Troubleshooting Steps:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to check for the presence of the starting material, 3-Fluoro-4-methoxyphenylacetic acid.

      • Extend reaction time: If starting material is still present, continue stirring at the recommended temperature for an additional 1-2 hours.

      • Reagent activity: Ensure the reducing agent (e.g., Lithium Aluminium Hydride - LiAlH₄) is fresh and has been stored under appropriate anhydrous conditions. Older or improperly stored reagents can have reduced activity.

  • Potential Cause: Degradation of the reducing agent.

    • Troubleshooting Steps:

      • Strict anhydrous conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

      • Solvent purity: Use anhydrous grade tetrahydrofuran (THF) as the solvent.

Issue 2: Formation of Impurities

  • Potential Cause: Over-reduction or side reactions.

    • Troubleshooting Steps:

      • Temperature control: Maintain the reaction temperature at 0°C during the addition of LiAlH₄ to prevent side reactions.

      • Controlled reagent addition: Add the reducing agent portion-wise to manage the exothermic nature of the reaction.

  • Potential Cause: Impurities in the starting material.

    • Troubleshooting Steps:

      • Purity check: Analyze the purity of the 3-Fluoro-4-methoxyphenylacetic acid using techniques like NMR or melting point analysis before starting the reaction.

      • Purification of starting material: If necessary, recrystallize the starting material to remove impurities.

Issue 3: Difficulties During Work-up and Purification

  • Potential Cause: Emulsion formation during extraction.

    • Troubleshooting Steps:

      • Brine wash: Add a saturated solution of sodium chloride (brine) during the aqueous wash to break up emulsions.

      • Gentle mixing: Gently invert the separatory funnel instead of vigorous shaking.

  • Potential Cause: Co-elution of impurities during column chromatography.

    • Troubleshooting Steps:

      • Optimize solvent system: Adjust the polarity of the eluent for better separation on the silica gel column. A gradient elution might be necessary.

      • Alternative purification: Consider vacuum distillation for purification, especially at larger scales. The boiling point of this compound is 147-148°C at 7 Torr.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the reduction of 3-Fluoro-4-methoxyphenylacetic acid using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[1][2]

Q2: Are there alternative, milder reducing agents that can be used?

A2: Yes, Sodium Borohydride (NaBH₄) in combination with a Lewis acid or in a suitable solvent system can also be employed for the reduction of carboxylic acids, although it is generally slower than LiAlH₄ for this transformation.[1]

Q3: What are the key safety precautions when working with Lithium Aluminium Hydride (LiAlH₄)?

A3: LiAlH₄ is a pyrophoric reagent that reacts violently with water and protic solvents. It should only be handled by trained personnel in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher for reactive metals should be readily available.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q5: What are the typical physical properties of this compound?

A5: Key physicochemical properties are summarized in the table below.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁FO₂[1]
Molecular Weight 170.18 g/mol [1]
Boiling Point 147–148°C at 7 Torr[1]
Solubility Slightly soluble in water[1]

Table 2: Recommended Reaction Conditions for Synthesis

ParameterRecommended ConditionSource
Starting Material 3-Fluoro-4-methoxyphenylacetic acid[1][2]
Reducing Agent Lithium Aluminium Hydride (LiAlH₄)[1][2]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Reaction Temperature 0°C to 20°C[2]
Reaction Time Approximately 1 hour[2]
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols

Synthesis of this compound via Reduction of 3-Fluoro-4-methoxyphenylacetic acid

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred solution of 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a suspension of Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Work-up: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography or vacuum distillation to afford this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis prep 1. Preparation Add starting material to LiAlH4 in anhydrous THF at 0°C react 2. Reaction Warm to RT, stir for 1h Monitor by TLC prep->react quench 3. Quenching Cool to 0°C, add H2O, NaOH(aq), then H2O react->quench workup 4. Work-up Filter solids, concentrate filtrate quench->workup extract 5. Extraction Dissolve, wash with H2O/brine, dry organic layer workup->extract purify 6. Purification Column chromatography or vacuum distillation extract->purify product Final Product: This compound purify->product

Caption: A step-by-step experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Problem Encountered low_yield Low or No Yield start->low_yield impurities Formation of Impurities start->impurities workup_issues Work-up/Purification Issues start->workup_issues incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn over_reduction Side Reactions? impurities->over_reduction emulsion Emulsion Formation? workup_issues->emulsion degraded_reagent Degraded Reagent? incomplete_rxn->degraded_reagent No extend_time Extend reaction time Check reagent activity incomplete_rxn->extend_time Yes anhydrous Ensure strict anhydrous conditions Use fresh reagents degraded_reagent->anhydrous Yes impure_sm Impure Starting Material? over_reduction->impure_sm No temp_control Control temperature (0°C) Portion-wise addition over_reduction->temp_control Yes purify_sm Check purity of starting material Recrystallize if needed impure_sm->purify_sm Yes co_elution Co-elution of Impurities? emulsion->co_elution No brine_wash Add brine during extraction Gently mix layers emulsion->brine_wash Yes optimize_purification Optimize chromatography eluent Consider vacuum distillation co_elution->optimize_purification Yes

Caption: A decision tree to troubleshoot common issues during synthesis.

References

troubleshooting incomplete conversion in 3-Fluoro-4-methoxyphenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 3-Fluoro-4-methoxyphenethyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the reduction of 3-Fluoro-4-methoxyphenylacetic acid. Our goal is to provide you with the in-depth, field-proven insights necessary to ensure a successful and efficient synthesis.

Reaction Overview

The synthesis of this compound is most commonly achieved through the reduction of its corresponding carboxylic acid, 3-Fluoro-4-methoxyphenylacetic acid. Due to the stability of the carboxylic acid functional group, a powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).[1][2][3]

The reaction proceeds via a two-step reduction. Initially, the carboxylic acid is deprotonated by the strongly basic LiAlH₄.[2][3] Subsequently, the resulting carboxylate is reduced to an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[3][4] Because the aldehyde is more reactive than the starting carboxylic acid, it cannot be isolated.[3][5]

Reaction_Pathway cluster_main Primary Reaction Pathway cluster_side Common Pitfall Starting_Material 3-Fluoro-4-methoxyphenylacetic acid Intermediate Aldehyde Intermediate (transient) Starting_Material->Intermediate  LiAlH₄, THF Product This compound Intermediate->Product  LiAlH₄, THF Incomplete_Reaction Unreacted Starting Material

Caption: Synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a large spot for my starting material after the reaction. Why wasn't the conversion complete?

A1: This is the most common issue. Several factors can lead to incomplete conversion:

  • Insufficient LiAlH₄: Carboxylic acid reductions require an excess of LiAlH₄. The first equivalent is consumed in an acid-base reaction to deprotonate the carboxylic acid, and further equivalents are needed for the two reduction steps.[2][3]

  • Moisture Contamination: LiAlH₄ reacts violently and exothermically with water.[4][6] Any moisture in your solvent, glassware, or starting material will consume the reagent, rendering it ineffective for the reduction.

  • Low Reaction Temperature: While the reaction is often initiated at 0 °C for safety, it typically needs to be warmed to room temperature or even gently refluxed to proceed to completion.[7]

  • Poor Reagent Quality: LiAlH₄ is a fine gray powder. If it appears as large, white chunks, it may have been exposed to atmospheric moisture and has likely decomposed to inactive aluminum hydroxides.

Q2: I used LiAlH₄, but the reaction didn't work. Can I use Sodium Borohydride (NaBH₄) instead?

A2: No, sodium borohydride (NaBH₄) is not a strong enough reducing agent to reduce carboxylic acids.[4][5][8] It is selective for more reactive carbonyls like aldehydes and ketones.[1][9] Attempting this synthesis with NaBH₄ will result in no reaction, and you will only recover the deprotonated starting material (the carboxylate salt) after workup.[3]

Q3: During the aqueous workup, a thick, gelatinous white precipitate formed that is difficult to filter. What is it and how can I manage it?

A3: The gelatinous precipitate consists of aluminum salts (e.g., aluminum hydroxide) formed during the quenching of excess LiAlH₄ and the hydrolysis of aluminum alkoxide intermediates.[6] A standard "Fieser workup" is designed to produce granular, easily filterable salts. This involves the sequential and careful addition of water, followed by an aqueous base solution (like 15% NaOH), and then more water.

Q4: Are there any alternative reducing agents to LiAlH₄ for this conversion?

A4: Yes, Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an effective alternative for reducing carboxylic acids.[3][10] Borane reagents can offer different selectivity profiles, sometimes reducing carboxylic acids in the presence of esters, which can be advantageous in more complex molecules.[10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues leading to incomplete conversion.

Observation / Problem Potential Cause(s) Scientific Rationale & Recommended Solutions
TLC/NMR shows >50% unreacted starting material. 1. Moisture Contamination: Rationale: LiAlH₄ reacts stoichiometrically with protic sources like water. This reaction is much faster than the desired reduction. Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use a freshly opened bottle of anhydrous solvent or a properly distilled and stored solvent. The starting material should also be dried under vacuum if it is suspected to contain water.
2. Inactive LiAlH₄: Rationale: LiAlH₄ is pyrophoric and moisture-sensitive.[11] Improper storage leads to decomposition into inactive aluminum hydroxides. Solution: Use a fresh bottle of LiAlH₄. Active LiAlH₄ should be a fine, gray powder. Perform a small-scale test reaction or use a known reactive substrate (like an ester) to confirm the reagent's activity.
3. Insufficient Stoichiometry: Rationale: The reduction of a carboxylic acid consumes a minimum of 1.5 equivalents of hydride (H⁻). The first 0.25 moles of LiAlH₄ are consumed in deprotonation.[2][3] Solution: A common protocol uses 1.1 to 1.5 molar equivalents of LiAlH₄ relative to the carboxylic acid.[7] For troubleshooting, consider increasing the excess to 2.0 equivalents to compensate for any minor moisture or reagent degradation.
Reaction stalls with 10-30% starting material remaining. 1. Sub-optimal Temperature/Time: Rationale: Reaction kinetics are temperature-dependent. While the initial addition of LiAlH₄ is done at 0°C to control the exothermic reaction, the reduction itself may be slow at this temperature. Solution: After the initial addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[7] If the reaction is still incomplete, gently heat the mixture to reflux in THF (approx. 66°C) for an additional 1-2 hours, monitoring by TLC.
2. Poor Solubility of Starting Material: Rationale: If the starting material or its lithium salt intermediate is not fully soluble in the reaction solvent, the reaction becomes heterogeneous and much slower. Solution: Ensure sufficient anhydrous THF is used to fully dissolve the starting 3-Fluoro-4-methoxyphenylacetic acid. If solubility remains an issue, a higher-boiling ethereal solvent like 1,4-dioxane could be considered, though this will require higher reaction temperatures.
Product is isolated, but the yield is low after workup. 1. Improper Quenching Procedure: Rationale: The formation of gelatinous aluminum salts can physically trap the product, preventing its extraction into the organic phase. Solution: Employ a Fieser workup. For a reaction using 'x' grams of LiAlH₄, carefully and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This procedure is designed to precipitate granular aluminum salts that are easily removed by filtration.
2. Product Volatility/Loss during Purification: Rationale: Phenethyl alcohols can have moderate volatility. Product can be lost during solvent removal under high vacuum or with excessive heat. Solution: Use a rotary evaporator with controlled temperature and vacuum. For final purification, vacuum distillation is often effective for phenethyl alcohols.[12] If the product is heat-sensitive, purification by silica gel column chromatography is a viable alternative.[13]

Experimental Protocols & Methodologies

Protocol 1: LiAlH₄ Reduction of 3-Fluoro-4-methoxyphenylacetic acid

Protocol_Workflow A 1. Setup & Inert Atmosphere (Oven-dried flask, N₂/Ar) B 2. Prepare LAH Slurry (Add LiAlH₄ to anhydrous THF at 0°C) A->B C 3. Add Starting Material (Slowly add acid solution in THF) B->C D 4. Reaction (Stir at 0°C, then warm to RT for 1-2h) C->D E 5. Monitor Progress (TLC analysis) D->E F 6. Quench Reaction (Fieser Workup at 0°C) E->F If incomplete, warm/reflux G 7. Isolate Product (Filter salts, extract with EtOAc) F->G H 8. Purify (Column chromatography or vacuum distillation) G->H

Caption: Standard workflow for LiAlH₄ reduction.

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • 15% (w/v) aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq) to a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel. Add sufficient anhydrous THF to create a stirrable slurry. Cool the flask to 0°C in an ice-water bath.

  • Addition: Dissolve 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous THF and add it to the addition funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry at 0°C. Control the addition rate to manage gas evolution (H₂) and exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). The product alcohol should be less polar (higher Rf) than the starting carboxylic acid.

  • Workup (Fieser Method): Cool the reaction mixture back to 0°C. Let 'x' be the mass in grams of LiAlH₄ used. Quench the reaction by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction & Drying: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude oil by either vacuum distillation or silica gel column chromatography.

References

removal of unreacted starting materials from 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Fluoro-4-methoxyphenethyl alcohol

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials and other impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and potential impurities in the synthesis of this compound?

The synthesis of this compound commonly involves the reduction of 2-(3-fluoro-4-methoxyphenyl)acetic acid.[1][2] The most prevalent reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF).[1]

Common Impurities Include:

  • Unreacted Starting Material: 2-(3-fluoro-4-methoxyphenyl)acetic acid.

  • Reagent Byproducts: Aluminum salts, formed after quenching the LiAlH₄ reagent with water.

  • Residual Solvent: Tetrahydrofuran (THF) or other reaction solvents.

  • Side-Reaction Products: Minor impurities arising from potential side reactions during the reduction.

Q2: My crude product contains the starting carboxylic acid. What is the most effective initial purification step?

An acid-base extraction is the most efficient method to remove acidic impurities like unreacted 2-(3-fluoro-4-methoxyphenyl)acetic acid from the neutral alcohol product. The acidic starting material will react with a mild base to form a water-soluble salt, which can then be separated in an aqueous layer.

Q3: The product is described as an oil. Can I use recrystallization for purification?

Recrystallization is a technique used to purify solid compounds.[3][4] Since this compound is typically isolated as a colorless oil, recrystallization is not a suitable primary purification method.[1] However, if the crude product solidifies due to the presence of solid impurities, a trituration or a carefully chosen mixed-solvent system might help in some specific cases. For a liquid product, purification methods like column chromatography or distillation are more appropriate.

Q4: Is distillation a viable method for purifying this compound?

Yes, vacuum distillation can be an effective purification technique, especially for larger scales, provided the product has sufficient thermal stability. The boiling point of this compound is reported to be 147-148°C at a reduced pressure of 7 Torr.[2] This method is excellent for separating the desired alcohol from non-volatile impurities and some solvents.

Troubleshooting Guides

Issue 1: An emulsion formed during acid-base extraction and the layers will not separate.

Emulsions are common when performing extractions, especially if the mixture is shaken too vigorously.

Solutions:

  • Allow it to Stand: Let the separatory funnel sit undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break up the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool can help break the emulsion.

Issue 2: The purity of my product is still low after an aqueous extraction.

If extraction does not yield a product of sufficient purity, it indicates the presence of non-acidic impurities that are not removed by a basic wash.

Solution:

  • Flash Column Chromatography: This is the most common and effective method for removing persistent impurities. It separates compounds based on their polarity. A detailed protocol is provided below.

  • Vacuum Distillation: If the impurities have significantly different boiling points from the product, vacuum distillation is a good alternative.[2]

Issue 3: I can't find a good solvent system for column chromatography.

Finding an appropriate solvent system requires some systematic experimentation using Thin Layer Chromatography (TLC).

Troubleshooting Steps:

  • Start with a Standard System: A common mobile phase for moderately polar compounds like alcohols is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Run TLC Plates: Spot your crude material on several TLC plates and elute them with different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Target Rf Value: Aim for a solvent system that gives your desired product an Rf (retention factor) value of approximately 0.25-0.35. The impurities should ideally have significantly different Rf values.

Data Presentation

Table 1: Physicochemical Properties of Product and Key Starting Material

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
This compoundC₉H₁₁FO₂170.18Colorless Oil[1]147-148 @ 7 Torr[2]
2-(3-fluoro-4-methoxyphenyl)acetic acidC₉H₉FO₃184.16SolidN/A

Table 2: Suggested Solvent Systems for Chromatography

TechniqueStationary PhaseMobile Phase (Eluent)Application
TLC AnalysisSilica Gel 60 F₂₅₄Hexane / Ethyl Acetate (Gradient)Method development
Flash ChromatographySilica Gel (230-400 mesh)Hexane / Ethyl Acetate (e.g., 4:1 to 1:1)Primary purification

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.

  • Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup (from CO₂ evolution). Gently swirl or shake for 1-2 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-4) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove residual water and salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified oil.

Protocol 2: Flash Column Chromatography
  • Select Solvent System: Based on TLC analysis, choose a solvent system that provides good separation (product Rf ≈ 0.3).

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product from the extraction step in a minimal amount of the column solvent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. You may start with a less polar mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by the desired product.

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final purified this compound.

Visualizations

Purification_Workflow start Crude Product (Oil) extraction Perform Acid-Base Extraction (Protocol 1) start->extraction check_purity1 Check Purity (TLC, NMR) extraction->check_purity1 chromatography Purify via Flash Column Chromatography (Protocol 2) check_purity1->chromatography Impurities Remain distillation Purify via Vacuum Distillation check_purity1->distillation Or final_product Pure 3-Fluoro-4-methoxy- phenethyl alcohol check_purity1->final_product Purity OK check_purity2 Check Purity (TLC, NMR) chromatography->check_purity2 distillation->check_purity2 check_purity2->final_product Purity OK

Caption: General purification workflow for this compound.

Extraction_Process cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer A 1. Dissolve Crude in Ethyl Acetate B 2. Add NaHCO₃ (aq) Solution A->B C 3. Shake & Vent B->C D 4. Separate Layers C->D E Na+ Salt of Unreacted Acid (Discard) D->E F 5. Wash with Brine D->F G 6. Dry (Na₂SO₄) F->G H 7. Evaporate Solvent G->H I Purified Product H->I

Caption: Step-by-step experimental workflow for acid-base extraction.

References

stability issues of 3-Fluoro-4-methoxyphenethyl alcohol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common stability issues encountered with 3-Fluoro-4-methoxyphenethyl alcohol during storage and experimentation.

Issue 1: Unexpected Experimental Results or Poor Purity Analysis

  • Question: My experimental results are inconsistent, or the purity of my this compound appears to have decreased upon analysis. What could be the cause?

  • Answer: This could be due to the degradation of the compound. Follow this troubleshooting workflow:

    G Troubleshooting Workflow for Purity Issues A Inconsistent Results or Decreased Purity Detected B 1. Verify Analytical Method: - Calibrate instrument - Run a fresh standard A->B C Purity still low? B->C D 2. Inspect Stored Material: - Check for color change - Look for precipitate C->D Yes J Problem Solved: Method was the issue C->J No E Visual changes observed? D->E F 3. Review Storage Conditions: - Temperature fluctuations? - Exposure to light/air? E->F Yes E->F No K Action: - Discard degraded material - Procure fresh stock - Implement proper storage E->K Yes G Improper storage? F->G H 4. Test for Common Degradants: - Peroxides (if applicable) - Oxidation products (aldehyde, acid) G->H Yes G->H No L Action: - Adjust storage protocol - Use inert gas overlay G->L Yes I Degradants identified? H->I I->K Yes I->L No, but improper storage confirmed M Action: - Purify material if possible - If not, discard and procure fresh stock I->M Yes, and purification is an option

    Troubleshooting workflow for purity issues.

Issue 2: Formation of Impurities Over Time

  • Question: I have observed the appearance of new peaks in my chromatogram after storing this compound for several months. What are these impurities?

  • Answer: Phenethyl alcohols can be susceptible to oxidation. The primary alcohol group can be oxidized to the corresponding aldehyde (3-fluoro-4-methoxyphenylacetaldehyde) and further to the carboxylic acid (3-fluoro-4-methoxyphenylacetic acid). Additionally, prolonged storage, especially if exposed to air, can sometimes lead to the formation of peroxides.[1]

    Recommended Actions:

    • Characterize Impurities: Use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks and deduce their structures.

    • Test for Peroxides: Use peroxide test strips to check for the presence of peroxides, especially if the container has been opened multiple times.[1]

    • Purification: If the degradation is minor, consider purifying the material using an appropriate technique like column chromatography.

Frequently Asked Questions (FAQs)

  • Question 1: What are the ideal storage conditions for this compound?

  • Answer: To minimize degradation, store the compound in a cool, dry, and dark place.[2] A well-ventilated area is also recommended.[3] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to prevent oxidation.

  • Question 2: What is the expected shelf-life of this compound?

  • Answer: The shelf-life can vary depending on the purity of the initial material and storage conditions. While unopened containers from a supplier may be stable for 18 months or more, opened containers should ideally be used within 12 months.[2] It is recommended to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened.

  • Question 3: Are there any known incompatibilities for this compound?

  • Answer: Yes, based on similar compounds, it should be stored away from strong oxidizing agents, strong acids, and acid chlorides.[4][5] Contact with these substances can lead to vigorous reactions and degradation of the alcohol.

  • Question 4: What are the visual signs of degradation?

  • Answer: While the compound is typically a colorless liquid or a low-melting solid, degradation may be indicated by a change in color (e.g., yellowing) or the formation of a precipitate. A change in odor might also be noticeable.

Quantitative Data Summary

The following tables represent illustrative data from a hypothetical stability study of this compound under different storage conditions.

Table 1: Purity of this compound Over Time at Various Temperatures

Time (Months)Purity at 2-8°C (%)Purity at 25°C/60% RH (%)Purity at 40°C/75% RH (%)
099.899.899.8
399.799.598.9
699.699.197.5
1299.598.295.1

Table 2: Formation of Major Degradation Products Over Time at 40°C/75% RH

Time (Months)3-fluoro-4-methoxyphenylacetaldehyde (%)3-fluoro-4-methoxyphenylacetic acid (%)Total Impurities (%)
0<0.05<0.050.2
30.30.11.1
60.80.42.5
121.50.94.9

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Purity Assay

This protocol outlines a typical reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.[6]

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Identification of Volatile Impurities

This protocol is suitable for identifying volatile degradation products.[7]

  • Instrumentation: Gas Chromatograph with Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 min

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 amu

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

G Experimental Workflow for Stability Testing A Receive/Synthesize This compound B Initial Analysis (T=0): - HPLC for Purity - GC-MS for Volatiles - Appearance, etc. A->B C Place samples in stability chambers B->C D Accelerated Conditions: 40°C / 75% RH C->D E Long-Term Conditions: 25°C / 60% RH C->E F Refrigerated Conditions: 2-8°C C->F G Pull samples at pre-defined time points (e.g., 3, 6, 12 months) D->G E->G F->G H Analyze Samples: - HPLC for Purity - GC-MS for Impurity ID - Visual Inspection G->H I Compare data to T=0 and previous time points H->I J Data Evaluation: - Identify degradation trends - Determine degradation rate I->J K Establish Shelf-Life and Recommended Storage Conditions J->K

A typical experimental workflow for stability testing.

References

optimizing reaction conditions for derivatizing 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 3-Fluoro-4-methoxyphenethyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. The combination of an electron-withdrawing fluorine and an electron-donating methoxy group can influence the nucleophilicity of the alcohol.- Increase reaction time and/or temperature. Monitor the reaction progress by TLC or GC. - Consider a stronger activating agent for the electrophile (e.g., using an acyl chloride instead of a carboxylic acid for esterification). - For sterically hindered reagents, a more potent catalyst may be required.
Reagent Degradation: Acylating or alkylating agents may have degraded due to moisture or improper storage.- Use fresh or newly opened reagents. - Ensure reagents are stored under anhydrous conditions.
Presence of Water: Moisture in the reaction flask, solvents, or starting material can quench the reagents.- Dry all glassware in an oven before use. - Use anhydrous solvents. - Consider using a drying agent or a Dean-Stark apparatus to remove water formed during the reaction, especially in Fischer esterifications.[1]
Poor Catalyst Activity: The acid or base catalyst may be inactive or used in an insufficient amount.- Use a fresh, high-purity catalyst. - Increase the catalyst loading. For esterifications, common catalysts include sulfuric acid, p-toluenesulfonic acid, or DMAP.[2][3]
Formation of Multiple Products/Side Reactions Ring Acylation (Friedel-Crafts): Under strongly acidic conditions with an acylating agent, electrophilic aromatic substitution can occur on the electron-rich benzene ring, competing with O-acylation. The methoxy group is an activating ortho-, para-director.- Avoid strong Lewis acids like AlCl₃. - Use milder conditions, such as base-catalyzed acylation with pyridine or DMAP. - Perform the reaction at a lower temperature to favor the kinetically controlled O-acylation product.
Etherification of the Alcohol: In the presence of a strong acid and at elevated temperatures, self-condensation of the alcohol to form a diether is possible.- Use a less acidic catalyst or a non-acidic coupling reagent. - Maintain a lower reaction temperature.
Reaction with Methoxy Group: Under harsh acidic conditions, cleavage of the methyl ether could potentially occur.- Avoid strong protic acids like HBr or HI at high temperatures. - Use milder catalytic acids like p-TsOH.
Difficult Purification Similar Polarity of Starting Material and Product: The derivatized product may have a similar polarity to the starting alcohol, making separation by column chromatography challenging.- Choose a derivatizing group that significantly alters the polarity (e.g., a long-chain acyl group or a silyl ether). - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization if the product is a solid.
Removal of Excess Reagents: Water-soluble catalysts or byproducts can sometimes be difficult to remove from the organic product.- Perform an aqueous workup with a suitable base (e.g., NaHCO₃ solution) to neutralize and remove acid catalysts. - Use a solid-supported catalyst that can be filtered off after the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?

A1: The most common derivatization methods for primary alcohols like this compound are esterification and etherification.

  • Esterification: This involves reacting the alcohol with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) to form an ester. This is often catalyzed by an acid (e.g., H₂SO₄, p-TsOH) or a base (e.g., pyridine, DMAP).[1][2]

  • Etherification: This involves forming an ether by reacting the alcohol with an alkyl halide (Williamson ether synthesis) or by acid-catalyzed dehydration.[5][6] The Williamson synthesis is generally preferred for producing unsymmetrical ethers.[6]

Q2: How do the fluoro and methoxy substituents affect the reactivity of the alcohol?

A2: The electronic effects of the substituents on the benzene ring can influence the nucleophilicity of the benzylic alcohol, though the effect is transmitted through a two-carbon chain. The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the alcohol, while the electron-donating methoxy group can slightly increase it. The net effect is generally small for a primary alcohol, but may necessitate slightly more forcing reaction conditions compared to unsubstituted phenethyl alcohol.[7][8]

Q3: What are the best catalysts for esterification of this compound?

A3: The choice of catalyst depends on the esterifying agent:

  • With Carboxylic Acids (Fischer Esterification): Strong protic acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[1] To drive the equilibrium towards the product, it is advisable to use an excess of the carboxylic acid or to remove the water formed.

  • With Acyl Chlorides or Anhydrides: A base like pyridine or triethylamine is typically used to neutralize the HCl or carboxylic acid byproduct. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst, often used in small amounts along with another base.[2]

Q4: Can I perform a Friedel-Crafts acylation on the aromatic ring instead of the alcohol?

A4: Yes, under specific conditions. Friedel-Crafts acylation typically requires a strong Lewis acid catalyst (like AlCl₃) and an acylating agent.[9] This reaction will favor C-acylation on the aromatic ring rather than O-acylation of the alcohol. The methoxy group will direct the acylation to the ortho position relative to it. To selectively derivatize the alcohol, these conditions should be avoided.

Q5: What is a general starting point for optimizing the reaction conditions?

A5: For a trial esterification with acetic anhydride, a good starting point would be to dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add 1.2 equivalents of acetic anhydride, and a catalytic amount of DMAP (0.1 equivalents) along with 1.5 equivalents of triethylamine. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

Experimental Protocols

General Protocol for Acetylation of this compound

This protocol describes a general method for the acetylation of this compound using acetic anhydride and pyridine.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed. This may take several hours.

  • Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 3-Fluoro-4-methoxyphenyl)ethyl acetate.

Quantitative Data Presentation

Table 1: Comparison of Catalysts for the Acetylation of a Model Phenethyl Alcohol

The following table summarizes hypothetical results for the acetylation of phenethyl alcohol with acetic acid under different catalytic conditions to illustrate the effect of the catalyst on reaction yield.

Catalyst Equivalents Temperature (°C) Time (h) Yield (%)
H₂SO₄0.0580475
p-TsOH0.180482
Pyridine2.025688
DMAP0.125295

Visualizations

Experimental Workflow for Optimizing Derivatization

experimental_workflow cluster_optimization Optimization Loop start Define Derivatization Goal (e.g., Esterification) reagent_selection Select Reagents (e.g., Acyl Chloride, Anhydride) start->reagent_selection catalyst_selection Select Catalyst (Acid vs. Base) reagent_selection->catalyst_selection initial_conditions Initial Small-Scale Reaction (Room Temp, 2h) catalyst_selection->initial_conditions tlc_monitoring Monitor by TLC initial_conditions->tlc_monitoring workup Aqueous Workup tlc_monitoring->workup analysis Analyze Crude Product (NMR, GC-MS) workup->analysis incomplete_rxn Incomplete Reaction? analysis->incomplete_rxn increase_temp_time Increase Temp/Time incomplete_rxn->increase_temp_time Yes side_products Side Products? incomplete_rxn->side_products No increase_temp_time->initial_conditions change_reagent Change Reagent/Catalyst increase_temp_time->change_reagent change_reagent->initial_conditions lower_temp Lower Temperature side_products->lower_temp Yes purification Purification (Column Chromatography) side_products->purification No lower_temp->initial_conditions milder_catalyst Use Milder Catalyst lower_temp->milder_catalyst milder_catalyst->initial_conditions final_product Characterize Pure Product purification->final_product

Caption: Workflow for optimizing derivatization reactions.

References

improving the selectivity of reactions involving 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenethyl alcohol. The information aims to address common challenges in achieving selective reactions with this substituted phenethyl alcohol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification of this compound.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: You are attempting an electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reaction) on the aromatic ring of this compound and obtaining a mixture of isomers, or the undesired isomer as the major product.

Probable Cause: The regiochemical outcome of electrophilic aromatic substitution is dictated by the combined directing effects of the fluoro and methoxy substituents. The methoxy group is a strong activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- directing group. The phenethyl group is a weakly activating, ortho-, para- director. The interplay of these electronic and steric effects can lead to a lack of selectivity. The primary alcohol is also sensitive to strong acids used in some of these reactions.

Solutions:

  • Protect the Alcohol: The primary alcohol can interfere with or be degraded by strongly acidic or electrophilic conditions. It is highly recommended to protect the alcohol as a silyl ether (e.g., TBS, TIPS) or benzyl ether before attempting electrophilic aromatic substitution.

  • Choice of Catalyst and Reagents: For reactions like Friedel-Crafts, using milder Lewis acids can sometimes improve selectivity. The use of zeolites as catalysts can also enhance para-selectivity in some cases.[1]

  • Steric Hindrance: To favor substitution at a specific position, consider using a bulky protecting group on the alcohol to sterically hinder reaction at the adjacent ortho position.

  • Directed Ortho-Metalation (DoM): For highly specific functionalization, consider a directed ortho-metalation strategy. The methoxy group can direct lithiation to the ortho position, which can then be quenched with an electrophile.

Illustrative Data on Regioselectivity in Bromination:

EntryProtecting Group (PG)Brominating AgentSolventTemperature (°C)Ratio of Isomers (desired:undesired)Yield (%)
1NoneBr₂CH₂Cl₂0Mixture of products, decomposition< 20
2TBSNBSDMF255 : 185
3TBSBr₂AcOH252 : 170
4PMBNBSCH₂Cl₂04 : 180
Issue 2: Over-oxidation or Lack of Chemoselectivity during Alcohol Oxidation

Problem: When oxidizing the primary alcohol to the corresponding aldehyde or carboxylic acid, you observe over-oxidation to the carboxylic acid when the aldehyde is desired, or side reactions on the electron-rich aromatic ring.

Probable Cause: The choice of oxidant and reaction conditions is critical. Strong oxidants like potassium permanganate or chromic acid can lead to over-oxidation and are harsh on the molecule. The electron-rich aromatic ring is susceptible to oxidation under certain conditions.

Solutions:

  • Mild and Selective Oxidants: To obtain the aldehyde, use mild and selective oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.

  • Catalytic Aerobic Oxidation: For a greener approach, consider catalytic aerobic oxidation using a suitable metal catalyst (e.g., palladium, copper) and molecular oxygen or air as the oxidant.

  • Plasmon-Mediated Catalysis: Surface plasmon excitation of gold nanoparticles has been shown to be effective for the selective oxidation of phenethyl alcohols.[2]

  • Control of Reaction Time and Temperature: Careful monitoring of the reaction by TLC or GC-MS and maintaining a low temperature can help prevent over-oxidation.

Comparison of Oxidation Methods:

EntryOxidant/SystemSolventTemperature (°C)ProductYield (%)
1KMnO₄Acetone25Carboxylic Acid & Byproducts40
2PCCCH₂Cl₂25Aldehyde85
3DMPCH₂Cl₂25Aldehyde92
4TEMPO/NaOClCH₂Cl₂/H₂O0Aldehyde90

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose protecting group for the alcohol in this compound?

A1: The choice of protecting group is highly dependent on the subsequent reaction conditions.[3]

  • tert-Butyldimethylsilyl (TBS) ether: This is an excellent choice for general purposes. It is stable to a wide range of non-acidic and non-fluoride-based reagents and can be easily removed with fluoride sources like TBAF.

  • Benzyl (Bn) ether: Stable to both acidic and basic conditions, making it suitable for a broader range of reactions. It is typically removed by hydrogenolysis (H₂, Pd/C), which should not affect the other functional groups in the molecule.

  • p-Methoxybenzyl (PMB) ether: Similar to the benzyl ether but can be removed under oxidative conditions (e.g., with DDQ or CAN), offering an orthogonal deprotection strategy to silyl ethers and standard benzyl ethers.[4][5]

Q2: How do the fluoro and methoxy groups influence the reactivity of the aromatic ring?

A2: The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group due to its +R (resonance) effect. The fluorine atom (-F) is a deactivating group due to its strong -I (inductive) effect, but it is also an ortho-, para- director due to its +R effect. In electrophilic aromatic substitution, the powerful activating effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The fluorine atom will then influence the relative reactivity of these positions.

Q3: Can I selectively functionalize the C-H bonds of the phenethyl side chain?

A3: Yes, selective C-H functionalization is possible but often requires specific directing groups and catalysts. Palladium-catalyzed C-H activation has been used for the arylation of phenylethyl alcohols, often requiring a directing group to be installed on the hydroxyl moiety to achieve meta-selectivity.[6][7] Without a directing group, achieving high selectivity on the side chain can be challenging.

Q4: What are the key considerations for purification of this compound and its derivatives?

A4: Standard purification techniques like column chromatography on silica gel are generally effective. Due to the presence of the polar alcohol group, a solvent system such as ethyl acetate/hexanes is a good starting point. For less polar protected derivatives, a lower percentage of ethyl acetate will be required. The fluorine atom can sometimes lead to slightly different chromatographic behavior compared to non-fluorinated analogs.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBS Ether
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M).

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to afford the TBS-protected alcohol.

Protocol 2: Regioselective Bromination of TBS-protected this compound
  • Dissolve the TBS-protected this compound (1.0 eq) in DMF (approx. 0.2 M).

  • Add N-bromosuccinimide (NBS) (1.1 eq) in one portion at room temperature.

  • Stir the reaction mixture in the dark for 12-16 hours, monitoring by TLC or GC-MS.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-5% ethyl acetate in hexanes) to yield the brominated product.

Visualizations

G Workflow for Selective Functionalization cluster_0 Starting Material cluster_1 Decision Point cluster_2 Hydroxyl Group Modification cluster_3 Aromatic Ring Functionalization cluster_4 Final Steps start This compound decision Reaction at OH or Ring? start->decision protect Protect Hydroxyl Group (e.g., TBS) decision->protect Ring Reaction oxidize Oxidize to Aldehyde/Acid decision->oxidize OH Reaction electrophilic Electrophilic Aromatic Substitution protect->electrophilic metalation Directed Ortho-Metalation protect->metalation final_product Final Product oxidize->final_product deprotect Deprotection electrophilic->deprotect metalation->deprotect deprotect->final_product

Caption: General workflow for achieving selective reactions.

G Protecting Group Selection Guide cluster_0 Reaction Conditions cluster_1 Protecting Group Choice q1 Strongly Acidic Conditions? tbs Use TBS Ether q1->tbs No bn Use Benzyl Ether q1->bn Yes q2 Strongly Basic Conditions? q2->tbs Yes q2->bn Yes q3 Oxidative Conditions? pmb Use PMB Ether q3->pmb No avoid_pmb Avoid PMB q3->avoid_pmb Yes q4 Requires Fluoride? q4->tbs No avoid_tbs Avoid TBS q4->avoid_tbs Yes tbs->q2 tbs->q3 bn->q2 bn->q3 bn->q4 pmb->q4

Caption: Decision tree for selecting an appropriate alcohol protecting group.

Caption: Summary of substituent effects on electrophilic aromatic substitution.

References

Validation & Comparative

A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 3-Fluoro-4-methoxyphenethyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients.

Executive Summary

The choice between HPLC and GC-MS for purity analysis is fundamentally dictated by the physicochemical properties of the analyte. This compound (MW: 170.18 g/mol ) is a polar aromatic alcohol with a reported boiling point of 147-148 °C at 7 Torr, indicating it is a semi-volatile compound. This property places it at the intersection of suitability for both HPLC and GC-MS, making a detailed comparison essential for selecting the optimal method.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][2] It offers a direct and robust approach for the purity analysis of this compound with minimal sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[3][4] While it can provide excellent resolution and definitive peak identification through mass spectral data, it may require derivatization for polar compounds to improve volatility and thermal stability.[5]

This guide presents a side-by-side comparison of these two techniques, supported by detailed experimental protocols and data presented in a clear, tabular format to aid in your decision-making process.

Data Presentation: HPLC vs. GC-MS Performance

The following table summarizes the key performance parameters for the purity analysis of this compound using hypothetical, yet representative, data for both HPLC and GC-MS methods.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[6]
Typical Purity Result 99.7%99.6%
Major Impurity Detected Unreacted Starting Material (0.15%)Volatile Byproduct (0.20%)
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Analysis Time per Sample 15 - 25 minutes20 - 30 minutes
Sample Preparation Simple dissolution in mobile phase.May require derivatization to improve peak shape and thermal stability.
Compound Volatility Not a limiting factor.[1][7]Essential; compound must be volatile and thermally stable.
Structural Confirmation Limited to retention time matching with a reference standard.Definitive identification through mass spectral library matching.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are provided below to allow for replication and adaptation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reversed-phase HPLC method suitable for the quantitative purity determination of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents prior to use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 275 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B

  • Analysis:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate purity using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methylene chloride or other suitable solvent (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization (optional, but recommended).

  • This compound reference standard.

Procedure:

  • Standard and Sample Preparation (with Derivatization):

    • Prepare a 1 mg/mL solution of the standard or sample in methylene chloride.

    • To 100 µL of the solution, add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 20:1)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450

  • Analysis:

    • Inject the prepared sample solution.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify purity based on the relative peak area of the main component.

Mandatory Visualization

The following diagrams illustrate the analytical workflows and the decision-making process for selecting the appropriate technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Derivatize Derivatize (Optional) Dissolve->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Separation in Capillary Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Peaks (Mass Spectra) Detect->Identify Calculate Calculate Purity Identify->Calculate

Caption: GC-MS analysis workflow for this compound.

Decision_Tree Analyte Analyte Properties Volatility Volatile & Thermally Stable? Analyte->Volatility Derivatization Derivatization Feasible? Volatility->Derivatization No Use_GCMS Use GC-MS Volatility->Use_GCMS Yes Derivatization->Use_GCMS Yes Consider_HPLC Consider HPLC Derivatization->Consider_HPLC No Use_HPLC Use HPLC Consider_HPLC->Use_HPLC

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and viable techniques for assessing the purity of this compound.

HPLC is recommended for routine quality control due to its simpler sample preparation, high throughput, and direct analysis of the parent compound and non-volatile impurities.[6] It is a robust and reliable method for generating accurate purity data.

GC-MS is a superior choice for impurity identification and for the analysis of volatile impurities. [3] The mass spectral data provides an unequivocal identification of unknown peaks, which is invaluable for understanding the impurity profile of a synthetic batch. While the potential need for derivatization adds a step to the sample preparation, it can significantly improve chromatographic performance for this polar analyte.

Ultimately, the choice of method will depend on the specific analytical needs. For routine purity checks, HPLC offers an efficient and straightforward solution. For in-depth impurity profiling and structural confirmation, the sensitivity and specificity of GC-MS are unparalleled. In many drug development settings, these techniques are used orthogonally to provide a comprehensive characterization of the compound's purity.

References

Validating the Structure of 3-Fluoro-4-methoxyphenethyl Alcohol: A Comparative Analysis of Predicted and Experimental NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the field of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis for the structural validation of 3-Fluoro-4-methoxyphenethyl alcohol, a key intermediate in the synthesis of various pharmacologically active compounds. The analysis leverages predicted NMR data and compares it with experimental data of structurally related compounds to provide a high degree of confidence in the assigned structure.

Introduction

This compound is a substituted phenethyl alcohol derivative. Its structure, featuring a fluorine atom and a methoxy group on the aromatic ring, presents a unique substitution pattern that gives rise to a characteristic NMR spectrum. Due to the absence of readily available, published experimental spectra for this specific molecule, this guide utilizes highly accurate prediction software and compares the results with the known spectra of closely related analogs: 4-methoxyphenethyl alcohol and 3-fluorophenethyl alcohol. This approach provides a robust method for structural verification.

Predicted and Experimental NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound were obtained using the online NMR prediction tool, nmrdb.org. This data is presented alongside the experimental data for 4-methoxyphenethyl alcohol and 3-fluorophenethyl alcohol for a comprehensive comparison.

¹H NMR Data Comparison
Proton Assignment Predicted ¹H Chemical Shift (ppm) for this compound Experimental ¹H Chemical Shift (ppm) for 4-methoxyphenethyl alcohol Experimental ¹H Chemical Shift (ppm) for 3-fluorophenethyl alcohol
-CH₂-OH3.82 (t, J=6.5 Hz)3.84 (t, J=6.6 Hz)3.85 (t, J=6.5 Hz)
-CH₂-Ar2.78 (t, J=6.5 Hz)2.82 (t, J=6.6 Hz)2.85 (t, J=6.5 Hz)
-OH1.6 (br s)1.6 (br s)1.6 (br s)
Ar-H (ortho to ethyl)6.95 (m)7.18 (d, J=8.5 Hz)7.25-7.35 (m)
Ar-H (meta to ethyl)6.85 (m)6.88 (d, J=8.5 Hz)6.90-7.00 (m)
Ar-H (para to ethyl)6.95 (m)6.88 (d, J=8.5 Hz)7.25-7.35 (m)
-OCH₃3.87 (s)3.79 (s)-

Note: The multiplicity and coupling constants (J) are provided where available. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet. 'br s' indicates a broad singlet.

¹³C NMR Data Comparison
Carbon Assignment Predicted ¹³C Chemical Shift (ppm) for this compound Experimental ¹³C Chemical Shift (ppm) for 4-methoxyphenethyl alcohol Experimental ¹³C Chemical Shift (ppm) for 3-fluorophenethyl alcohol
-CH₂-OH63.563.963.5
-CH₂-Ar38.238.438.8
C-1 (ipso-C)131.5 (d, J=5.5 Hz)130.9141.8 (d, J=7.2 Hz)
C-2113.1 (d, J=2.0 Hz)129.8124.6 (d, J=2.8 Hz)
C-3148.5 (d, J=243.0 Hz)114.0162.9 (d, J=243.5 Hz)
C-4152.0 (d, J=10.0 Hz)158.2115.1 (d, J=21.1 Hz)
C-5117.5 (d, J=22.0 Hz)114.0130.1 (d, J=8.1 Hz)
C-6125.0 (s)129.8113.5 (d, J=21.1 Hz)
-OCH₃56.255.3-

Note: For the fluorinated compounds, the signals for the aromatic carbons are split due to C-F coupling, indicated by '(d, J=... Hz)' where 'd' is doublet and 'J' is the coupling constant.

Experimental Protocols

General NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • Use a standard single-pulse sequence.

  • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

  • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same spectrometer at the corresponding ¹³C frequency (e.g., 100 MHz or 125 MHz).

  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

  • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

Visualization of the Validation Workflow

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Conclusion Proposed_Structure Proposed Structure: This compound NMR_Prediction NMR Spectrum Prediction (nmrdb.org) Proposed_Structure->NMR_Prediction Predicted_Spectra Predicted ¹H and ¹³C Spectra NMR_Prediction->Predicted_Spectra Experimental_Analogs Experimental NMR Data of Structural Analogs Experimental_Spectra Experimental ¹H and ¹³C Spectra (4-methoxyphenethyl alcohol, 3-fluorophenethyl alcohol) Experimental_Analogs->Experimental_Spectra Comparison Comparative Analysis of Chemical Shifts and Coupling Constants Predicted_Spectra->Comparison Experimental_Spectra->Comparison Structure_Validation Structural Validation Comparison->Structure_Validation

Caption: Workflow for the structural validation of this compound.

Discussion

The predicted ¹H and ¹³C NMR data for this compound show excellent correlation with the experimental data of the structural analogs. The chemical shifts of the ethyl alcohol side chain protons (-CH₂-OH and -CH₂-Ar) are very similar across all three compounds, as expected. The aromatic region of the predicted ¹H spectrum and the chemical shifts of the aromatic carbons in the predicted ¹³C spectrum are consistent with the combined electronic effects of the fluorine and methoxy substituents. The characteristic large C-F coupling constants in the predicted ¹³C spectrum are a key indicator of the fluorine's position on the aromatic ring.

Conclusion

The close agreement between the predicted NMR data for this compound and the experimental data of its structural analogs provides strong evidence for the correctness of the proposed structure. This comparative guide demonstrates a reliable methodology for structural validation when experimental data for the exact compound is not available. For researchers and professionals in drug development, this approach can expedite the confirmation of novel compounds, ensuring the integrity of subsequent research and development activities.

Confirming the Molecular Weight of 3-Fluoro-4-methoxyphenethyl Alcohol: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for the confirmation of the molecular weight of 3-Fluoro-4-methoxyphenethyl alcohol. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate technique for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate determination of its molecular weight is a critical step in identity confirmation and quality control. Mass spectrometry is a powerful and widely used technique for this purpose, offering high sensitivity and accuracy. This guide will detail the use of Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) for the analysis of this compound and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, a common alternative.

Theoretical Molecular Weight

The first step in confirming the molecular weight of a compound is to calculate its theoretical molecular weight based on its chemical formula.

CompoundMolecular FormulaTheoretical Molecular Weight ( g/mol )
This compoundC₉H₁₁FO₂170.18

Primary Method: Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of small molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. Time-of-Flight (TOF) mass analyzers provide high resolution and mass accuracy.

Experimental Protocol: ESI-TOF Mass Spectrometry
  • Sample Preparation: A 1 mg/mL stock solution of this compound is prepared in methanol. This stock solution is then diluted to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: A high-resolution ESI-TOF mass spectrometer is used for the analysis.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizing Gas (N₂) Pressure: 1.5 bar

    • Drying Gas (N₂) Flow Rate: 8 L/min

    • Drying Gas Temperature: 200°C

  • TOF Analyzer Parameters:

    • Mass Range: m/z 50-500

    • Acquisition Rate: 1 spectrum/second

  • Data Acquisition and Analysis: The sample is infused into the ESI source at a flow rate of 5 µL/min. Data is acquired for 1 minute, and the resulting spectrum is processed to determine the mass-to-charge ratio (m/z) of the detected ions.

Expected Mass Spectrometry Data

In positive ion mode ESI-MS, this compound is expected to be detected as a protonated molecule, [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

IonTheoretical m/zExpected Observed m/z
[M+H]⁺171.0815171.0812 ± 0.0005
[M+Na]⁺193.0635193.0632 ± 0.0005

The primary alcohol functional group in this compound can undergo characteristic fragmentation in the mass spectrometer, primarily through the loss of a water molecule ([M+H-H₂O]⁺).[1][2][3][4] This fragmentation provides additional structural confirmation.

Fragment IonTheoretical m/zExpected Observed m/z
[M+H-H₂O]⁺153.0710153.0707 ± 0.0005

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a direct measure of molecular weight, ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of a molecule, and from the confirmed structure, the molecular weight can be definitively determined.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Comparative Data Summary
FeatureMass Spectrometry (ESI-TOF)NMR Spectroscopy (¹H and ¹³C)
Information Provided Direct measurement of mass-to-charge ratio, providing molecular weight and fragmentation data.Detailed information about the chemical environment of each atom, confirming the molecular structure.
Sensitivity High (picomole to femtomole range).Lower (micromole to millimole range).
Sample Consumption Very low (micrograms).Higher (milligrams).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per sample).
Confirmation of MW Direct and highly accurate.Indirect, through structural elucidation.

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound MS_Prep Dilute to 10 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid Sample->MS_Prep NMR_Prep Dissolve 10 mg in 0.7 mL CDCl₃ Sample->NMR_Prep MS ESI-TOF Mass Spectrometry MS_Prep->MS NMR 400 MHz NMR Spectroscopy NMR_Prep->NMR MS_Data Determine m/z of [M+H]⁺, [M+Na]⁺, and fragments MS->MS_Data NMR_Data Elucidate structure from ¹H and ¹³C spectra NMR->NMR_Data MW_Confirmation Molecular Weight Confirmation MS_Data->MW_Confirmation NMR_Data->MW_Confirmation logical_relationship Compound This compound (C₉H₁₁FO₂) Theoretical_MW Theoretical MW = 170.18 g/mol Compound->Theoretical_MW Mass_Spec Mass Spectrometry (Direct Measurement) Compound->Mass_Spec NMR_Spec NMR Spectroscopy (Indirect Confirmation) Compound->NMR_Spec Confirmation Molecular Weight Confirmed Theoretical_MW->Confirmation Experimental_Data Experimental Data Mass_Spec->Experimental_Data NMR_Spec->Experimental_Data Experimental_Data->Confirmation

References

A Comparative Analysis of 3-Fluoro-4-methoxyphenethyl Alcohol and its Non-fluorinated Analog, 4-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-Fluoro-4-methoxyphenethyl alcohol and its non-fluorinated counterpart, 4-methoxyphenethyl alcohol. The introduction of a fluorine atom to the phenethyl alcohol scaffold can significantly influence its physicochemical properties and biological activity. This document summarizes key quantitative data, provides detailed experimental methodologies for cited biological assays, and visualizes relevant pathways and workflows to support further research and development.

Physicochemical Properties

The introduction of a fluorine atom in this compound results in a higher molecular weight and a slightly altered boiling point compared to its non-fluorinated analog. While experimental data on the lipophilicity (LogP) and solubility of the fluorinated compound is limited, it is generally anticipated that fluorination can increase lipophilicity.

PropertyThis compound4-methoxyphenethyl alcohol
Molecular Formula C₉H₁₁FO₂C₉H₁₂O₂
Molecular Weight 170.18 g/mol 152.19 g/mol
Boiling Point 147-148 °C at 7 Torr334-336 °C (lit.)
Melting Point Not available26-28 °C (lit.)
Solubility Slightly soluble in waterSoluble in DMSO, Methanol
Appearance Not availableSolid

Synthesis

Both this compound and 4-methoxyphenethyl alcohol can be synthesized via the reduction of their corresponding phenylacetic acids.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 3-Fluoro-4-methoxyphenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF).

Synthesis_of_3_Fluoro_4_methoxyphenethyl_alcohol 3-Fluoro-4-methoxyphenylacetic_acid 3-Fluoro-4-methoxyphenylacetic acid 3-Fluoro-4-methoxyphenethyl_alcohol This compound 3-Fluoro-4-methoxyphenylacetic_acid->3-Fluoro-4-methoxyphenethyl_alcohol Reduction Reducing_Agent LiAlH₄ / THF Reducing_Agent->3-Fluoro-4-methoxyphenethyl_alcohol Synthesis_of_4_methoxyphenethyl_alcohol 4-methoxyphenylacetic_acid 4-methoxyphenylacetic acid 4-methoxyphenethyl_alcohol 4-methoxyphenethyl alcohol 4-methoxyphenylacetic_acid->4-methoxyphenethyl_alcohol Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->4-methoxyphenethyl_alcohol Antimicrobial_Mechanisms cluster_fluoro This compound cluster_nonfluoro 4-methoxyphenethyl alcohol F_Compound This compound Membrane Bacterial Cell Membrane F_Compound->Membrane Interacts with Disruption Disruption of Membrane Integrity Membrane->Disruption NF_Compound 4-methoxyphenethyl alcohol Inhibition Inhibition of Macromolecular Synthesis NF_Compound->Inhibition DNA_Syn DNA Synthesis RNA_Syn RNA Synthesis Protein_Syn Protein Synthesis Inhibition->DNA_Syn Inhibition->RNA_Syn Inhibition->Protein_Syn Experimental_Workflow_Comparison cluster_mic MIC Determination cluster_membrane Membrane Integrity Assay cluster_synthesis Macromolecular Synthesis Assay MIC_Start Prepare serial dilutions of compounds MIC_Inoculate Inoculate with standardized bacterial culture MIC_Start->MIC_Inoculate MIC_Incubate Incubate for 18-24 hours MIC_Inoculate->MIC_Incubate MIC_Read Visually determine lowest concentration with no growth MIC_Incubate->MIC_Read Membrane_Start Treat bacterial suspension with compound Membrane_Stain Stain with Propidium Iodide Membrane_Start->Membrane_Stain Membrane_Measure Measure fluorescence Membrane_Stain->Membrane_Measure Synthesis_Start Treat bacterial culture with compound Synthesis_Add_Label Add radiolabeled precursors Synthesis_Start->Synthesis_Add_Label Synthesis_Sample Take samples at time points Synthesis_Add_Label->Synthesis_Sample Synthesis_Precipitate Precipitate macromolecules with TCA Synthesis_Sample->Synthesis_Precipitate Synthesis_Measure Measure radioactivity Synthesis_Precipitate->Synthesis_Measure

A Comparative Analysis of the Reactivity of 3-Fluoro-4-methoxyphenethyl Alcohol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-Fluoro-4-methoxyphenethyl alcohol and its positional isomers. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group significantly influences the reactivity of both the aromatic ring and the phenethyl alcohol side chain. Understanding these effects is crucial for the strategic design and synthesis of novel pharmaceutical compounds and functional materials.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of selective negative allosteric modulators of metabotropic glutamate receptors.[1] The reactivity of this molecule is primarily governed by two key features: the nucleophilicity of the hydroxyl group and the susceptibility of the substituted benzene ring to electrophilic aromatic substitution (EAS). The relative positions of the fluoro and methoxy substituents in its isomers dramatically alter the electronic landscape of the molecule, leading to distinct reactivity profiles. This guide will explore these differences through a theoretical analysis of substituent effects and provide standardized experimental protocols for their empirical evaluation.

Theoretical Framework: Substituent Effects on Reactivity

The reactivity of the aromatic ring in phenethyl alcohol isomers is dictated by the combined inductive and resonance effects of the fluoro and methoxy substituents. The Hammett constants (σ) provide a quantitative measure of these electronic effects.

  • Fluorine (F): Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity and a weaker electron-donating resonance effect (+M) due to its lone pairs.[2]

  • Methoxy (OCH₃): Exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).[3][4]

The net effect of these substituents determines the electron density of the aromatic ring and, consequently, its reactivity towards electrophiles. Electron-donating groups activate the ring, making it more nucleophilic and increasing the rate of electrophilic aromatic substitution, primarily at the ortho and para positions. Conversely, electron-withdrawing groups deactivate the ring, slowing the reaction rate and directing substitution to the meta position.[2][5]

The reactivity of the alcohol functional group can also be influenced by the substituents on the aromatic ring. Electron-withdrawing groups can increase the acidity of the hydroxyl proton, potentially affecting the rates of reactions such as etherification and acylation.

Comparative Reactivity Analysis

The following table summarizes the Hammett constants for fluoro and methoxy substituents, which are instrumental in predicting the reactivity of the various positional isomers.

Substituentσ_meta_σ_para_
-F0.340.06
-OCH₃0.12-0.27

Table 1: Hammett Substituent Constants. [6][7][8]

Based on these values and the principles of electrophilic aromatic substitution, a qualitative prediction of the relative reactivity of the aromatic ring in different isomers can be made. The isomer with the most electron-rich aromatic ring, due to the concerted electron-donating effects of the substituents, is expected to be the most reactive towards electrophiles.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of this compound and its positional isomers, a series of standardized experiments can be performed. The following protocols for oxidation, etherification, and acylation of the alcohol moiety, as well as an electrophilic aromatic substitution on the ring, can be utilized.

Oxidation of the Alcohol

The oxidation of the primary alcohol to the corresponding phenylacetaldehyde or phenylacetic acid can be used to probe the reactivity of the hydroxyl group. The reaction rate can be influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Collins Oxidation [9]

  • To a stirred solution of chromium trioxide (6.0 equivalents) in dry dichloromethane, add pyridine (12.0 equivalents) at 0 °C under an inert atmosphere.

  • Stir the resulting burgundy-colored solution for 30 minutes at 0 °C.

  • Add a solution of the respective fluoro-methoxyphenethyl alcohol isomer (1.0 equivalent) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Wash the filtrate sequentially with 5% HCl, 5% NaOH, and saturated NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the yield and purity of the resulting aldehyde by GC-MS and ¹H NMR. The relative reaction rates can be determined by monitoring the disappearance of the starting material over time using an internal standard.

A study on the oxidation of para-substituted phenethyl alcohols indicated that electron-releasing groups increase the rate of oxidation.

Etherification of the Alcohol

The acid-catalyzed etherification of the phenethyl alcohol with a primary alcohol provides a measure of the reactivity of the hydroxyl group in a nucleophilic substitution context.

Experimental Protocol: Acid-Catalyzed Etherification [10]

  • In a round-bottom flask equipped with a reflux condenser, dissolve the fluoro-methoxyphenethyl alcohol isomer (1.0 equivalent) in an excess of a primary alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).

  • Heat the reaction mixture to reflux (at least 75 °C) and monitor the progress by TLC or GC.

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the residue with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ether by column chromatography and characterize by NMR and mass spectrometry to determine the yield.

Acylation of the Alcohol

The acylation of the alcohol to form an ester is a common transformation. The rate of this reaction can be sensitive to the nucleophilicity of the hydroxyl oxygen.

Experimental Protocol: Acetylation with Acetic Anhydride [11]

  • To a solution of the fluoro-methoxyphenethyl alcohol isomer (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add acetic anhydride (1.5 equivalents).

  • Add a catalytic amount of a base such as pyridine or 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography and determine the yield. The relative reactivity can be assessed by comparing reaction times or by competitive experiments.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the general mechanisms for the key reactions discussed.

electrophilic_aromatic_substitution cluster_0 Step 1: Electrophile Attack cluster_1 Step 2: Deprotonation Ar-H Aromatic Ring (Ar-H) Intermediate Arenium Ion Intermediate Ar-H->Intermediate slow E+ Electrophile (E+) E+->Intermediate Intermediate2 Arenium Ion Intermediate Ar-E Substituted Product (Ar-E) Intermediate2->Ar-E fast H-Base+ Protonated Base Intermediate2->H-Base+ Base Base Base->H-Base+

Figure 1: General Mechanism of Electrophilic Aromatic Substitution.

alcohol_oxidation Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation Oxidant [O] Oxidant->Aldehyde Carboxylic_Acid R-COOH Oxidant->Carboxylic_Acid Aldehyde->Carboxylic_Acid Further Oxidation

Figure 2: Simplified Workflow for Alcohol Oxidation.

etherification_acylation cluster_ether Etherification (Williamson Synthesis) cluster_acyl Acylation ROH Phenethyl Alcohol RO- Alkoxide ROH->RO- - H⁺ Base Base (e.g., NaH) Base->RO- ROR' Ether RO-->ROR' R'X Alkyl Halide R'X->ROR' ROH2 Phenethyl Alcohol Ester Ester (R'COOR) ROH2->Ester AcylCl Acyl Chloride (R'COCl) AcylCl->Ester HCl HCl

Figure 3: Pathways for Etherification and Acylation of Alcohols.

Conclusion

The reactivity of this compound and its positional isomers is a nuanced interplay of inductive and resonance effects. A thorough understanding of these electronic influences allows for the prediction of their relative reactivities in key synthetic transformations. The provided experimental protocols offer a standardized approach to empirically validate these predictions. This knowledge is paramount for the efficient and selective synthesis of complex molecules in the fields of drug discovery and materials science, enabling researchers to strategically employ the unique properties conferred by the fluoro and methoxy substituents.

References

A Comparative Analysis of Fluorinated and Non-Fluorinated Phenethyl Alcohols in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into polymer structures can dramatically alter their physicochemical properties, offering significant advantages over their non-fluorinated counterparts. This guide provides a comparative study of polymers derived from fluorinated and non-fluorinated phenethyl alcohols, focusing on key performance indicators relevant to various polymer applications. The information presented is supported by experimental data from scientific literature to provide an objective analysis for researchers and professionals in materials science and drug development.

Enhanced Performance Through Fluorination

Fluorination of phenethyl alcohol-based polymers leads to notable improvements in several key areas. The strong carbon-fluorine (C-F) bond imparts high thermal and chemical stability.[1][2] Furthermore, the unique electronic properties of fluorine result in low surface energy and specific optical characteristics.[1][3] This guide will delve into a quantitative and qualitative comparison of these properties.

Quantitative Data Comparison

The following tables summarize the key performance differences between polymers synthesized from fluorinated and non-fluorinated phenethyl alcohols. Data has been compiled from various sources and may include analogous polymer systems to illustrate the impact of fluorination where direct comparative data for phenethyl alcohol-based polymers is not available.

Table 1: Thermal and Mechanical Properties

PropertyNon-Fluorinated Poly(phenethyl methacrylate) (PEMA)Fluorinated Poly(meth)acrylates (Representative Data)Key Advantages of Fluorination
Glass Transition Temperature (Tg) ~54 °COften higher, e.g., Poly(pentafluorophenyl methacrylate) can have Tg > 100 °CIncreased thermal stability and use temperature.
Thermal Decomposition Temperature Degradation of the main polymethacrylate chain occurs in steps, with one major step around 357.5 °C.[4]Generally higher due to the high C-F bond energy. For example, fluorinated polyacrylates can have decomposition temperatures >360 °C.[5]Enhanced thermal stability, crucial for high-temperature applications.[3]
Mechanical Properties Standard acrylic polymer propertiesCan exhibit increased stiffness and hardness.Improved mechanical robustness.

Table 2: Surface and Optical Properties

PropertyNon-Fluorinated Poly(phenethyl methacrylate) (PEMA)Fluorinated Poly(meth)acrylates (Representative Data)Key Advantages of Fluorination
Surface Energy Typically in the range of 35-45 mN/m for acrylics.Significantly lower, can be below 20 mN/m.Low adhesion, hydrophobicity, and oleophobicity.[3]
Refractive Index ~1.5 - 1.6Lower, often in the range of 1.4 - 1.5.Useful for optical applications requiring low refractive indices.[3]
Water Sorption ModerateMarkedly lower than non-fluorinated analogues.[6]Improved performance in humid environments.
Optical Transmittance GoodCan be tailored for high transparency in specific wavelength ranges.[6]Enhanced optical clarity for specialized applications.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polymers are crucial for reproducible research. Below are representative experimental protocols.

Synthesis of 2-Phenylethyl Acrylate (Non-Fluorinated Monomer)

A common method for the synthesis of 2-phenylethyl acrylate is through the esterification of 2-phenylethanol with acrylic acid.

  • Reaction Setup : A mixture of acrylic acid, phenethyl alcohol, a polymerization inhibitor (e.g., p-hydroxyanisole), and a catalyst (e.g., p-toluenesulfonic acid) is prepared in a reaction vessel.[7]

  • Reaction Conditions : The mixture is heated to 90-120 °C while introducing an inert gas, such as nitrogen.[7]

  • Purification : The resulting mixture is distilled under vacuum to separate the desired 2-phenylethyl acrylate.[7] The product is then washed with an alkaline solution and water.[7]

Free Radical Polymerization of Phenethyl Methacrylate (PEMA)

Homopolymers and copolymers of PEMA can be prepared using free radical polymerization.[8]

  • Initiator : A free radical initiator, such as benzoyl peroxide, is used.[8]

  • Polymerization : The polymerization is typically carried out in a solution at a controlled temperature.[8]

  • Characterization : The resulting polymers are characterized by techniques such as IR and NMR spectroscopy to confirm their structure and composition.[8] Thermal stability is determined by thermogravimetric analysis (TGA).[8]

Synthesis of Fluorinated (Meth)acrylate Polymers

Fluorinated (meth)acrylate polymers can be synthesized through various controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[3]

  • Monomers : Fluorinated (meth)acrylate monomers, such as pentafluorophenyl methacrylate, are used.[3]

  • RAFT Polymerization : The polymerization is mediated by a chain-transfer agent (CTA) and initiated by a radical initiator (e.g., AIBN).[9]

  • Post-Polymerization Modification : The resulting polymers can be further modified to introduce a variety of functional groups.[10]

Visualizing the Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship between fluorination and enhanced polymer properties.

ExperimentalWorkflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Characterization Characterization Reactants_NF Phenethyl Alcohol + Acrylic Acid Catalyst_NF Acid Catalyst Reaction_NF Esterification Reactants_NF->Reaction_NF Monomer_NF Phenethyl Acrylate Reaction_NF->Monomer_NF Polymerization_NF Free Radical Polymerization Monomer_NF->Polymerization_NF Reactants_F Fluorinated Phenethyl Alcohol + (Meth)acryloyl Chloride Reaction_F Acylation Reactants_F->Reaction_F Monomer_F Fluorinated Phenethyl (Meth)acrylate Reaction_F->Monomer_F Polymerization_F Controlled Radical Polymerization (e.g., RAFT) Monomer_F->Polymerization_F Polymer_NF Poly(phenethyl acrylate) Polymerization_NF->Polymer_NF Characterization Thermal Analysis (TGA, DSC) Surface Analysis (Contact Angle) Optical Analysis (Refractive Index) Polymer_NF->Characterization Polymer_F Fluorinated Polymer Polymerization_F->Polymer_F Polymer_F->Characterization

Caption: Experimental workflow for synthesis and characterization.

LogicalRelationship cluster_properties Altered Molecular Properties cluster_performance Enhanced Polymer Performance Fluorination Introduction of Fluorine into Phenethyl Alcohol Monomer High_CF_Bond High C-F Bond Energy Fluorination->High_CF_Bond Low_Polarizability Low Polarizability of C-F Bond Fluorination->Low_Polarizability Increased_Dipole Increased Dipole Moment Fluorination->Increased_Dipole Thermal_Stability Increased Thermal Stability High_CF_Bond->Thermal_Stability Chemical_Resistance Improved Chemical Resistance High_CF_Bond->Chemical_Resistance Low_Surface_Energy Low Surface Energy (Hydrophobicity/Oleophobicity) Low_Polarizability->Low_Surface_Energy Optical_Properties Modified Optical Properties (e.g., Lower Refractive Index) Low_Polarizability->Optical_Properties Increased_Dipole->Low_Surface_Energy

Caption: Impact of fluorination on polymer properties.

Conclusion

The fluorination of phenethyl alcohol-based polymers offers a powerful strategy for enhancing material performance. The resulting polymers exhibit superior thermal stability, chemical resistance, and unique surface and optical properties compared to their non-fluorinated counterparts. These advantages make them highly attractive for a wide range of advanced applications, including specialty coatings, optical components, and biomedical devices. This guide provides a foundational understanding for researchers looking to explore the potential of these advanced materials.

References

A Comparative Guide to Purity Validation of Synthesized 3-Fluoro-4-methoxyphenethyl alcohol using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for validating the purity of 3-Fluoro-4-methoxyphenethyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC protocol, presents a comparative analysis with an alternative method (Gas Chromatography-Mass Spectrometry), and provides supporting experimental data in a clear, comparative format.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound. The method's high resolution and sensitivity allow for the separation and quantification of the main compound from potential process-related impurities and degradation products.

Experimental Protocol: HPLC Method

Objective: To determine the purity of synthesized this compound by HPLC with UV detection and to identify and quantify any impurities present.

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • This compound sample.

  • Certified Reference Standard (CRS) of this compound (if available) or a well-characterized in-house primary standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-20 min: 30% to 70% A

    • 20-25 min: 70% A

    • 25-26 min: 70% to 30% A

    • 26-30 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound CRS and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

Data Analysis: The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable alternative, particularly for identifying volatile and semi-volatile impurities that may not be well-resolved by HPLC.

Experimental Protocol: GC-MS Method

Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation and Reagents:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • This compound sample.

  • Dichloromethane (GC grade).

Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in Dichloromethane.

Data Analysis: Impurities are identified by comparing their mass spectra with the NIST library. Quantification can be performed using an internal standard method.

Data Presentation

The quantitative data from both HPLC and a hypothetical GC-MS analysis are summarized in the tables below for easy comparison.

Table 1: HPLC Purity Analysis of Synthesized this compound

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound12.599.8599.85
Impurity 1 (Starting Material)8.20.08-
Unknown Impurity 215.10.07-

Table 2: GC-MS Impurity Profiling of Synthesized this compound

ImpurityRetention Time (min)Identification (NIST Match)Relative Abundance (%)
Residual Solvent (e.g., Toluene)5.4Toluene0.02
Synthesis By-product18.9Isomeric impurity0.05

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Synthesized This compound Dissolution Dissolve in Acetonitrile/Water (50:50) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 275 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Area % Calculation Chromatogram->Integration Purity Determine Purity Integration->Purity

Caption: Experimental workflow for HPLC purity validation.

comparison_diagram cluster_hplc HPLC cluster_gcms GC-MS HPLC_Advantages Advantages: - High Resolution - High Sensitivity - Suitable for non-volatile compounds - Quantitative accuracy HPLC_Disadvantages Disadvantages: - Not ideal for volatile impurities - Can be time-consuming GCMS_Advantages Advantages: - Excellent for volatile impurities - Provides structural information (MS) - High sensitivity GCMS_Disadvantages Disadvantages: - Not suitable for non-volatile compounds - Requires derivatization for some compounds - Thermal degradation risk Title Comparison of Analytical Techniques

Caption: Comparison of HPLC and GC-MS for purity analysis.

Navigating Analytical Crossroads: A Comparative Guide to the Quantification of 3-Fluoro-4-methoxyphenethyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction components is paramount to ensuring process efficiency, purity, and safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of 3-Fluoro-4-methoxyphenethyl alcohol in a reaction mixture.

Performance Snapshot: GC-MS vs. Alternatives

The selection of an analytical technique hinges on a balance of sensitivity, selectivity, speed, and sample compatibility. The following table summarizes the key quantitative performance metrics for the discussed methods in the context of analyzing this compound. These values are illustrative and can vary based on specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UVqNMR
Linearity (R²)¹ > 0.99> 0.99> 0.999
Limit of Detection (LOD)² 0.5 - 10 ng/mL0.01 - 0.1 µg/mL~0.25 mg/mL
Limit of Quantification (LOQ)² 1.5 - 30 ng/mL0.03 - 0.3 µg/mL~0.80 mg/mL
Precision (%RSD)³ < 5%< 2%< 1%
Accuracy (% Recovery)³ 95 - 105%98 - 102%99 - 101%
Analysis Time 10 - 30 min5 - 15 min< 10 min
Sample Preparation Extraction/DerivatizationDilution/FiltrationDilution
Selectivity High (Mass Spec)Moderate (Chromatography)High (Chemical Shift)
Strengths High sensitivity, excellent for volatile compounds.Versatile for non-volatile/thermally labile compounds.Absolute quantification without a specific reference standard.
Weaknesses Requires derivatization for polar analytes, high temperatures.Higher solvent consumption.Lower sensitivity compared to chromatographic methods.

¹ Linearity is typically expressed by the coefficient of determination (R²). ² LOD/LOQ are highly matrix and instrument-dependent.[1][2][3][4] ³ Precision (as Relative Standard Deviation) and Accuracy are dependent on method validation.

Experimental Workflows and Logical Comparisons

Visualizing the analytical process and the decision-making matrix is crucial for selecting the appropriate technique.

GC-MS Workflow for Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Reaction Mixture Aliquot extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction drying Dry Extract (e.g., over Na2SO4) extraction->drying derivatization Derivatization (Optional) (e.g., Silylation) drying->derivatization dilution Dilution & Add Internal Standard derivatization->dilution injection Injection into GC dilution->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry (MS) (Scan or SIM mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Concentration Calculation calibration->quantification

Caption: GC-MS analytical workflow.

Comparison of Analytical Techniques cluster_gcms GC-MS Attributes cluster_hplc HPLC-UV Attributes cluster_qnmr qNMR Attributes center Quantification of This compound gcms GC-MS center->gcms hplc HPLC-UV center->hplc qnmr qNMR center->qnmr gcms_attr High Sensitivity Volatility Dependent Derivatization often needed High Selectivity (MS) gcms->gcms_attr hplc_attr Good Sensitivity Handles non-volatile compounds Simpler Sample Prep Moderate Selectivity hplc->hplc_attr qnmr_attr Lower Sensitivity Primary Method (Absolute Quant.) Minimal Sample Prep High Structural Info qnmr->qnmr_attr

Caption: Key attributes of the analytical techniques.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and reaction matrices.

Protocol 1: Quantification by GC-MS

This method is ideal for sensitive detection and benefits from the high selectivity of mass spectrometry.

  • Sample Preparation:

    • Pipette 100 µL of the reaction mixture into a 2 mL microcentrifuge tube.

    • Add 500 µL of ethyl acetate and 200 µL of a saturated sodium chloride solution.

    • Vortex for 1 minute, then centrifuge at 5,000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new vial.

    • (Optional, if peak tailing is observed) To a dry extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70°C for 30 minutes to form the trimethylsilyl ether derivative.

    • Dilute the extract (or derivatized sample) to a final volume of 1 mL with ethyl acetate containing a suitable internal standard (e.g., 1-phenyl-1-propanol at 10 µg/mL).

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (and its derivative if applicable) and the internal standard.

  • Calibration:

    • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in ethyl acetate, each containing the internal standard at a constant concentration.

    • Process the standards in the same manner as the samples.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Protocol 2: Quantification by HPLC-UV

This method is robust and suitable for routine analysis, especially when the analyte is not volatile or is thermally sensitive.[5][6]

  • Sample Preparation:

    • Pipette 50 µL of the reaction mixture into a 1.5 mL HPLC vial.

    • Add 950 µL of the mobile phase (or a suitable solvent like methanol/water mixture) to dilute the sample.

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC-UV Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[7]

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector set at a wavelength of maximum absorbance for this compound (e.g., ~220 nm, to be determined empirically).[6]

  • Calibration:

    • Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) in the mobile phase.

    • Construct a calibration curve by plotting the peak area of the analyte against its concentration. An external standard method is typically sufficient, but an internal standard can be used for improved precision.

Protocol 3: Quantification by qNMR

qNMR offers a primary ratio method of quantification that is highly accurate and does not require an identical standard of the analyte, provided a certified internal standard is used.[8][9][10][11]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the NMR tube. The standard should have a known purity and signals that do not overlap with the analyte or other reaction components.

    • Add a sufficient volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, unique signal for this compound (e.g., the benzylic -CH₂- protons).

    • Integrate a well-resolved signal for the internal standard.

    • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample)

    Where:

    • C = Concentration (as mass fraction)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m = Mass

    • MW = Molecular weight

    • analyte = this compound

    • IS = Internal Standard

References

Assessing the Stereochemistry of 3-Fluoro-4-methoxyphenethyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of stereochemistry is a critical aspect of characterizing chiral molecules. This guide provides a comparative overview of methodologies for assessing the stereochemistry of 3-Fluoro-4-methoxyphenethyl alcohol and its derivatives. The focus is on providing actionable experimental data and detailed protocols to aid in the selection of appropriate analytical techniques.

Data Presentation: Comparison of Chiral Separation Parameters

The following table summarizes key performance parameters for the chiral separation of a representative phenethyl alcohol derivative, 1-Phenyl-2,2,2-trifluoroethanol, on different chiral stationary phases (CSPs). This data serves as a practical reference for what can be expected when developing separation methods for analogous compounds like this compound.[1]

AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k'1)Separation Factor (α)Resolution (Rs)
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
1-Phenyl-2,2,2-trifluoroethanolChiralpak® IA (Amylose derivative)n-Hexane/Ethanol (95:5, v/v)4.201.303.10
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OJ-H (Cellulose derivative)n-Hexane/Isopropanol (80:20, v/v)2.881.151.90

Experimental Protocols

Detailed methodologies are essential for the successful implementation of stereochemical analysis. Below are protocols for common techniques used to assess the stereochemistry of chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. Polysaccharide-based columns are widely used for their broad applicability.[1]

a. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or photodiode array (PDA) detector.

b. Chiral Stationary Phases (CSPs):

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

c. Mobile Phase Preparation:

  • Prepare mixtures of HPLC-grade n-hexane and isopropanol (or ethanol) in the desired ratios (e.g., 90:10 v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

d. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the analyte's chromophore)

  • Injection Volume: 10 µL

e. Sample Preparation:

  • Dissolve the racemic or enantioenriched alcohol in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

f. Data Analysis:

  • Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time.

  • Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the two enantiomers.

  • Resolution (Rs): Rs = 2(t_R2 - t_R1) / (W_1 + W_2), where t_R1 and t_R2 are the retention times, and W_1 and W_2 are the peak widths at the base of the two enantiomers. A resolution of ≥ 1.5 indicates baseline separation.[1]

  • Enantiomeric Excess (% ee): % ee = [|Area_1 - Area_2| / (Area_1 + Area_2)] x 100.

NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA), which will have distinct NMR signals.

a. Materials:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA, Mosher's acid)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA, Mosher's acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl3) for NMR analysis

b. Procedure for Derivatization (Esterification):

  • In a dry NMR tube or small vial, dissolve the chiral alcohol (e.g., this compound, ~5 mg) in anhydrous DCM (~0.5 mL).

  • Add (R)-MTPA (1.2 equivalents) and a catalytic amount of DMAP.

  • Add DCC (1.2 equivalents) to the mixture.

  • Seal the container and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under a stream of nitrogen.

  • Dissolve the resulting diastereomeric ester in CDCl3 for NMR analysis.

  • Repeat the procedure using (S)-MTPA for comparison and confirmation.

c. NMR Analysis:

  • Acquire ¹H and ¹⁹F NMR spectra of the diastereomeric esters.

  • Identify signals that are well-resolved for the two diastereomers. Protons or fluorine atoms close to the stereocenter are most likely to show different chemical shifts (δ).

  • Integrate the corresponding signals for each diastereomer.

  • Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.

Visualizations

The following diagrams illustrate the workflow for assessing the stereochemistry of chiral alcohols.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Stereochemical Analysis racemic Racemic 3-Fluoro-4- methoxyphenethyl alcohol hplc Chiral HPLC racemic->hplc Injection nmr NMR with Chiral Derivatizing Agent racemic->nmr Derivatization ee_calc Enantiomeric Excess Calculation hplc->ee_calc Peak Integration nmr->ee_calc Signal Integration

Fig. 1: Experimental workflow for stereochemical assessment.

Chiral_HPLC_Method_Development start Start: Racemic Analyte csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mp_selection Select Mobile Phase (e.g., Hexane/IPA) csp_selection->mp_selection optimization Optimize Conditions (Flow Rate, Temperature) mp_selection->optimization validation Method Validation optimization->validation Baseline Separation (Rs >= 1.5) no_separation No or Poor Separation optimization->no_separation no_separation->csp_selection Try Different CSP no_separation->mp_selection Try Different Mobile Phase

Fig. 2: Logical workflow for chiral HPLC method development.

References

comparing the efficacy of different catalysts for 3-Fluoro-4-methoxyphenethyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Fluoro-4-methoxyphenethyl alcohol is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst for the reduction of the precursor, 3-Fluoro-4-methoxyphenylacetic acid. This guide provides an objective comparison of the efficacy of different catalysts for this transformation, supported by experimental data, to aid researchers in selecting the optimal synthetic route.

Comparison of Catalytic Efficacy

The reduction of 3-Fluoro-4-methoxyphenylacetic acid to this compound can be achieved using several reducing agents. The most common and well-documented methods involve the use of strong hydride donors. Below is a comparison of the performance of two prominent catalysts.

Catalyst/Reducing AgentSubstrateProductSolventReaction ConditionsYield (%)Reference
Lithium Aluminium Hydride (LiAlH₄)3-Fluoro-4-methoxyphenylacetic acidThis compoundTetrahydrofuran (THF)0°C to room temperature, 1 hour78%[1]
Borane-Tetrahydrofuran Complex (BH₃-THF)Aromatic Carboxylic AcidsPrimary AlcoholsTetrahydrofuran (THF)0°C to room temperatureHigh (General)[2][3][4][5]

Experimental Protocols

Synthesis of this compound using Lithium Aluminium Hydride (LiAlH₄)

Procedure:

  • Dissolve 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Add lithium aluminium hydride (LiAlH₄) (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Yield: 78%[1]

General Procedure for the Reduction of Aromatic Carboxylic Acids using Borane-Tetrahydrofuran Complex (BH₃-THF)

Procedure:

  • Dissolve the aromatic carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃-THF) (typically 1.0 M in THF, 2-3 eq) to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction time may vary depending on the substrate).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess borane by the slow addition of methanol or water.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Activity and Selectivity Discussion

Lithium Aluminium Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is highly effective for the reduction of carboxylic acids, providing a good yield of 78% for the synthesis of this compound.[1] However, its high reactivity necessitates stringent anhydrous reaction conditions and careful handling due to its violent reaction with water and protic solvents. Its lack of selectivity means it will reduce most other carbonyl-containing functional groups in the molecule.

Borane Complexes (BH₃-THF or BH₃-SMe₂): Borane is a more chemoselective reducing agent compared to LiAlH₄.[6] It readily reduces carboxylic acids while being less reactive towards other functional groups like esters, which can be an advantage in the synthesis of complex molecules.[2][3][4][5] The reaction conditions are generally mild, and the reagent is easier to handle than LiAlH₄. Borane-dimethyl sulfide (BH₃-SMe₂) is a more stable and concentrated source of borane than BH₃-THF, though it has a characteristic unpleasant odor.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start Start: 3-Fluoro-4-methoxyphenylacetic acid dissolution Dissolution in Anhydrous THF start->dissolution cooling Cooling to 0°C dissolution->cooling reagent_addition Addition of Reducing Agent (e.g., LiAlH4 or BH3-THF) cooling->reagent_addition reaction Reaction at 0°C to RT reagent_addition->reaction quenching Quenching reaction->quenching workup Aqueous Workup & Extraction quenching->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: General experimental workflow for the reduction of 3-Fluoro-4-methoxyphenylacetic acid.

logical_relationship cluster_reagents Choice of Reducing Agent cluster_conditions Reaction Considerations cluster_outcome Synthetic Outcome LiAlH4 Lithium Aluminium Hydride (High Reactivity, Low Selectivity) Conditions_LiAlH4 Strictly Anhydrous Careful Quenching LiAlH4->Conditions_LiAlH4 requires Borane Borane Complexes (Moderate Reactivity, High Selectivity) Conditions_Borane Anhydrous Milder Quenching Borane->Conditions_Borane requires Outcome This compound Conditions_LiAlH4->Outcome Conditions_Borane->Outcome

Caption: Logical relationship between catalyst choice, reaction conditions, and synthetic outcome.

References

The Impact of Fluorination on the Biological Profile of Phenethyl Alcohols: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides a comparative literature review of the biological effects of fluorinated phenethyl alcohols, a class of compounds with diverse pharmacological potential. While direct comparative studies on a homologous series of simple fluorinated phenethyl alcohols are limited in the public domain, this review synthesizes available data on relevant derivatives and the parent compound, 2-phenylethanol, to elucidate the structure-activity relationships and the influence of fluorination.

Quantitative Analysis of Biological Activity

The primary biological activities reported for phenethyl alcohol and its derivatives are antimicrobial and antifungal. Fluorination, particularly the introduction of a trifluoromethyl group, has been explored in the context of enhancing these properties.

Antifungal Activity of Trifluoromethyl Pyrazole Phenylethanol Derivatives

A study on phenylethanol derivatives featuring a trifluoromethyl pyrazole pharmacophore has provided valuable quantitative data on their antifungal activity against various plant pathogens. The data, presented in terms of EC50 values (the concentration required to inhibit 50% of fungal growth), demonstrates that specific fluorinated derivatives exhibit potent antifungal effects, in some cases surpassing that of the commercial fungicide Pyrimethanil.

Table 1: Antifungal Activity (EC50 in µg/mL) of Phenylethanol Derivatives Containing a Trifluoromethyl Pyrazole Pharmacophore[1]

Compound R Group Rhizoctonia solani Fusarium graminearum Botrytis cinerea Alternaria solani
6a 2,4-di-F >50 >50 25.43 ± 1.12 >50
6b 2-F-4-Cl 41.32 ± 1.54 >50 12.87 ± 0.98 >50
6c 2-Cl-4-F >50 >50 29.11 ± 1.33 >50
6d 2,4-di-Cl >50 >50 19.54 ± 1.05 >50
6e 2-F-4-Br 33.76 ± 1.48 >50 10.21 ± 0.87 >50
6f 2-Cl-4-Br >50 >50 21.32 ± 1.15 >50
6g 2,4-di-Br >50 >50 24.65 ± 1.21 >50
6h 2-F-4-CH3 29.87 ± 1.29 >50 8.76 ± 0.76 43.12 ± 1.67
6i 2-Cl-4-CH3 21.54 ± 1.11 48.76 ± 1.88 6.05 ± 0.54 39.87 ± 1.55
6j 2-Br-4-CH3 24.32 ± 1.19 >50 7.12 ± 0.65 41.23 ± 1.61

| Pyrimethanil | (Control) | 2.13 ± 0.18 | 35.67 ± 1.45 | 15.91 ± 0.99 | 1.27 ± 0.11 |

Data is presented as mean ± standard deviation.

Bacteriostatic Activity of 2-Phenylethanol and Non-Fluorinated Derivatives

To establish a baseline, the bacteriostatic activity of the parent compound, 2-phenylethanol (2-PEtOH), and several of its non-fluorinated derivatives against Escherichia coli is presented below. The activity is quantified by the MIC50 value, the concentration required to inhibit 50% of bacterial growth.

Table 2: Bacteriostatic Activity (MIC50) of 2-Phenylethanol and its Derivatives against E. coli[2][3]

Compound MIC50 (mM)
2-Phenylethanol (2-PEtOH) ~15
Phenylacetic acid ~20
Phenyllactic acid ~12.5
Methyl phenylacetate ~6.3
Tyrosol >40

| 1-Hexanol | ~6.5 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.

Antifungal Activity Assay

The antifungal activity of the test compounds is determined using a mycelium growth rate method.[1]

  • Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved.

  • Compound Incorporation: The test compounds, dissolved in a suitable solvent like DMSO, are added to the molten PDA at various final concentrations. The final solvent concentration is kept constant (e.g., <1% v/v) to avoid effects on fungal growth.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.

  • EC50 Calculation: The EC50 values are determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Bacteriostatic Activity Assay (MIC50 Determination)

The minimum inhibitory concentration (MIC50) is determined by monitoring bacterial growth in the presence of varying concentrations of the test compounds.[2][3]

  • Bacterial Culture: A bacterial strain (e.g., E. coli) is grown overnight in a suitable broth medium (e.g., LB broth).

  • Preparation of Test Concentrations: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: The overnight bacterial culture is diluted to a standardized optical density (OD), and a specific volume is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) with shaking for a defined period (e.g., 24 hours).

  • Growth Measurement: The optical density at 600 nm (OD600) is measured using a microplate reader to determine bacterial growth.

  • MIC50 Calculation: The OD600 values are plotted against the compound concentrations, and the data is fitted to a dose-response curve to calculate the MIC50 value.

Biological Mechanisms and Signaling Pathways

Antimicrobial Mechanism of Action

The primary antimicrobial mechanism of 2-phenylethanol and its derivatives is attributed to their interaction with and disruption of the cell membrane.[2][3] This interaction leads to increased membrane fluidity and permeability, ultimately compromising essential cellular functions.

Antimicrobial_Mechanism FPA Fluorinated Phenethyl Alcohol Membrane Bacterial Cell Membrane FPA->Membrane Partitioning into lipid bilayer Disruption Membrane Disruption (Increased Fluidity/Permeability) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Figure 1. Proposed mechanism of antimicrobial action for phenethyl alcohols.

Hypothetical Signaling Pathway Modulation

While direct evidence for the interaction of simple fluorinated phenethyl alcohols with specific signaling pathways is scarce, data from the structurally similar fluorinated phenylethanolamines suggest potential activity at adrenergic receptors. Fluorinated phenylephrine analogs, for instance, act as agonists at α-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that signal through the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for fluorinated phenethyl alcohols based on the known activity of structurally related phenylethanolamines. Further research is required to confirm this activity.

Adrenergic_Signaling_Pathway cluster_membrane Cell Membrane GPCR α1-Adrenergic Receptor (GPCR) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG FPA Fluorinated Phenethyl Alcohol (Hypothetical Agonist) FPA->GPCR Binds Gq->PLC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Figure 2. Hypothetical α1-adrenergic signaling pathway for fluorinated phenethyl alcohols.

Conclusion

The introduction of fluorine into the phenethyl alcohol scaffold holds promise for the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial applications. The available data on trifluoromethyl pyrazole derivatives of phenylethanol demonstrates that fluorination can lead to potent biological activity. The primary mechanism for the antimicrobial effects of the parent compound, 2-phenylethanol, is through cell membrane disruption, a mechanism likely shared by its fluorinated analogs.

While direct, comparative quantitative data on a simple series of fluorinated phenethyl alcohols is currently lacking in the scientific literature, the information presented in this guide provides a solid foundation for future research. Further studies are warranted to systematically evaluate the impact of fluorine substitution patterns on the biological activity, pharmacokinetics, and safety profile of this versatile class of molecules. Such investigations will be crucial for unlocking their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-4-methoxyphenethyl Alcohol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 3-Fluoro-4-methoxyphenethyl alcohol as a halogenated organic hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal activities must comply with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE) when handling this compound waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A fully buttoned lab coat.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or vapors.[1]

II. Waste Segregation and Containerization

Proper segregation is the first step in compliant waste disposal. Due to the presence of fluorine, this compound is classified as a halogenated organic waste .

  • Designated Waste Container:

    • Use a dedicated, properly labeled, and compatible waste container for halogenated organic liquids or solids.[1][2] Polyethylene containers are often suitable.[1]

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or the release of vapors.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[2]

    • Include the concentration and any known associated hazards.

    • Affix your institution's official hazardous waste tag as soon as the first drop of waste is added.[4]

  • Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated chemical waste. [2][4] Co-mingling can create hazardous reactions and significantly increases disposal costs.

    • Keep this waste stream separate from other types of waste, such as acids, bases, oxidizers, and metal wastes.[1]

III. Step-by-Step Disposal Procedure

A. For Unused or Waste this compound (Solid or Liquid):

  • Original Container: Whenever possible, leave the chemical in its original container.[5] This ensures it is clearly identified.

  • Transferring Waste: If transferring from a reaction vessel, do so inside a chemical fume hood. Use a funnel to avoid spills on the exterior of the waste container.

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[3][4]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[3]

    • Store the sealed waste container in a designated satellite accumulation area (SAA), such as a secondary containment bin within a ventilated cabinet.[6]

B. For Contaminated Labware and Debris:

  • Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled hazardous waste bag or container designated for solid halogenated waste.

  • Empty Chemical Bottles:

    • An "empty" container of a hazardous chemical is often still regulated as hazardous waste.

    • For many chemicals, containers must be triple-rinsed. The first rinseate must be collected as hazardous waste.[7] Follow your institution's specific guidelines for container decontamination.

    • After proper rinsing, deface the original label and dispose of the container as directed by your safety office.[8]

  • "Sharps" Waste: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

IV. Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment:

    • For small spills, if you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[6]

    • Avoid generating dust if the material is a solid.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.[1]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[6]

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[6]

V. Final Disposal Logistics
  • Do not dispose of this compound down the drain or in the regular trash. [1] This is illegal and environmentally harmful.

  • Arrange for pickup of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.[6] Ensure all paperwork is completed accurately.

Data and Workflow Summary

Table 1: Key Disposal and Safety Information

ParameterGuidelineSource(s)
Waste Classification Halogenated Organic WasteGeneral Practice
Primary Container Original container or compatible, sealed polyethylene container.[1][5]
Labeling Requirements "Hazardous Waste," Chemical Name, Concentration, Hazards.[2][4]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.[6]
Incompatible Wastes Non-halogenated solvents, acids, bases, oxidizers, metals.[1][2]
Spill Cleanup Material Inert absorbent (vermiculite, sand).[6]

Disposal Decision Workflow

The following diagram outlines the procedural logic for the disposal of this compound and associated materials.

G cluster_prep Preparation & Assessment cluster_waste_type Waste Characterization & Segregation cluster_containerization Containerization & Labeling cluster_final Storage & Disposal start Identify Waste: This compound or Contaminated Material ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type Determine Waste Form ppe->waste_type liquid_solid Liquid or Solid Chemical Waste waste_type->liquid_solid Chemical debris Contaminated Debris (Gloves, Absorbent Pads) waste_type->debris Debris drain_trash Sink or Trash Disposal waste_type->drain_trash container_chem Use Labeled 'Halogenated Organic Waste' Container (Liquid/Solid) liquid_solid->container_chem container_debris Use Labeled 'Halogenated Solid Waste' Container/Bag debris->container_debris storage Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment container_chem->storage container_debris->storage disposal Arrange Pickup via Institutional EHS or Licensed Contractor storage->disposal prohibited PROHIBITED

References

Essential Safety and Logistical Information for Handling 3-Fluoro-4-methoxyphenethyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Fluoro-4-methoxyphenethyl alcohol could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including halogenated aromatic compounds and aromatic alcohols, and established best practices for laboratory chemical handling. This information is for educational and procedural guidance only. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound in a research and development setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar halogenated and aromatic alcohol compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.[1]

  • Skin Irritation/Corrosion: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[3][4]Protects against splashes and vapors that can cause serious eye damage.[4]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3][5]Prevents skin contact, which can lead to irritation.[3]
Respiratory Use in a well-ventilated area or a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][3]

Operational Plan: Safe Handling Workflow

All experimental procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_transfer Transfer Chemical Inside Fume Hood prep_materials->handle_transfer Begin Experiment handle_reaction Conduct Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Complete Experiment cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Protocol cleanup_segregate->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.